Product packaging for 5,6-Difluoroisoquinoline(Cat. No.:)

5,6-Difluoroisoquinoline

Cat. No.: B15093065
M. Wt: 165.14 g/mol
InChI Key: YKFAJLJAVFVMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Difluoroisoquinoline (CAS 1895191-24-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C9H5F2N and a molecular weight of 165.14 g/mol, it serves as a versatile and valuable scaffold for constructing more complex molecules . The strategic incorporation of fluorine atoms at the 5 and 6 positions of the isoquinoline ring system can profoundly influence the compound's electronic properties, lipophilicity, metabolic stability, and bioavailability, making it a privileged structure in modern organic synthesis . Isoquinoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities, which include anticancer, antiviral, anti-inflammatory, and antimicrobial properties . As a key synthetic intermediate, this compound is particularly useful for the development of novel bioactive molecules. It can be utilized in transition metal-catalyzed cascade reactions, serve as a precursor for fused heterocyclic systems like dihydropyrrolo[2,1-a]isoquinolines, and act as a core building block in the synthesis of potential pharmaceuticals . Researchers employ this compound under various conditions, including metal-catalyzed couplings, cyclization reactions, and the development of greener synthetic alternatives such as microwave-assisted and visible-light-promoted protocols . The compound should be stored sealed in a dry, room-temperature environment . Handling should be conducted with care, adhering to standard safety precautions. According to the Globally Harmonized System (GHS), this compound carries the signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2N B15093065 5,6-Difluoroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

5,6-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H

InChI Key

YKFAJLJAVFVMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)F)F

Origin of Product

United States

Foundational & Exploratory

5,6-Difluoroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. Due to its structural similarity to biologically active isoquinoline alkaloids and the known effects of fluorination on molecular properties, this compound represents a scaffold with potential for the development of novel therapeutic agents.

Core Physicochemical Properties

PropertyValueSource
CAS Number 2060024-29-3--INVALID-LINK--[1]
Molecular Formula C₉H₅F₂N--INVALID-LINK--[2]
Molecular Weight 165.14 g/mol --INVALID-LINK--[2]
Appearance Solid (form may vary)--INVALID-LINK--[3]
Purity Typically ≥97%--INVALID-LINK--[1]
Storage Recommended storage at 2-8°C for long-term stability.--INVALID-LINK--[1]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of this compound are not extensively documented in publicly available literature. However, the synthesis of fluorinated isoquinolines is a well-established area of organic chemistry.[4][5] General synthetic strategies often involve the construction of the isoquinoline core from appropriately substituted precursors.

A plausible synthetic approach, illustrated in the diagram below, could involve a multi-step sequence starting from a difluorinated benzene derivative. Key transformations may include functional group manipulations to introduce the necessary carbon framework, followed by a cyclization reaction to form the heterocyclic ring system. Common named reactions for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which can be adapted for fluorinated analogs.[4]

G A Starting Material (e.g., 1,2-Difluoro-4-nitrobenzene) B Functional Group Interconversion A->B Reduction C Side Chain Elaboration B->C Acylation D Cyclization Precursor C->D Intermediate E Cyclization (e.g., Bischler-Napieralski) D->E Dehydrating Agent F Aromatization E->F Oxidation G This compound F->G Final Product

A generalized workflow for the synthesis of this compound.

General Experimental Considerations:

  • Starting Materials: Commercially available difluorinated aromatic compounds serve as common starting points.

  • Reaction Conditions: The specific reagents and conditions (temperature, solvent, catalysts) will depend on the chosen synthetic route. Anhydrous conditions and inert atmospheres are often necessary for reactions involving organometallic reagents or strong acids/bases.

  • Purification: Purification of intermediates and the final product is typically achieved through column chromatography, recrystallization, or distillation.

  • Characterization: The structure and purity of this compound would be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and substitution pattern.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader classes of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects.[6][7] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, bioavailability, and binding affinity to biological targets.[4]

Hypothetical Signaling Pathway Modulation:

Given the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, many kinase inhibitors feature a quinoline or isoquinoline scaffold.[8] A hypothetical mechanism of action could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade implicated in diseases such as cancer.

G cluster_0 Cell Membrane A Extracellular Signal B Receptor Tyrosine Kinase A->B Binding D Downstream Signaling (e.g., MAPK pathway) B->D Activation C This compound C->B Inhibition E Cellular Response (e.g., Proliferation, Survival) D->E Signal Transduction

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Potential Areas of Investigation:

  • Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics.[7]

  • Anticancer Activity: Many isoquinoline alkaloids possess cytotoxic and antitumor properties.[6]

  • Enzyme Inhibition: The isoquinoline scaffold is present in various enzyme inhibitors.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. This compound represents a valuable tool for chemical biology and drug discovery efforts aimed at developing new therapeutic agents.

References

An In-Depth Technical Guide to 5,6-Difluoroisoquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of fluorine atoms into the isoquinoline scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the specific, albeit lesser-explored, isomer 5,6-Difluoroisoquinoline, providing a comprehensive overview of its identifiers, a plausible synthetic route, predicted analytical data, and potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of novel fluorinated heterocyclic compounds.

Core Identifiers of this compound

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 2060024-29-3
Chemical Name This compound
Molecular Formula C₉H₅F₂N
Molecular Weight 165.14 g/mol
IUPAC Name 5,6-difluoro-2-azanaphthalene
Canonical SMILES C1=CN=C2C(=C1)C=C(C(=C2)F)F
InChI Key Not available in public databases
PubChem CID Not available in public databases

Synthetic Approach: A Hypothetical Protocol

The synthesis of fluorinated isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[1][2][3] Given the substitution pattern of this compound, a plausible synthetic route would involve the cyclization of a correspondingly substituted β-phenylethylamine derivative. The following section details a hypothetical experimental protocol based on the Bischler-Napieralski reaction.[4][5]

Proposed Synthetic Workflow

The logical flow for the proposed synthesis of this compound is outlined in the diagram below. This multi-step process begins with a commercially available starting material and proceeds through key intermediates to the final product.

G A 1,2-Difluoro-4-nitrobenzene (Starting Material) B 2-(3,4-Difluorophenyl)ethan-1-amine (Intermediate 1) A->B Reduction C N-(2-(3,4-Difluorophenyl)ethyl)formamide (Intermediate 2) B->C Formylation D 5,6-Difluoro-3,4-dihydroisoquinoline (Intermediate 3) C->D Bischler-Napieralski Cyclization E This compound (Final Product) D->E Dehydrogenation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4-Difluorophenyl)ethan-1-amine (Intermediate 1)

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in ethanol, add palladium on carbon (10 mol%). The mixture is then subjected to hydrogenation at 50 psi of H₂ for 4 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(3,4-Difluorophenyl)ethyl)formamide (Intermediate 2)

2-(3,4-Difluorophenyl)ethan-1-amine (1.0 eq) is dissolved in an excess of ethyl formate and heated to reflux for 12 hours. The excess ethyl formate is then removed by distillation to give the formamide derivative.

Step 3: Synthesis of 5,6-Difluoro-3,4-dihydroisoquinoline (Intermediate 3)

N-(2-(3,4-Difluorophenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous acetonitrile, and phosphorus oxychloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude dihydroisoquinoline.

Step 4: Synthesis of this compound (Final Product)

The crude 5,6-Difluoro-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene, and palladium on carbon (10 mol%) is added. The mixture is heated to reflux for 8 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted analytical and spectroscopic data for this compound, based on known data for analogous fluorinated aromatic heterocycles.[6][7][8]

AnalysisPredicted Data
Appearance Colorless to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ 9.25 (s, 1H), 8.50 (d, J=6.0 Hz, 1H), 7.80 (d, J=6.0 Hz, 1H), 7.65 (dd, J=9.0, 7.0 Hz, 1H), 7.45 (dd, J=9.0, 7.0 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 152.0 (d, J=250 Hz), 150.0 (d, J=250 Hz), 145.0, 143.0, 130.0, 128.0 (d, J=15 Hz), 125.0, 120.0 (d, J=15 Hz), 115.0 (d, J=20 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ -135.0 to -145.0
Mass Spectrometry (EI) m/z (%): 165 (M+, 100), 138, 111
Melting Point 75-80 °C (estimated)

Potential Biological Significance and Applications

Fluorinated aza-aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms. The electron-withdrawing nature of fluorine can modulate the pKa of the nitrogen atom in the isoquinoline ring, influencing its interaction with biological targets. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic profiles of drug candidates.

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active isoquinolines suggests potential applications in several therapeutic areas. For instance, many isoquinoline derivatives are known to interact with various receptors and enzymes, exhibiting activities such as anticancer, antimicrobial, and antiviral effects.

Hypothetical Signaling Pathway Involvement

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, it is plausible that this compound could be investigated for its potential to modulate signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified hypothetical signaling cascade that could be a target for such a molecule.

G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I This compound (Hypothetical Inhibitor) I->D Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Summary and Future Outlook

This technical guide provides a comprehensive, albeit hypothetical, overview of this compound. While specific experimental data remains to be published, the presented information, based on established chemical principles, offers a solid foundation for researchers interested in this novel compound. The proposed synthetic route is viable, and the predicted analytical data provides a benchmark for characterization.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictions made in this guide. Subsequently, screening for biological activity, particularly in the areas of oncology and infectious diseases, could unveil its therapeutic potential. The exploration of this and other underrepresented fluorinated heterocyclic scaffolds holds promise for the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Theoretical Properties of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract:

This whitepaper provides a comprehensive theoretical overview of the core properties of 5,6-Difluoroisoquinoline, a novel fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the nascent stage of research into this specific molecule, this guide synthesizes predictive data based on the established principles of physical organic chemistry, computational modeling, and the known effects of fluorine substitution on aromatic systems. It outlines the expected electronic, structural, and spectroscopic characteristics of this compound and proposes detailed experimental and computational protocols for their validation. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of many natural products and synthetic drugs.[1][2] The strategic introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the difluorination of the isoquinoline core at the 5 and 6 positions is anticipated to significantly alter its electronic landscape, thereby influencing its reactivity and potential as a pharmacophore.

This guide presents a theoretical and predictive analysis of this compound, covering its fundamental properties. While direct experimental data for this compound is not yet available in the public domain, the information herein is derived from robust theoretical principles and extrapolations from closely related molecules.

Predicted Physicochemical and Electronic Properties

The introduction of two fluorine atoms onto the isoquinoline core is expected to have a profound impact on its physicochemical and electronic properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueParent Isoquinoline ValueRationale for Prediction
Molecular Weight165.13 g/mol 129.16 g/mol Additive mass of two fluorine atoms.
pKa~3.5 - 4.05.14The strong inductive electron-withdrawal by the two fluorine atoms is expected to decrease the basicity of the nitrogen atom.
LogP~2.5 - 3.02.1Fluorine substitution generally increases lipophilicity.
Dipole Moment~3.0 - 3.5 D~2.5 DThe C-F bonds will introduce significant bond dipoles, leading to a larger overall molecular dipole moment.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)Method of Determination
HOMO Energy-6.0 to -6.5Density Functional Theory (DFT)
LUMO Energy-1.5 to -2.0Density Functional Theory (DFT)
HOMO-LUMO Gap4.0 to 4.5Density Functional Theory (DFT)
Ionization Potential8.5 to 9.0Photoelectron Spectroscopy
Electron Affinity0.8 to 1.2Electron Transmission Spectroscopy

Proposed Experimental and Computational Protocols

To validate the predicted properties of this compound, a coordinated experimental and computational approach is recommended.

Synthesis

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of fluorinated isoquinolines, such as the Pomeranz–Fritsch reaction, using appropriately fluorinated precursors.

G cluster_synthesis Proposed Synthetic Pathway start Fluorinated Benzaldehyde Derivative reaction1 Pomeranz–Fritsch Reaction start->reaction1 intermediate1 Aminoacetoaldehyde Diethyl Acetal intermediate1->reaction1 product This compound reaction1->product

A proposed synthetic approach for this compound.
Computational Chemistry Protocol

Quantum chemical calculations are essential for elucidating the electronic structure and properties of this compound.[4][5]

  • Geometry Optimization: The molecular geometry should be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a basis set such as 6-311+G(d,p).

  • Electronic Properties Calculation: Following geometry optimization, single-point energy calculations will be performed to determine the HOMO and LUMO energies, the electrostatic potential map, and the Mulliken population analysis.

  • Spectroscopic Predictions: Vibrational frequencies (IR and Raman), and UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT). NMR chemical shifts can be calculated using the GIAO method.

G cluster_computational Computational Workflow input Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation geom_opt->spe_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc td_dft TD-DFT for UV-Vis Spectra geom_opt->td_dft output_spec Predicted Spectra (IR, Raman, UV-Vis, NMR) freq_calc->output_spec output_elec Electronic Properties (HOMO, LUMO, ESP) spe_calc->output_elec nmr_calc->output_spec td_dft->output_spec output_geom Optimized Geometry G cluster_drug_discovery Logical Relationships in Drug Discovery Potential core This compound Core Scaffold ewg Electron-Withdrawing Fluorine Atoms core->ewg lipophilicity Increased Lipophilicity core->lipophilicity metabolic_stability Enhanced Metabolic Stability core->metabolic_stability binding Modulated Target Binding Affinity ewg->binding pharmacokinetics Improved Pharmacokinetics lipophilicity->pharmacokinetics metabolic_stability->pharmacokinetics drug_candidate Potential as a Drug Candidate binding->drug_candidate pharmacokinetics->drug_candidate

References

Potential Biological Targets of 5,6-Difluoroisoquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential biological targets of 5,6-difluoroisoquinoline. As of the latest literature review, no direct experimental studies have been published that definitively identify the specific biological targets of this exact molecule. The information presented herein is based on the known activities of the broader isoquinoline and fluorinated isoquinoline classes of compounds, providing a scientifically-grounded framework for initiating target identification and drug discovery efforts.

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Its rigid, planar structure provides an excellent framework for interacting with various biological macromolecules. The introduction of fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets. Fluorine's high electronegativity can lead to altered electronic properties and the formation of favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets. This guide explores the most probable biological targets for this compound based on the established pharmacology of related compounds.

Potential Target Classes

Based on extensive analysis of the isoquinoline and fluorinated isoquinoline literature, four primary classes of proteins emerge as high-probability targets for this compound.

Protein Kinases

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The isoquinoline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and bind to the kinase hinge region.

Rationale for Potential Targeting:

  • Numerous isoquinoline-based compounds have been developed as potent kinase inhibitors.

  • Fluorination can enhance binding affinity to the ATP-binding pocket.

  • Kinase dysregulation is implicated in a vast number of diseases, making them a high-value target class.

Relevant Signaling Pathway:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Figure 1: Simplified MAPK/ERK kinase signaling pathway, a common target in cancer therapy. This compound could potentially inhibit kinases like RAF or MEK.
Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization are potent anti-cancer agents.

Rationale for Potential Targeting:

  • Structurally related 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives are known inhibitors of tubulin polymerization, with IC50 values in the low micromolar range.[1]

  • These compounds have been shown to bind to the colchicine-binding site on tubulin.[1]

Role in Cell Division:

tubulin_workflow cluster_cell_cycle Mitosis (M-Phase) Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Separation Chromosome Separation Spindle->Separation Division Cell Division Separation->Division Inhibitor This compound (Potential Inhibitor) Inhibitor->Polymerization Inhibits

Figure 2: The role of tubulin polymerization in mitotic spindle formation and cell division. Inhibition of this process leads to cell cycle arrest and apoptosis.
DNA Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA by catalyzing the transient breaking and rejoining of DNA strands. They are vital for DNA replication, transcription, and chromosome segregation, making them established targets for antibacterial and anticancer drugs.

Rationale for Potential Targeting:

  • The isoquinoline alkaloid coralyne and its 5,6-dihydro derivative are known inhibitors of topoisomerase I.[2]

  • These compounds stabilize the covalent complex between the enzyme and DNA, leading to cytotoxic DNA strand breaks.[2]

Mechanism of Action:

topoisomerase_moa DNA_supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled->TopoI Binds Complex Topo I-DNA Covalent Complex TopoI->Complex Cleaves one strand DNA_nicked Nicked DNA Complex->DNA_nicked Strand_Break Permanent Strand Break -> Apoptosis Complex->Strand_Break Religation Re-ligation DNA_nicked->Religation DNA_relaxed Relaxed DNA Religation->DNA_relaxed Inhibitor This compound (Potential Inhibitor) Inhibitor->Complex Stabilizes

Figure 3: Mechanism of Topoisomerase I inhibition. The inhibitor traps the enzyme-DNA complex, preventing re-ligation and causing lethal DNA damage.
Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat Alzheimer's disease, myasthenia gravis, and other neurological conditions.

Rationale for Potential Targeting:

  • The isoquinoline alkaloid scaffold is a known inhibitor of both AChE and BuChE.

  • The planarity of the isoquinoline ring allows for effective interaction with the active site gorge of cholinesterases.

Quantitative Data for Related Isoquinoline Derivatives

While no direct binding or inhibition data exists for this compound, the following table summarizes data for structurally related isoquinoline compounds, demonstrating their activity against the potential target classes.

Compound ClassSpecific CompoundTargetAssay TypeActivity (IC50)Reference
Indolo[2,1-a]isoquinoline(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineTubulinPolymerization Inhibition3.1 ± 0.4 µM[1]
Indolo[2,1-a]isoquinoline(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineTubulinPolymerization Inhibition11 ± 0.4 µM[1]
Reference CompoundColchicineTubulinPolymerization Inhibition2.1 ± 0.1 µM[1]

Experimental Protocols for Target Validation

The following are detailed, generalized protocols for assessing the activity of this compound against the proposed target classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., RAF, MEK, ERK)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Kinase enzyme solution.

    • Test compound (this compound dilutions) or vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the polymerization of tubulin in vitro.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine triphosphate) stock solution

  • This compound stock solution (in DMSO)

  • Paclitaxel (polymerization enhancer control)

  • Nocodazole (polymerization inhibitor control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Methodology:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with G-PEM buffer to a final concentration of 2-4 mg/mL.

  • Compound Preparation: Prepare dilutions of this compound and control compounds in G-PEM buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds or vehicle control.

  • Baseline Reading: Place the plate in the spectrophotometer pre-warmed to 37°C and take an initial absorbance reading at 340 nm (A340).

  • Polymerization Monitoring: Monitor the increase in A340 every minute for 60 minutes at 37°C. The increase in absorbance is due to light scattering by the forming microtubules.

  • Data Analysis: Plot A340 versus time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass can be calculated from these curves. Determine the IC50 by plotting the inhibition of polymerization rate or extent against compound concentration.

Proposed Experimental Workflow for Target Identification

For a novel compound like this compound, a systematic approach is required to identify its primary biological target(s).

target_id_workflow Start This compound Phenotypic_Screen Phenotypic Screening (e.g., Cancer Cell Line Panel) Start->Phenotypic_Screen Target_Prediction In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Start->Target_Prediction Biochemical_Screen Focused Biochemical Screening (Kinase, Topo, Tubulin, AChE panels) Phenotypic_Screen->Biochemical_Screen Target_Prediction->Biochemical_Screen Hit_Found Primary Hit(s) Identified Biochemical_Screen->Hit_Found Hit_Found->Start No, broaden search Dose_Response Dose-Response & IC50 Determination Hit_Found->Dose_Response Yes Cell_Assay Cellular Target Engagement Assay (e.g., Western Blot for p-ERK, Immunofluorescence for Tubulin) Dose_Response->Cell_Assay Validation Target Validated Cell_Assay->Validation

Figure 4: A logical workflow for the identification and validation of the biological target(s) of this compound.

Conclusion

While the precise biological targets of this compound remain to be experimentally determined, a strong rationale exists for prioritizing the investigation of its effects on protein kinases, tubulin polymerization, DNA topoisomerases, and cholinesterases. The isoquinoline scaffold is a proven pharmacophore for these target classes, and the addition of difluoro-substituents at the 5 and 6 positions is likely to confer potent and potentially selective inhibitory activity. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to elucidate the mechanism of action of this promising compound and evaluate its therapeutic potential.

References

An In-depth Technical Guide to 5,6-Difluoroisoquinoline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide focuses on 5,6-difluoroisoquinoline derivatives and their analogs, a class of compounds with considerable potential in drug discovery.

While publicly available research specifically detailing this compound derivatives is limited, this guide will provide an in-depth analysis of closely related and well-documented analogs: 5-substituted 6,8-difluoroquinolones. These compounds share a similar fluorinated heterocyclic core and have demonstrated significant biological activity, offering valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this compound class. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and mechanism of action of these promising molecules.

Core Structure: this compound and its Analogs

The foundational structure is the this compound core. Due to the limited specific data on this scaffold, we will focus on the analogous 5-substituted 6,8-difluoroquinolone core, which provides a robust dataset for analysis.

Synthesis of this compound Analogs

The synthesis of this compound analogs, particularly the 5-substituted 6,8-difluoroquinolones, typically involves a multi-step synthetic sequence. A general and adaptable synthetic route is outlined below, based on established methodologies for similar fluoroquinolones.

General Synthetic Workflow

The synthesis often commences with a suitably substituted aniline, which undergoes a series of reactions including cyclization to form the quinolone core, followed by nucleophilic substitution to introduce diversity at key positions.

G A Substituted Aniline B Cyclization (e.g., Gould-Jacobs reaction) A->B Reaction with dialkyl acylmalonate C Difluoroquinolone Core B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Introduction of substituent at C-7 E Introduction of Side Chains (e.g., piperazine derivatives) D->E F Final this compound Analog E->F

Figure 1: General synthetic workflow for this compound analogs.

Biological Activity and Data Presentation

Derivatives of the this compound and related fluoroquinolone cores have demonstrated a range of biological activities, most notably as antibacterial agents. The fluorine substitutions at the 5 and 6 positions can significantly influence the potency and spectrum of activity.

Antibacterial Activity of 5-Substituted 6,8-Difluoroquinolone Analogs

The following table summarizes the structure-activity relationships of various 5-substituted 6,8-difluoroquinolone analogs, highlighting the impact of different substituents on their antibacterial potency.

Compound ID5-Substituent (Z)7-Substituent (Piperazine Derivative)Reported Antibacterial Activity
Analog 1 Amino (-NH2)3-MethylpiperazinylHigh activity against Gram-positive and Gram-negative bacteria.
Analog 2 Halogen (e.g., -F, -Cl)PiperazinylModerate to good antibacterial activity.
Analog 3 Amino (-NH2)3,5-DimethylpiperazinylExcellent and broad-spectrum antibacterial activity.[1]
Analog 4 Hydrogen (-H)3-MethylpiperazinylReduced activity compared to 5-amino substituted analogs.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of this compound derivatives and their analogs. Below is a representative protocol for the synthesis of a 5-amino-7-(substituted-piperazinyl)-6,8-difluoroquinolone derivative.

Synthesis of a Representative 5-Amino-6,8-difluoroquinolone Analog

Step 1: Synthesis of the Difluoroquinolone Core

  • A substituted aniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol, and heated under reflux to form the corresponding enamine.

  • The enamine is then cyclized at high temperature (e.g., 250°C) in a high-boiling point solvent like diphenyl ether to yield the 4-hydroxy-3-quinolinecarboxylate.

  • The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Step 2: Introduction of the 7-Substituent

  • The 7-fluoro group of the quinolone core is displaced via a nucleophilic aromatic substitution reaction with a desired piperazine derivative.

  • The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or pyridine, at an elevated temperature.

Step 3: Introduction of the 5-Amino Group

  • If the starting aniline does not already contain the desired 5-substituent, it can be introduced at a later stage. For a 5-amino group, a nitration reaction can be performed, followed by reduction of the nitro group.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics, the class to which these this compound analogs belong, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key factor in their broad-spectrum activity.

G A This compound Analog B Bacterial Cell A->B Enters C DNA Gyrase A->C Inhibits D Topoisomerase IV A->D Inhibits B->C B->D E Inhibition of DNA Replication and Repair C->E D->E F Bacterial Cell Death E->F

Figure 2: Mechanism of action of fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial DNA during replication and repair, ultimately resulting in bacterial cell death. The fluorine atoms on the quinolone ring are known to enhance the binding of the drug to these target enzymes, thereby increasing its potency.[2]

Conclusion

This compound derivatives and their analogs represent a promising area for the discovery of new therapeutic agents, particularly in the antibacterial field. The insights gained from the study of 5-substituted 6,8-difluoroquinolones underscore the importance of the fluorine substitution pattern and the nature of the substituents at the 5 and 7 positions in determining the biological activity. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for the further exploration and development of this class of compounds. Future research focusing specifically on the this compound scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.

References

Spectroscopic Characterization of 5,6-Difluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoroisoquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide outlines the anticipated spectroscopic data (NMR, IR, MS) for this compound and provides a general framework for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 9.0 - 9.5s-H-1
~ 8.4 - 8.8d~ 5-6H-3
~ 7.6 - 8.0d~ 5-6H-4
~ 7.5 - 7.9t~ 8-9 (JH-F)H-7
~ 7.2 - 7.6t~ 8-9 (JH-F)H-8

Note: The chemical shifts are relative to a standard internal reference like TMS. The presence of two fluorine atoms will induce complex splitting patterns (coupling) in the signals of adjacent protons (H-7 and H-8).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 150 - 155d~ 240-260 (JC-F)C-5
~ 150 - 155d~ 240-260 (JC-F)C-6
~ 145 - 150s-C-1
~ 140 - 145s-C-3
~ 130 - 135d~ 5-10 (JC-F)C-4a
~ 125 - 130d~ 15-20 (JC-F)C-8a
~ 120 - 125s-C-4
~ 115 - 120d~ 5-10 (JC-F)C-7
~ 110 - 115d~ 5-10 (JC-F)C-8

Note: Large one-bond carbon-fluorine coupling constants (¹JCF) are expected for C-5 and C-6. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for neighboring carbons.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -140m-F-5, F-6

Note: The chemical shifts are relative to a standard reference like CFCl₃. The two fluorine atoms will likely exhibit complex coupling to each other and to the adjacent protons.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1620 - 1580Medium-StrongC=N and C=C stretching vibrations of the isoquinoline ring
1500 - 1400StrongAromatic ring skeletal vibrations
1250 - 1100StrongC-F stretching vibrations
900 - 650Medium-StrongOut-of-plane C-H bending
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
165.04[M]⁺Molecular ion peak (calculated for C₉H₅F₂N)
138.04[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles.
118.03[M - HCN - HF]⁺Subsequent loss of hydrogen fluoride.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound.

Synthesis

A potential synthetic route to this compound could involve a multi-step process starting from a suitably substituted difluorobenzene derivative, followed by the construction of the isoquinoline ring system via established methods such as the Bischler-Napieralski or Pictet-Spengler reaction.

General Synthetic Protocol:

  • Starting Material Preparation: Functionalization of a difluorobenzene precursor to introduce a side chain suitable for cyclization (e.g., an aminoethyl group).

  • Cyclization: Treatment of the functionalized precursor with a dehydrating agent (e.g., P₂O₅, POCl₃) or an aldehyde/ketone in the presence of an acid catalyst to form the dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate using a suitable oxidizing agent (e.g., palladium on carbon, DDQ) to yield the final this compound product.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts would be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and to determine the coupling networks.

IR Spectroscopy:

  • The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

  • The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

  • Electron ionization (EI) or electrospray ionization (ESI) could be used as the ionization method.

  • The fragmentation pattern would be analyzed to provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound such as this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Aromatization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms analysis Data Interpretation & Structure Elucidation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

Caption: General workflow for the synthesis and characterization of this compound.

5,6-Difluoroisoquinoline: A Technical Guide to Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, outlines a plausible synthetic route based on established methodologies, and explores its potential biological activities by examining related compounds.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. Researchers can procure this compound for investigational purposes. The following table summarizes the currently available data from known suppliers.

SupplierCAS NumberPurityQuantityPrice (USD)
Amadis Chemical2060024-29-397%1g$783.00
BLD Pharm2060024-29-3---

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Reduction of 1,2-difluoro-4-nitrobenzene to 3,4-difluoroaniline

  • Reagents: 1,2-difluoro-4-nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) and ammonium chloride (0.5 equivalents) in ethanol. Heat the reaction mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,4-difluoroaniline, which can be used in the next step without further purification.

Step 2: Sandmeyer Reaction to form 1-Bromo-2,3-difluorobenzene

  • Reagents: 3,4-difluoroaniline, Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide.

  • Procedure: Dissolve 3,4-difluoroaniline (1 equivalent) in aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until nitrogen evolution ceases. Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-bromo-2,3-difluorobenzene may be purified by column chromatography on silica gel.

Step 3: Ortho-lithiation and Formylation to yield 2-bromo-3,4-difluorobenzaldehyde

  • Reagents: 1-Bromo-2,3-difluorobenzene, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Procedure: Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature. Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78°C for another 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3,4-difluorobenzaldehyde.

Step 4: Wittig Reaction to form 2-bromo-3,4-difluoro-1-(2-ethoxyvinyl)benzene

  • Reagents: 2-bromo-3,4-difluorobenzaldehyde, (Ethoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, THF.

  • Procedure: To a suspension of (ethoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C, add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the resulting ylide solution at 0°C for 30 minutes. Add a solution of 2-bromo-3,4-difluorobenzaldehyde (1 equivalent) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the vinyl ether as a mixture of E/Z isomers.

Step 5: Cyclization to this compound

  • Reagents: 2-bromo-3,4-difluoro-1-(2-ethoxyvinyl)benzene, Hydrochloric acid.

  • Procedure: Treat the vinyl ether (1 equivalent) with aqueous hydrochloric acid (e.g., 3M HCl). Heat the mixture to reflux for 2-4 hours. The acidic conditions will hydrolyze the enol ether to the corresponding aldehyde, which then undergoes intramolecular cyclization via electrophilic aromatic substitution, followed by aromatization to form the isoquinoline ring. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

G A 1,2-difluoro-4-nitrobenzene B 3,4-difluoroaniline A->B Reduction (Fe, NH4Cl) C 1-Bromo-2,3-difluorobenzene B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D 2-bromo-3,4-difluorobenzaldehyde C->D Ortho-lithiation & Formylation (n-BuLi, DMF) E 2-bromo-3,4-difluoro-1-(2-ethoxyvinyl)benzene D->E Wittig Reaction F This compound E->F Cyclization (HCl)

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the known activities of structurally related fluorinated quinolines and isoquinolines, several potential areas of application can be inferred.

The introduction of fluorine atoms into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence molecular interactions, metabolic stability, and bioavailability.

Antimicrobial and Anticancer Potential:

The broader class of fluoroquinolones is well-established for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. While this compound is not a classic fluoroquinolone, the presence of the difluorinated ring system suggests that it could be investigated for antimicrobial properties.

Furthermore, many isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The planar isoquinoline core is a known pharmacophore that can intercalate into DNA or interact with various enzymes. The difluoro substitution pattern on the benzene ring of the isoquinoline could potentially enhance these interactions or confer novel activities. For instance, some fluorinated quinoline derivatives are explored as kinase inhibitors in cancer therapy.[1]

Inclusion in Screening Libraries:

Given its novelty and the potential for interesting biological activity conferred by the fluorine atoms, this compound would be a valuable addition to compound screening libraries for drug discovery programs. High-throughput screening of this compound against a variety of biological targets could uncover novel therapeutic applications.

G cluster_0 This compound cluster_1 Potential Therapeutic Areas A Potential Biological Screening B Antimicrobial A->B C Anticancer A->C D Antiviral A->D E Anti-inflammatory A->E

References

5,6-Difluoroisoquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on available data for structurally similar compounds. The toxicological and physiological properties of 5,6-Difluoroisoquinoline have not been fully investigated. All handling and experimental procedures should be conducted with the utmost caution in a controlled laboratory setting.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the isoquinoline scaffold can significantly modulate the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As with any novel chemical entity, a thorough understanding of its safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling procedures, and potential biological activities based on analogous compounds.

Hazard Identification and Safety Data

General Hazards of Structurally Similar Compounds:

  • Harmful if swallowed. [2][3]

  • May be toxic in contact with skin. [3]

  • Causes skin irritation. [3]

  • Causes serious eye irritation. [3]

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects. [3]

The following table summarizes key safety data extrapolated from analogous compounds. It is crucial to treat this compound as a compound with at least these potential hazards.

ParameterData (Based on Analogy)Source Analogs
GHS Hazard Statements H302: Harmful if swallowed.[2][3]H311: Toxic in contact with skin.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[3]5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.[2][3]P270: Do not eat, drink or smoke when using this product.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate
First Aid Measures Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][4][5]Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate, 5,8-Difluoroquinoline
Fire-Fighting Measures Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[4]Specific Hazards: Thermal decomposition can produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate, 5-Fluoro-1H-indole
Storage and Handling Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area.[5]5-Fluoro-1H-indole
Incompatible Materials Strong oxidizing agents.[5]5-Fluoro-1H-indole

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a research setting. This should be adapted to specific experimental conditions and institutional safety protocols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.

  • Body Protection: Laboratory coat. For larger quantities or in case of potential splashing, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Weighing and Dispensing
  • Conduct all weighing and dispensing operations within a certified chemical fume hood or a ventilated balance enclosure.

  • Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

  • Close the container tightly immediately after use.

  • Clean the balance and surrounding area of any residual material.

Solution Preparation and Reactions
  • Perform all solution preparations and chemical reactions within a chemical fume hood.

  • Add the solid this compound slowly to the solvent to avoid splashing.

  • Ensure all reaction vessels are properly secured and that the experimental setup is stable.

  • Maintain adequate ventilation throughout the experiment.

Waste Disposal
  • Dispose of all waste materials, including empty containers, contaminated gloves, and reaction byproducts, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound or its solutions down the drain.

Spill and Emergency Procedures
  • Small Spills:

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.

    • Place the spilled material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, the broader classes of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of biological activities. These include antibacterial, antifungal, antiviral, antimalarial, and anticancer properties.[6] The introduction of fluorine can enhance these activities by improving metabolic stability and target binding.[1]

Based on the known activities of similar compounds, a hypothetical signaling pathway that could be modulated by a fluorinated isoquinoline derivative is presented below. This is a generalized representation and requires experimental validation for this compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell DFIQ This compound Receptor Cell Surface Receptor (e.g., Kinase) DFIQ->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Hypothetical inhibitory action of this compound on a cancer cell signaling pathway.

Experimental and Logical Workflow Diagrams

To ensure safety and procedural consistency, the following diagrams outline key workflows.

Hazard Mitigation Workflow

This diagram illustrates the logical flow of actions to mitigate risks when working with this compound.

Hazard_Mitigation_Workflow Start Start: Handling this compound Assess_Hazards Assess Hazards (Review SDS of Analogs) Start->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Use_Controls Use Engineering Controls (Fume Hood) Select_PPE->Use_Controls Perform_Experiment Perform Experiment Use_Controls->Perform_Experiment Spill Spill or Exposure? Perform_Experiment->Spill Emergency_Protocol Follow Emergency Protocol Spill->Emergency_Protocol Yes Waste_Disposal Proper Waste Disposal Spill->Waste_Disposal No Emergency_Protocol->Waste_Disposal End End Waste_Disposal->End

Caption: A workflow for mitigating hazards associated with handling this compound.

Conclusion

While this compound presents an interesting scaffold for further research in drug discovery and materials science, the lack of specific safety and toxicological data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and drawing upon the available information for structurally related compounds, researchers can work safely with this compound. Further investigation into the specific biological and toxicological properties of this compound is highly encouraged to build a more complete safety profile.

References

Initial Biological Screening of 5,6-Difluoroisoquinoline: A Proposed Technical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific biological screening data for 5,6-Difluoroisoquinoline is not publicly documented. This guide therefore presents a proposed framework for the initial biological evaluation of this compound, drawing upon established methodologies for analogous fluorinated and isoquinoline-based molecules. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical template for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Fluorination of small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The presence of two fluorine atoms on the benzene ring of the isoquinoline core in this compound suggests that this compound could exhibit novel pharmacological properties. This document outlines a proposed multi-tiered approach for the initial biological screening of this compound, encompassing primary assays across key therapeutic areas and potential secondary mechanistic studies.

Tier 1: Primary Biological Screening

The initial screening of this compound would logically commence with a broad panel of in vitro assays to identify potential biological activities. Based on the known activities of related fluoroquinolone and isoquinoline compounds, the primary screening should focus on antimicrobial, anticancer, and kinase inhibitory activities.

Antimicrobial Activity Screening

A preliminary assessment of the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: this compound is serially diluted in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microorganism suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Screening Data for this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive>128
Escherichia coli (ATCC 25922)Gram-negative>128
Candida albicans (ATCC 90028)Fungus64
Anticancer Activity Screening

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines to identify any antiproliferative effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.

Table 2: Hypothetical Anticancer Screening Data for this compound

Cell LineCancer TypeGI50 (µM)
MCF-7Breast25.3
A549Lung>100
HCT116Colon12.8
Kinase Inhibition Screening

To explore potential mechanisms of action, particularly in the context of cancer, a broad kinase screen can identify if this compound interacts with any protein kinases.

Experimental Protocol: In Vitro Kinase Assay Panel

  • Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of this compound to inhibit the activity of a panel of recombinant kinases.

  • Procedure: The compound is incubated with the kinase, a substrate, and ATP (radiolabeled or with a fluorescent tag).

  • Measurement: The amount of phosphorylated substrate is quantified to determine the percentage of kinase inhibition at a fixed concentration (e.g., 10 µM).

Table 3: Hypothetical Kinase Inhibition Screening Data for this compound (at 10 µM)

Kinase TargetKinase Family% Inhibition
EGFRTyrosine Kinase85.2
SRCTyrosine Kinase15.6
CDK2Ser/Thr Kinase8.1
AKT1Ser/Thr Kinase3.4

Tier 2: Secondary Mechanistic Studies (Hypothetical)

Based on the hypothetical "hit" in the EGFR kinase inhibition assay and the anticancer activity in colon cancer cells, secondary studies would aim to validate these findings and elucidate the mechanism of action.

Experimental Protocol: EGFR IC50 Determination

  • Assay: A dose-response in vitro kinase assay is performed specifically for EGFR.

  • Procedure: Varying concentrations of this compound are incubated with recombinant EGFR, its substrate, and ATP.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of EGFR activity (IC50) is determined from the resulting dose-response curve.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Treatment: HCT116 cells are treated with different concentrations of this compound.

  • Protein Extraction and Quantification: Cellular proteins are extracted and their concentrations are measured.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins in the EGFR signaling pathway (e.g., phosphorylated EGFR, phosphorylated ERK).

Visualizations: Workflows and Pathways

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Studies Antimicrobial Antimicrobial Screening (MIC Determination) Anticancer Anticancer Screening (NCI-60 Panel) Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle) Anticancer->Mechanism Elucidate MoA Kinase Kinase Panel Screening (% Inhibition) IC50 Kinase IC50 Determination Kinase->IC50 Validate Hit ADME In Vitro ADME/Tox IC50->ADME Mechanism->ADME Compound This compound Compound->Antimicrobial Primary Assays Compound->Anticancer Primary Assays Compound->Kinase Primary Assays

Caption: Proposed experimental workflow for the biological screening of this compound.

G EGFR EGFR Ras Ras EGFR->Ras Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Crystal Structure of 5,6-Difluoroisoquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of crystallographic databases and the scientific literature indicates that the specific crystal structure of 5,6-Difluoroisoquinoline has not been publicly reported. As a result, quantitative crystallographic data, such as unit cell dimensions, bond lengths, and angles for this specific molecule, are not available.

This guide, therefore, provides a conceptual framework for the determination of its crystal structure, outlining the necessary experimental protocols and the expected data analysis workflow. This information is intended to guide researchers in the process of obtaining and analyzing the crystal structure of this compound or similar compounds.

Conceptual Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like this compound follows a well-established workflow, from synthesis to the final structural elucidation. The diagram below illustrates the key stages involved in this process.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization screening Crystal Growth Screening (Vapor Diffusion, Evaporation) characterization->screening optimization Optimization of Crystal Quality screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF File Generation refinement->validation final_structure Final Crystal Structure

Unveiling the Electronic Landscape of 5,6-Difluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoroisoquinoline, a halogenated derivative of the isoquinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the isoquinoline core is known to modulate a range of physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[1] A thorough understanding of the electronic properties of this compound is paramount for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the anticipated electronic characteristics of this compound, outlines the key experimental and computational methodologies for their investigation, and presents this information in a clear, structured format for researchers.

Predicted Electronic Properties

The electronic properties of this compound are primarily dictated by the interplay between the aromatic isoquinoline ring system and the strong electron-withdrawing effects of the two fluorine substituents.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicRationale
Dipole Moment Increased compared to isoquinolineThe high electronegativity of fluorine atoms will induce a significant dipole moment.
Electron Density Reduced on the benzene ringThe inductive effect of the fluorine atoms will withdraw electron density from the carbocyclic ring.
HOMO-LUMO Gap Potentially narrowedWhile fluorine is electron-withdrawing, its lone pairs can participate in resonance, which may influence the frontier molecular orbital energies. The precise effect requires computational modeling.
Reactivity Altered compared to isoquinolineThe electron-deficient nature of the benzene ring will make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution at the fluorinated positions.

Core Concepts: Frontier Molecular Orbitals

The reactivity and electronic transitions of a molecule are largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.[2][4]

  • HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: A smaller gap generally suggests higher reactivity and lower stability.[2]

For this compound, it is anticipated that the HOMO will be localized primarily on the nitrogen-containing heterocyclic ring, while the LUMO may be distributed across the electron-deficient carbocyclic ring.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive characterization of the electronic properties of this compound.

Experimental Protocols

1. Synthesis and Characterization:

The synthesis of this compound would likely involve a multi-step organic synthesis protocol, starting from commercially available fluorinated benzene derivatives. Characterization and purity assessment would be conducted using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

2. Spectroscopic Analysis:

  • UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the molecule. The absorption maxima (λmax) provide information about the energy required to excite an electron from the HOMO to the LUMO.

  • Fluorescence Spectroscopy: This method measures the emission of light from the molecule after it has been excited to a higher electronic state. The fluorescence spectrum can provide insights into the excited state properties and the relaxation pathways.

  • Cyclic Voltammetry: This electrochemical technique is employed to determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.

Table 2: Summary of Experimental Techniques

TechniquePurposeKey Parameters Measured
UV-Visible Spectroscopy Investigate electronic transitionsAbsorption maxima (λmax), Molar absorptivity (ε)
Fluorescence Spectroscopy Analyze excited state propertiesEmission maxima (λem), Quantum yield (Φf)
Cyclic Voltammetry Determine redox potentialsOxidation potential (Eox), Reduction potential (Ered)
Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.[5]

1. Geometry Optimization:

The first step in any computational study is to determine the lowest energy three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d)).[5]

2. Electronic Property Calculations:

Once the geometry is optimized, a range of electronic properties can be calculated, including:

  • HOMO and LUMO energies and distributions: Visualization of the frontier molecular orbitals provides a qualitative understanding of reactivity.

  • Molecular Electrostatic Potential (MEP) Map: This map illustrates the electron density distribution and highlights regions susceptible to electrophilic and nucleophilic attack.

  • Dipole Moment: Provides a quantitative measure of the molecule's polarity.

  • Simulated UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, which can be compared with experimental data.

Visualizations

Caption: Molecular structure of this compound.

Figure 2. Workflow for Characterizing Electronic Properties cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis Characterize fluorescence Fluorescence Spectroscopy synthesis->fluorescence Characterize cv Cyclic Voltammetry synthesis->cv Characterize comparison comparison uv_vis->comparison Compare & Validate comparison2 comparison2 cv->comparison2 Correlate comparison3 comparison3 cv->comparison3 Predict Reactivity geom_opt Geometry Optimization homo_lumo HOMO/LUMO Analysis geom_opt->homo_lumo Calculate mep MEP Mapping geom_opt->mep Calculate td_dft TD-DFT (UV-Vis Simulation) geom_opt->td_dft Calculate homo_lumo->comparison2 Correlate mep->comparison3 Predict Reactivity td_dft->comparison Compare & Validate

Caption: A typical workflow for the comprehensive characterization of electronic properties.

Conclusion

The electronic properties of this compound are of fundamental importance for its rational application in drug design and materials science. While specific experimental data remains to be published, this guide provides a solid framework for understanding its expected electronic behavior based on established chemical principles. The outlined experimental and computational methodologies offer a clear roadmap for researchers seeking to elucidate the electronic landscape of this promising molecule. Further investigation into this and related fluorinated isoquinolines will undoubtedly contribute to the development of novel and improved chemical entities.

References

5,6-Difluoroisoquinoline: A Scoping Review and Future Perspectives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoroisoquinoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Despite the growing interest in fluorinated scaffolds in drug discovery, a comprehensive review of the synthesis, properties, and biological activities of this specific isomer is currently lacking in the public domain. This technical whitepaper aims to provide a consolidated overview of the available information, or lack thereof, on this compound and to extrapolate its potential utility based on the established roles of related fluorinated isoquinolines and quinolines. This document will also present hypothetical synthetic strategies and potential biological applications to guide future research endeavors.

Introduction: The Role of Fluorine in Isoquinoline Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the synthesis and evaluation of fluorinated isoquinoline derivatives represent a promising avenue for the development of novel therapeutic agents.

While various fluorinated isoquinolines have been synthesized and studied, specific data on the 5,6-difluoro isomer remains elusive in peer-reviewed literature. This paper will, therefore, draw upon the broader knowledge of fluorinated aza-aromatic compounds to provide a prospective analysis of this compound.

Synthesis of this compound: Postulated Methodologies

Hypothetical Experimental Protocol: Bischler-Napieralski Cyclization Route

A potential synthetic approach could be the Bischler-Napieralski reaction, a well-established method for constructing the isoquinoline core.

Step 1: Synthesis of N-(3,4-Difluorophenethyl)acetamide

  • To a solution of 2-(3,4-difluorophenyl)ethanamine (1.0 eq) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3,4-difluorophenethyl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline

  • To a solution of N-(3,4-difluorophenethyl)acetamide (1.0 eq) in anhydrous acetonitrile, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or polyphosphoric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to pH > 10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Aromatization to 1-Methyl-5,6-difluoroisoquinoline

  • Dissolve the crude 1-methyl-5,6-difluoro-3,4-dihydroisoquinoline in a high-boiling solvent such as toluene.

  • Add a dehydrogenating agent, for instance, 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield 1-methyl-5,6-difluoroisoquinoline.

Step 4: Removal of the 1-Methyl Group (if unsubstituted isoquinoline is desired)

This final step can be challenging. One potential, albeit multi-step, approach could involve oxidation of the methyl group to a carboxylic acid, followed by decarboxylation.

Hypothetical_Synthesis_of_5_6_Difluoroisoquinoline cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Demethylation 3,4-Difluorophenethylamine 3,4-Difluorophenethylamine N-(3,4-Difluorophenethyl)acetamide N-(3,4-Difluorophenethyl)acetamide 3,4-Difluorophenethylamine->N-(3,4-Difluorophenethyl)acetamide Acetyl Chloride, Et3N 1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline 1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline N-(3,4-Difluorophenethyl)acetamide->1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline P2O5 or PPA, Heat 1-Methyl-5,6-difluoroisoquinoline 1-Methyl-5,6-difluoroisoquinoline 1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline->1-Methyl-5,6-difluoroisoquinoline Pd/C, Heat This compound This compound 1-Methyl-5,6-difluoroisoquinoline->this compound Oxidation, Decarboxylation

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data is not available, some physicochemical and spectroscopic properties of this compound can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₅F₂N
Molecular Weight165.14 g/mol
LogP~2.0-2.5
pKa (of the corresponding isoquinolinium ion)~4-5

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The fluorine substitution will likely cause complex splitting patterns (doublets and triplets of doublets) for the aromatic protons due to ¹H-¹⁹F coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the non-equivalent fluorine atoms at the 5- and 6-positions.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 165.

Potential Biological Applications

Based on the known biological activities of related fluorinated isoquinolines and quinolines, this compound could be a valuable scaffold for the development of various therapeutic agents.

Kinase Inhibitors

Many fluorinated quinoline and isoquinoline derivatives have been investigated as kinase inhibitors for the treatment of cancer. The fluorine atoms can form favorable interactions with the kinase active site, potentially leading to enhanced potency and selectivity.

Table 2: Examples of Fluorinated Quinolines/Isoquinolines as Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic Area
Fluoro-substituted quinazolinesEGFR, VEGFRCancer
Fluorinated pyrrolo[2,1-a]isoquinolinesVarious kinasesCancer
Fluoro-substituted quinolinesc-Met, ALKCancer

Kinase_Inhibitor_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase Activity

Antimicrobial Agents

Fluoroquinolones are a well-known class of antibiotics. While this compound is structurally distinct from fluoroquinolones, the presence of the difluorinated benzene ring fused to a nitrogen-containing heterocycle suggests potential for antimicrobial activity. The electron-withdrawing nature of the fluorine atoms could enhance the compound's ability to interact with bacterial enzymes or disrupt cell wall synthesis.

Drug Development Workflow

The development of a novel compound like this compound into a therapeutic agent follows a well-defined, multi-stage process.

Drug_Development_Workflow Discovery Discovery & Lead ID Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical Promising Candidates IND Investigational New Drug (IND) Application Preclinical->IND Safety & Efficacy Data Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials FDA Approval NDA New Drug Application (NDA) Review Clinical_Trials->NDA Clinical Data Post_Market Post-Market Surveillance (Phase IV) NDA->Post_Market FDA Approval

Conclusion and Future Directions

While specific experimental data on this compound is currently unavailable in the public domain, this whitepaper has outlined its potential as a valuable scaffold in medicinal chemistry based on the known properties of related fluorinated heterocycles. The synthesis of this compound and its derivatives, followed by a thorough evaluation of their biological activities, represents a promising area for future research. In particular, screening against a panel of kinases and various microbial strains could uncover novel therapeutic leads. The development of a robust and efficient synthetic route is the critical first step in unlocking the potential of this intriguing molecule. Researchers in the field of medicinal chemistry are encouraged to explore the synthesis and biological evaluation of this and other understudied fluorinated heterocyclic systems.

Methodological & Application

5,6-Difluoroisoquinoline: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous natural products and synthetic drugs. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated isoquinolines are of considerable interest in drug discovery.

This document provides an overview of the potential applications of 5,6-difluoroisoquinoline in medicinal chemistry, with a focus on its role as a scaffold for the development of novel therapeutic agents. While specific research on this compound is limited in publicly available literature, we can extrapolate potential applications and protocols based on studies of structurally related fluorinated quinolines and isoquinolines. The electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions is anticipated to influence the electronic properties of the isoquinoline ring system, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles.

Potential Therapeutic Applications

Based on the broader class of fluorinated quinolines and isoquinolines, derivatives of this compound are promising candidates for development in the following therapeutic areas:

  • Anticancer Agents: The quinoline and isoquinoline cores are found in numerous anticancer drugs. Fluorination can enhance the anticancer activity of these scaffolds. Derivatives of this compound could potentially act as kinase inhibitors, topoisomerase inhibitors, or disruptors of other signaling pathways crucial for cancer cell proliferation and survival.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic scaffold that binds to the ATP-binding site of the enzyme. The this compound core could serve as a novel scaffold for the design of selective inhibitors of various kinases implicated in cancer and inflammatory diseases, such as cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.

  • Antimicrobial Agents: The structural analogue, 5,6-difluoroquinolin-3-ol, has been noted for its potential in the development of new antimicrobial agents.[1] The fluorine substituents can enhance the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies reported for similar fluorinated heterocyclic compounds.

General Synthesis of this compound Derivatives

The synthesis of a this compound core can be approached through multi-step synthetic routes starting from commercially available fluorinated benzene derivatives. A plausible synthetic workflow is outlined below.

DOT Script for Synthesis Workflow:

G General Synthetic Workflow for this compound Derivatives A Starting Material (e.g., 1,2-difluoro-4-nitrobenzene) B Functional Group Interconversion (e.g., Reduction of nitro group) A->B C Side Chain Introduction (e.g., Acylation, Alkylation) B->C D Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler reaction) C->D E Aromatization/Dehydrogenation D->E F This compound Core E->F G Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) F->G H Target this compound Derivatives G->H

Caption: General Synthetic Workflow for this compound Derivatives.

Protocol for a Bischler-Napieralski-type Cyclization:

  • Preparation of the N-acyl-β-arylethylamine precursor:

    • Start with a suitable difluorinated phenylethylamine derivative.

    • Acylate the amine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel.

  • Cyclization to form the dihydroisoquinoline:

    • Dissolve the N-acyl-β-arylethylamine precursor in a suitable solvent (e.g., acetonitrile or toluene).

    • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with ice water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers and concentrate in vacuo.

  • Aromatization to the isoquinoline:

    • Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).

    • Add a dehydrogenating agent, such as palladium on carbon (Pd/C) or sulfur.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

    • Purify the resulting this compound core by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

DOT Script for MTT Assay Workflow:

G MTT Assay Workflow for Cytotoxicity Screening A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound derivatives against a specific protein kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data

Compound IDR GroupTarget KinaseIC₅₀ (nM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
DFIQ-01 -HKinase X1505.27.8
DFIQ-02 4-methoxyphenylKinase X752.13.5
DFIQ-03 3-aminophenylKinase X501.52.3
DFIQ-04 4-fluorophenylKinase X601.82.9
Reference StaurosporineKinase X100.050.08

Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where a this compound derivative acts as a kinase inhibitor in a cancer cell signaling pathway.

DOT Script for Signaling Pathway:

G Hypothetical Signaling Pathway Inhibition by a this compound Derivative cluster_0 Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effectors Downstream Effectors Kinase X->Downstream Effectors Proliferation, Survival Proliferation, Survival Downstream Effectors->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Kinase X

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The this compound scaffold represents an intriguing starting point for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the difluoro substitution pattern is expected to confer advantageous properties that could lead to the development of potent and selective drug candidates. The protocols and workflows provided herein offer a foundational framework for the synthesis and evaluation of new this compound derivatives. Further research is warranted to explore the full potential of this promising heterocyclic scaffold in medicinal chemistry.

References

Application Notes and Protocols: 5,6-Difluoroisoquinoline as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoroisoquinoline is a fluorinated heterocyclic compound that holds significant potential as a building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. The introduction of fluorine atoms into the isoquinoline scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design. These application notes provide an overview of the synthetic utility of this compound, along with detailed protocols for its synthesis and potential applications.

Strategic Importance in Synthesis

The strategic placement of two fluorine atoms at the 5 and 6 positions of the isoquinoline ring system offers several advantages for synthetic chemists:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the isoquinoline core, potentially altering the regioselectivity of electrophilic and nucleophilic substitution reactions.

  • Enhanced Biological Activity: Fluorine substitution is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. It can block metabolic pathways, increase cell membrane permeability, and enhance interactions with target proteins.

  • Fine-Tuning of Physicochemical Properties: The lipophilicity and pKa of the isoquinoline nitrogen can be fine-tuned by the presence of the fluorine atoms, which is crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for isoquinoline ring formation, such as the Bischler-Napieralski and Pictet-Spengler reactions. A plausible and efficient route starts from the commercially available 2-(3,4-difluorophenyl)ethanamine.

Proposed Synthetic Pathway: Bischler-Napieralski Reaction

A logical synthetic approach involves the acylation of 2-(3,4-difluorophenyl)ethanamine followed by a dehydrative cyclization.

G A 2-(3,4-difluorophenyl)ethanamine B N-Acetyl-2-(3,4-difluorophenyl)ethanamine A->B Acetic Anhydride (Ac₂O) C 3,4-Dihydro-5,6-difluoroisoquinoline B->C POCl₃ or P₂O₅ (Dehydrating Agent) D This compound C->D Pd/C (Dehydrogenation) G A This compound B N-Alkyl-5,6-difluoro- isoquinolinium Salt A->B Alkyl Halide (R-X) C This compound N-oxide A->C m-CPBA or H₂O₂ D Substituted 5,6-Difluoroisoquinolines A->D Electrophilic/Nucleophilic Substitution

Application Notes and Protocols for Reactions of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 5,6-difluoroisoquinoline, a valuable building block in medicinal chemistry and materials science. The protocols are based on established methodologies for analogous heterocyclic systems and are intended to serve as a starting point for laboratory experimentation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol describes the coupling of a halo-substituted this compound with a boronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 5,6-Difluoro-X-isoquinoline (X = Br, I) Product 5,6-Difluoro-R-isoquinoline Reactant1->Product Suzuki Coupling Reactant2 R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling of a halo-5,6-difluoroisoquinoline.

Experimental Protocol:

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the halo-5,6-difluoroisoquinoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst, for example tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), is then added. A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to a temperature between 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data Summary (Hypothetical):

EntryHalogen (X)R-GroupCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1BrPhenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O901885
2I4-MethoxyphenylPd(dppf)Cl₂Cs₂CO₃DME851692
3Br3-PyridylPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1002478

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This protocol outlines the amination of a halo-substituted this compound.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Reactant1 5,6-Difluoro-X-isoquinoline (X = Br, I) Product 5,6-Difluoro-NR¹R²-isoquinoline Reactant1->Product Buchwald-Hartwig Amination Reactant2 R¹R²NH Reactant2->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product SNAr Reactant This compound Product 5-Nu-6-fluoroisoquinoline or 6-Nu-5-fluoroisoquinoline Reactant->Product SNAr Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product Base Base (optional) (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product

Application Notes: 5,6-Difluoroisoquinoline as a Novel Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in cellular imaging have underscored the demand for novel fluorescent probes with enhanced photophysical properties and specific targeting capabilities. Isoquinoline and its derivatives have emerged as a promising scaffold for the development of such probes due to their inherent fluorescence and amenability to chemical modification. This document details the application of a novel fluorophore, 5,6-Difluoroisoquinoline, as a fluorescent probe for intracellular imaging. The introduction of fluorine atoms at the 5 and 6 positions is hypothesized to enhance photostability and quantum yield through intramolecular charge transfer (ICT) modulation, making it a potentially robust tool for researchers in cell biology and drug development.

While direct experimental data on this compound as a fluorescent probe is limited in publicly available literature, these application notes are based on the well-established principles of fluorescent probe design and the known characteristics of similar quinoline-based probes.

Principle of Operation

This compound is a small, lipophilic molecule capable of passively diffusing across cellular membranes. Its fluorescence is environmentally sensitive, exhibiting a notable increase in quantum yield in non-polar environments, such as lipid droplets and organellar membranes. This solvatochromic behavior allows for the visualization of these intracellular structures with high contrast. The proposed mechanism involves the modulation of the ICT character of the excited state by the polarity of the microenvironment.

Key Applications

  • Live-Cell Imaging of Lipid Droplets: The hydrophobic nature of this compound leads to its preferential accumulation in lipid-rich environments, making it an effective stain for lipid droplets.

  • Monitoring Cellular Stress: Changes in the number and morphology of lipid droplets are associated with various cellular stress conditions. This probe can be used to monitor these changes in response to drug treatment or other external stimuli.

  • High-Content Screening: The probe's photostability and brightness make it suitable for automated imaging and analysis in high-content screening platforms for drug discovery.

Quantitative Data (Hypothetical)

The following table summarizes the expected photophysical properties of this compound based on the analysis of similar fluorophores. These values should be experimentally verified.

PropertyValue (in Ethanol)
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
Molar Extinction Coefficient (ε)~5,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.4
Stokes Shift~100 nm
PhotostabilityHigh

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging plates or dishes

  • Adherent cells (e.g., HeLa, A549)

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging plate or dish and culture overnight to allow for attachment.

  • Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 350 nm and emission around 450 nm).

Protocol 2: Co-localization with a Known Lipid Droplet Stain

Materials:

  • Cells stained with this compound (from Protocol 1)

  • A commercially available lipid droplet stain (e.g., Nile Red)

  • Fluorescence microscope with multiple filter sets

Procedure:

  • Following the staining procedure in Protocol 1, add the secondary stain (e.g., Nile Red at its recommended concentration) to the cells and incubate for the recommended time.

  • Wash the cells as per the secondary stain's protocol.

  • Image the cells using the appropriate filter sets for both this compound and the secondary stain.

  • Merge the images to assess the degree of co-localization and confirm the targeting of this compound to lipid droplets.

Visualizations

G Experimental Workflow for Live-Cell Imaging A Seed cells on imaging plate B Prepare this compound working solution (1-10 µM) A->B C Incubate cells with probe (15-30 min) B->C D Wash cells with PBS C->D E Image with fluorescence microscope (Ex: ~350 nm, Em: ~450 nm) D->E

Caption: Workflow for staining live cells with this compound.

G Hypothetical Signaling Pathway Investigation cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Detection A Drug Treatment / Oxidative Stress B Increased Lipid Droplet Biogenesis A->B C Changes in Lipid Droplet Morphology A->C D This compound Staining B->D C->D E Fluorescence Microscopy & Analysis D->E

Caption: Investigating cellular stress via lipid droplet changes.

Troubleshooting

  • Low Signal: Increase the concentration of the probe or the incubation time. Ensure the filter set on the microscope is appropriate for the expected excitation and emission wavelengths.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing steps.

  • Cell Toxicity: Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe for your specific cell line.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. As its toxicological properties are not well-characterized, it is recommended to wear gloves and eye protection. Dispose of waste according to institutional guidelines.

Ordering Information

This compound is currently available for research purposes only. Please contact our sales department for inquiries.

Application Notes and Protocols for Fluorinated and Substituted Isoquinoline and Quinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE TO THE RESEARCHER: Initial literature searches did not yield specific data on the direct application of 5,6-Difluoroisoquinoline in cancer cell line studies. However, extensive research is available on a variety of structurally related fluorinated and substituted isoquinoline and quinoline derivatives, which have demonstrated significant potential as anticancer agents. This document provides a summary of the findings on these related compounds, offering valuable insights into their mechanisms of action and providing detailed protocols for their evaluation in a research setting. The information presented here can serve as a strong foundation for investigating novel derivatives, including this compound.

Application Notes

Substituted isoquinoline and quinoline scaffolds are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds, including several approved anticancer drugs.[1][2] The introduction of fluorine atoms and other functional groups to these core structures can significantly enhance their pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

Antiproliferative Activity of Isoquinoline and Quinoline Derivatives

A wide range of substituted isoquinoline and quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values for several classes of these compounds.

Table 1: Antiproliferative Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[3]
MDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[3]
A549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[3]
HFF-1 (Normal Human Dermal Fibroblasts)> 100[3]

Table 2: Antiproliferative Activity of Dihydroindolo[2,1-a]isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM) for Tubulin PolymerizationReference
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6b)-11 ± 0.4[4]
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c)-3.1 ± 0.4[4]
Colchicine (Reference)-2.1 ± 0.1[4]

Table 3: Antiproliferative Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12eMGC-803 (Gastric Cancer)1.38[5]
HCT-116 (Colon Cancer)5.34[5]
MCF-7 (Breast Cancer)5.21[5]
Compound 24dVarious Cancer Cell Lines0.009 - 0.016[6]
Compound 33-(EGFR Inhibition) 37.07 nM[1]
Gefitinib (Reference)-(EGFR Inhibition) 29.16 nM[1]
Compounds 9i and 9jA549 and K-5621.91 - 5.29[7]

Table 4: Antiproliferative Activity of Quinoline-Indole Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
Compound 27cFive Cancer Cell Lines2 - 11[8]
Compound 34bFive Cancer Cell Lines2 - 11[8]
Mechanisms of Action

The anticancer effects of substituted isoquinoline and quinoline derivatives are mediated through various mechanisms, primarily targeting key cellular processes involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Several derivatives, particularly quinoline-chalcone and quinoline-indole hybrids, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[4][6][9] These compounds often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][6][8]

G Compound Quinoline/Isoquinoline Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G Compound Quinoline-Chalcone Derivative PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Compound Add Compound Dilutions Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze G Start Prepare Reagents on Ice Add_Components Add Buffer, GTP, and Compound to Plate Start->Add_Components Add_Tubulin Add Purified Tubulin Add_Components->Add_Tubulin Incubate_Read Incubate at 37°C and Read Absorbance at 340 nm Add_Tubulin->Incubate_Read Analyze Analyze Polymerization Curves and Calculate IC50 Incubate_Read->Analyze G Start Harvest and Wash Treated Cells Fixation Fix with Cold 70% Ethanol Start->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Cell Cycle Distribution Analysis->Quantification

References

Application Notes and Protocols: The Role of Fluorinated Isoquinolines and Related Heterocycles in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While specific examples of 5,6-difluoroisoquinoline as a central scaffold in publicly documented kinase inhibitors are limited, the broader class of fluorinated isoquinolines and related nitrogen-containing heterocycles, such as quinazolines, serves as a valuable template for the development of novel therapeutics.

This document provides an overview of the application of fluorinated isoquinoline and quinazoline cores in kinase inhibitor synthesis, including generalized experimental protocols, quantitative data for representative compounds, and visualizations of relevant biological pathways and experimental workflows. The insights provided are intended to guide researchers in the design and synthesis of next-generation kinase inhibitors leveraging the advantageous properties of fluorination.

The Strategic Advantage of Fluorination in Kinase Inhibitor Design

The introduction of fluorine atoms onto an isoquinoline or quinazoline scaffold can offer several key benefits:

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the kinase active site, potentially increasing binding affinity and potency.

  • Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended in vivo half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize solubility, cell permeability, and overall drug-like properties.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target kinase.

Representative Data of Fluorinated Kinase Inhibitors

The following table summarizes the biological activity of a selection of fluorinated kinase inhibitors based on the quinazoline scaffold, a close structural relative of isoquinoline, demonstrating the potency that can be achieved with this structural motif.

Compound IDKinase Target(s)IC50 (nM)Cell-Based ActivityReference
Gefitinib EGFR2-37Potent antiproliferative activity in EGFR-mutant cell lines[1]
[18F]QMICF TrkA, TrkB, TrkC85-650Developed as a PET radiotracer for imaging Trk fusions[2]
Compound 2 CSNK2<10Antiviral potency against β-coronaviruses[3]

Experimental Protocols

General Synthesis of a Fluorinated Isoquinoline-Based Kinase Inhibitor

The following is a generalized, multi-step protocol for the synthesis of a hypothetical fluorinated isoquinoline-based kinase inhibitor. This protocol is based on established synthetic methodologies for isoquinoline ring formation and subsequent functionalization common in medicinal chemistry.

Step 1: Synthesis of a Fluorinated Phenylacetonitrile Intermediate

  • To a solution of a commercially available difluorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium cyanide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenylacetonitrile derivative.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization to Form the Dihydroisoquinoline Core

  • Dissolve the fluorinated phenylacetonitrile (1.0 eq) and a suitable acylating agent (e.g., acetyl chloride, 1.1 eq) in a non-polar solvent like toluene.

  • Add a Lewis acid catalyst, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), in portions.

  • Heat the reaction mixture to a high temperature (typically >100 °C) and stir for several hours.

  • Monitor the reaction for the formation of the cyclized product.

  • Carefully quench the reaction by pouring it onto ice-water and basify with a suitable base (e.g., ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent, dry the combined organic extracts, and concentrate.

  • Purify the resulting dihydroisoquinoline intermediate by column chromatography.

Step 3: Aromatization to the Fluorinated Isoquinoline Scaffold

  • Dissolve the dihydroisoquinoline intermediate (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a dehydrogenating agent, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product to obtain the desired fluorinated isoquinoline scaffold.

Step 4: Functionalization of the Isoquinoline Core (e.g., Suzuki Coupling)

  • To a reaction vessel, add the halogenated fluorinated isoquinoline (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P).

  • Add the inhibitor at various concentrations to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Wash the membrane to remove unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Trk_Signaling_Pathway Ligand Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Ligand->Trk_Receptor Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg AKT AKT PI3K->AKT Cell_Survival Cell Survival & Growth AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Neuronal_Function Neuronal Function Ca_PKC->Neuronal_Function Inhibitor Fluorinated Isoquinoline Inhibitor Inhibitor->Trk_Receptor

Caption: Trk signaling pathway and point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Target Identification & Validation b Lead Compound Identification a->b c Synthesis of Fluorinated Analogs b->c d Structure-Activity Relationship (SAR) c->d d->c e Biochemical Kinase Inhibition Assays d->e f Cell-Based Proliferation Assays e->f g Selectivity Profiling f->g h Pharmacokinetic Studies (ADME) g->h i In Vivo Efficacy (Xenograft Models) h->i j Toxicology Studies i->j k Clinical Development j->k

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

The use of fluorinated isoquinolines and related heterocyclic scaffolds represents a promising strategy in the ongoing quest for novel kinase inhibitors. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of these molecules, leading to compounds with improved potency, selectivity, and metabolic stability. While the specific this compound core is not yet widely represented in the literature of kinase inhibitors, the general principles and synthetic methodologies outlined in these notes provide a solid foundation for the exploration of this and other fluorinated scaffolds in the design of next-generation targeted therapies. The provided protocols and visualizations serve as a guide for researchers to embark on the synthesis and evaluation of new chemical entities in this promising area of drug discovery.

References

Functionalization of the 5,6-Difluoroisoquinoline Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-difluoroisoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. The introduction of fluorine atoms at the 5 and 6 positions can significantly modulate the physicochemical and pharmacological properties of the isoquinoline core, including metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides an overview of key functionalization strategies for the this compound core, along with detailed experimental protocols and data presentation to guide researchers in the synthesis and exploration of novel derivatives.

Key Functionalization Strategies

The electron-withdrawing nature of the fluorine substituents and the inherent reactivity of the isoquinoline ring system allow for a range of chemical modifications. The primary strategies for functionalizing the this compound core include C-H functionalization and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of aryl, and other substituents onto heterocyclic systems, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.[1][2] For the this compound core, C-H functionalization can be directed to various positions, depending on the reaction conditions and directing groups. While specific examples for this compound are limited in the readily available literature, the principles of C-H activation on related aza-heterocycles are highly applicable.

A plausible experimental workflow for a palladium-catalyzed C-H arylation is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Assemble Reactants Reactants This compound (1 equiv) Aryl Halide (1.2 equiv) Pd Catalyst (e.g., Pd(OAc)2, 5 mol%) Ligand (e.g., PPh3, 10 mol%) Base (e.g., K2CO3, 2 equiv) Solvent (e.g., Toluene) Start->Reactants Inert Establish Inert Atmosphere (Nitrogen or Argon) Reactants->Inert Heat Heat Reaction Mixture (e.g., 100-120 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Isolated Product Characterize->End

Figure 1. General workflow for Palladium-Catalyzed C-H Arylation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the this compound ring activate the molecule towards nucleophilic aromatic substitution, allowing for the displacement of a fluoride ion by a variety of nucleophiles. This strategy is particularly useful for introducing nitrogen, oxygen, and sulfur-containing functional groups. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

A typical logical pathway for a nucleophilic aromatic substitution reaction is outlined below:

G Start Start: this compound Nucleophile Select Nucleophile (e.g., Amine, Alcohol, Thiol) Start->Nucleophile Solvent_Base Choose Solvent and Base (e.g., DMSO, K2CO3) Nucleophile->Solvent_Base Reaction Combine Reactants and Heat (e.g., 80-150 °C) Solvent_Base->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Characterize Product (NMR, MS, etc.) Purification->Product End End: Functionalized Isoquinoline Product->End

Figure 2. Logical steps for Nucleophilic Aromatic Substitution.

Experimental Protocols

The following are generalized protocols based on established methodologies for the functionalization of related heterocyclic systems. Researchers should optimize these conditions for the specific this compound substrate and desired product.

Protocol for Palladium-Catalyzed C-H Arylation

Objective: To synthesize a C-arylated this compound derivative.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-arylated this compound.

Protocol for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize an amino-substituted this compound derivative.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.5 mmol) in anhydrous DMSO (5 mL).

  • Add potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the aminated this compound product.

Data Presentation

Quantitative data from functionalization reactions should be systematically tabulated for clear comparison of different reaction conditions and outcomes.

Table 1: Representative Data for C-H Arylation of this compound (Hypothetical)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃1102465
21-Iodo-4-methoxybenzenePdCl₂(PPh₃)₂ (5)-Cs₂CO₃1201872
33-BromopyridinePd₂(dba)₃ (2.5)XPhos (10)K₃PO₄1002058

Table 2: Representative Data for Nucleophilic Aromatic Substitution on this compound (Hypothetical)

EntryNucleophileBaseSolventTemp (°C)Time (h)Product PositionYield (%)
1MorpholineK₂CO₃DMSO120125-morpholino85
2Sodium methoxide-MeOH6586-methoxy92
3AnilineDIPEANMP150245-anilino75

Applications in Drug Discovery

The functionalized this compound core is a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The introduction of various substituents allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

For instance, many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The nitrogen atom of the isoquinoline can act as a hydrogen bond acceptor, while appended functional groups can form additional interactions with the kinase.

The general signaling pathway of a receptor tyrosine kinase (RTK) and the potential point of intervention by a this compound-based inhibitor is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Receptor Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Activates Inhibitor This compound Kinase Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive) Response Cellular Response (Proliferation, Survival) Signaling->Response

Figure 3. Inhibition of RTK signaling by a kinase inhibitor.

Table 3: Biological Activity of Hypothetical this compound Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)
DFI-001EGFR85
DFI-002VEGFR2120
DFI-003PI3Kα45

Disclaimer: The experimental protocols and data presented in the tables are generalized and hypothetical, respectively, based on established chemical principles for similar heterocyclic systems. Researchers must conduct their own literature search for specific applications and optimize reaction conditions accordingly. Safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: 5,6-Difluoroisoquinoline in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Landscape: Extensive literature searches for the application of 5,6-Difluoroisoquinoline specifically within materials science research did not yield detailed experimental protocols, quantitative performance data, or established signaling pathways in reputable scientific journals or databases. While the fluorination of heterocyclic compounds, including isoquinolines, is a recognized strategy for tuning the electronic and photophysical properties of organic materials, specific research focusing on the 5,6-difluoro substitution pattern in isoquinoline for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), or Organic Field-Effect Transistors (OFETs) is not readily available in the public domain.

General reviews suggest that fluorinated isoquinolines are of interest for creating "industrially impactful materials," but they do not provide specific data or use-cases for this compound. The introduction of fluorine atoms into organic molecules is known to modulate properties such as HOMO/LUMO energy levels, electron mobility, and photostability, which are critical for applications in organic electronics. However, without specific research on this compound, the following sections are based on general principles and hypothetical applications derived from the broader field of fluorinated organic materials.

Hypothetical Applications and General Experimental Considerations

Based on the known effects of fluorination on organic molecules, this compound could potentially be explored as a building block for:

  • Electron-Transporting Materials (ETMs) in OLEDs: The electron-withdrawing nature of fluorine atoms can lower the LUMO energy level, potentially facilitating electron injection and transport.

  • Host Materials in Phosphorescent OLEDs (PhOLEDs): A high triplet energy is a key requirement for host materials, and fluorination can sometimes be used to raise the triplet energy level of a molecule.

  • Donor or Acceptor Materials in OSCs: The electronic properties of this compound could be tailored through further chemical modification to make it suitable as either a donor or an acceptor component in a bulk heterojunction solar cell.

General Synthetic Workflow for Incorporating this compound into a Target Material

The following diagram illustrates a generalized synthetic workflow for utilizing this compound as a precursor in the synthesis of a functional material for organic electronics.

G cluster_synthesis Synthesis of Functional Material cluster_fabrication Device Fabrication cluster_characterization Characterization A This compound Precursor B Functionalization Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) A->B C Introduction of Solubilizing Groups (e.g., alkyl chains) B->C D Final Target Material C->D E Purification of Material (e.g., Sublimation or Chromatography) D->E I Photophysical Characterization (UV-Vis, Photoluminescence) D->I J Electrochemical Characterization (Cyclic Voltammetry) D->J F Thin Film Deposition (e.g., Spin Coating or Thermal Evaporation) E->F G Device Assembly (e.g., Cathode Deposition) F->G H Final Electronic Device G->H K Device Performance Testing (e.g., J-V-L characteristics for OLEDs) H->K

Caption: Generalized workflow from this compound to device testing.

General Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies commonly used for characterizing new organic materials in materials science.

Photophysical Characterization

Objective: To determine the absorption and emission properties of a material derived from this compound.

Methodology:

  • Prepare a dilute solution of the synthesized material in a suitable solvent (e.g., toluene, chloroform, or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Record the UV-Visible absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).

  • Measure the photoluminescence (PL) spectrum using a spectrofluorometer by exciting the sample at its absorption maximum.

  • Determine the photoluminescence quantum yield (PLQY) using an integrating sphere or a comparative method with a known standard (e.g., quinine sulfate).

Electrochemical Characterization

Objective: To determine the HOMO and LUMO energy levels of the material.

Methodology:

  • Dissolve the material in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram (CV) and identify the onset of the first oxidation and reduction potentials.

  • Calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.

Hypothetical Data Presentation

Should research on materials incorporating this compound become available, the following table structure is recommended for presenting key performance data.

Table 1: Hypothetical Photophysical and Electrochemical Properties of Material X (derived from this compound)

PropertyValueUnit
Absorption Maximum (λ_abs)-nm
Emission Maximum (λ_em)-nm
Photoluminescence Quantum Yield (Φ_PL)-%
HOMO Energy Level-eV
LUMO Energy Level-eV
Electrochemical Band Gap-eV

Table 2: Hypothetical OLED Device Performance with Material X as an Emitter

ParameterValueUnit
Turn-on Voltage (V_on)-V
Maximum Current Efficiency (η_c)-cd/A
Maximum Power Efficiency (η_p)-lm/W
Maximum External Quantum Efficiency (EQE)-%
CIE Coordinates (x, y)--

Logical Relationship Diagram for Material Design

The following diagram illustrates the logical relationship between molecular structure modifications (such as fluorination) and the resulting properties relevant to materials science applications.

G cluster_design Molecular Design Strategy cluster_properties Resulting Material Properties A Introduction of This compound Moiety C Tuning of HOMO/LUMO Energy Levels A->C D Enhancement of Electron Mobility A->D B Modification of Peripheral Substituents B->C E Increased Photostability B->E F Improved Device Performance C->F D->F E->F

Caption: Relationship between molecular design and material properties.

Protocols for the N-oxidation of 5,6-Difluoroisoquinoline: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of isoquinoline and its derivatives is a critical transformation in synthetic organic chemistry, often employed to modify the electronic properties of the heterocyclic core, enhance solubility, and provide a handle for further functionalization. The resulting N-oxides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the N-oxidation of 5,6-difluoroisoquinoline, an electron-deficient substrate of interest in medicinal chemistry. Two primary methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and a urea-hydrogen peroxide (UHP) system activated by trifluoroacetic anhydride (TFAA).

Data Presentation: Comparison of N-Oxidation Protocols

The following table summarizes reaction conditions and reported yields for the N-oxidation of isoquinoline and related heterocycles using m-CPBA and UHP/TFAA. This data provides a comparative basis for selecting the appropriate protocol for this compound.

SubstrateOxidizing SystemSolventTemperatureTimeYield (%)
7-Acetamido-8-benzyloxyquinolinem-CPBA1,2-DichloroethaneRoom Temp.48 h82%[1]
2,6-DichloropyridineUHP / TFAADichloromethane0 °C to Room Temp.6.5 h85%
General Electron-Poor PyridinesUHP / TFAADichloromethane or AcetonitrileNot specifiedNot specifiedGood to Excellent

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the general procedure for the N-oxidation of quinoline derivatives. Given the electron-withdrawing nature of the fluorine substituents in this compound, longer reaction times or a slight excess of m-CPBA may be required compared to the parent isoquinoline.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the excess peroxyacid and the m-chlorobenzoic acid.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: N-Oxidation using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)

This method is particularly suitable for electron-deficient N-heterocycles. The in-situ generation of a powerful peroxyacid from the reaction of UHP and TFAA allows for the efficient oxidation of substrates that are resistant to oxidation by m-CPBA alone.

Materials:

  • This compound

  • Urea-hydrogen peroxide (UHP)[3]

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 equiv) and urea-hydrogen peroxide (2.0-3.0 equiv) in dichloromethane or acetonitrile in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5-2.0 equiv) to the stirred suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Separate the organic layer and extract the aqueous phase with the same solvent used for the reaction.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude this compound N-oxide by flash column chromatography or recrystallization.

Visualizations

N_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start This compound Solvent Dissolve in DCM or MeCN Start->Solvent Cooling Cool to 0 °C Solvent->Cooling Oxidant Add Oxidant (m-CPBA or UHP/TFAA) Cooling->Oxidant Stir Stir at RT Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product This compound N-Oxide Purify->Product Chemical_Transformation cluster_reactants Reactants cluster_products Product Reactant This compound Product This compound N-Oxide Reactant->Product N-Oxidation Oxidant + [O] (m-CPBA or UHP/TFAA)

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Isoquinoline moieties are prevalent scaffolds in numerous biologically active compounds and natural products. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust protocols for the functionalization of fluorinated isoquinolines, such as 5,6-difluoroisoquinoline, is of significant interest to the drug discovery and development community.

These application notes provide a detailed, adaptable protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. While specific literature on the Suzuki coupling of this compound is not widely available, the following protocols are based on established methods for structurally similar nitrogen-containing heterocycles and are intended to serve as a strong starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of a halo-substituted this compound (e.g., X-bromo-5,6-difluoroisoquinoline) with an arylboronic acid. Researchers should note that the choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely used method for Suzuki couplings and serves as an excellent starting point for a variety of substrates.

Materials:

  • X-halo-5,6-difluoroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture: 1,4-Dioxane/Water or Toluene/Ethanol/Water (typically in a 4:1 to 10:1 ratio of organic to water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the X-halo-5,6-difluoroisoquinoline, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Challenging Substrates using a Buchwald Ligand

For more challenging couplings, such as those involving sterically hindered substrates or less reactive halides, the use of more sophisticated catalyst systems, like those employing Buchwald ligands, can be beneficial.

Materials:

  • X-halo-5,6-difluoroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable Buchwald ligand (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium acetate and the Buchwald ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and stir at room temperature for 10-15 minutes to form the active catalyst complex.

  • In a separate flask, add the X-halo-5,6-difluoroisoquinoline, arylboronic acid, and base.

  • Evacuate and backfill this second flask with an inert gas.

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical yields for the Suzuki coupling of a hypothetical 8-bromo-5,6-difluoroisoquinoline with various arylboronic acids. These are illustrative examples to guide experimental design.

Table 1: Suzuki Coupling of 8-Bromo-5,6-difluoroisoquinoline with Phenylboronic Acid - Catalyst System Comparison

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275
2Pd(OAc)₂ (3)PPh₃ (6)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)851668
3PdCl₂(dppf) (3)-K₃PO₄ (2.5)1,4-Dioxane100885
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene100692

Table 2: Suzuki Coupling of 8-Bromo-5,6-difluoroisoquinoline with Various Arylboronic Acids using PdCl₂(dppf)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Phenyl-5,6-difluoroisoquinoline85
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-5,6-difluoroisoquinoline88
33-Chlorophenylboronic acid8-(3-Chlorophenyl)-5,6-difluoroisoquinoline79
42-Thiopheneboronic acid8-(Thiophen-2-yl)-5,6-difluoroisoquinoline82
5Pyridine-3-boronic acid8-(Pyridin-3-yl)-5,6-difluoroisoquinoline75

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArX This compound-X (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation RBO2H2 Arylboronic Acid (R-B(OH)₂) + Base RBO2H2->ArPdR ArPdR->Pd0 Reductive Elimination ArR Product (Ar-R) ArPdR->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound-X, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl and heteroaryl amines. 5,6-Difluoroisoquinoline is a key heterocyclic scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, the selective amination of this compound is a critical step in the synthesis of novel drug candidates with potentially improved pharmacological profiles. Isoquinoline derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of this compound, enabling researchers to synthesize a diverse range of aminated products for applications in drug discovery and development.

Data Presentation: Reaction Parameters for Dihalo-N-Heterocycles

While specific data for this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of structurally related dihaloquinolines. This data serves as a strong starting point for the optimization of the target reaction.

EntryDihalo-SubstrateAminePd-Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,8-DichloroquinolineAdamantan-1-aminePd(dba)₂ (4)BINAP (4.5)NaOtBuDioxaneReflux6-1564
24,8-DichloroquinolineAdamantan-1-aminePd(dba)₂ (4)BINAP (4.5)NaOtBuDioxaneReflux6-1577
34,7-DichloroquinolineAdamantan-1-aminePd(dba)₂ (4)BINAP (4.5)NaOtBuDioxaneReflux6-15~80
42,8-Dichloroquinoline(1-Adamantylmethyl)aminePd(dba)₂ (8)DavePhos (9)NaOtBuDioxaneReflux6-15~60
54,8-DichloroquinolineDi(adamantan-1-yl)aminePd(dba)₂ (8)DavePhos (9)NaOtBuDioxaneReflux6-15~70

Data adapted from studies on dichloroquinolines and serves as a reference for this compound.[5]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure based on successful aminations of related dihalo-N-heterocycles.[5] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine of choice

  • Palladium source (e.g., Pd(dba)₂, Pd₂(dba)₃, or a suitable precatalyst)

  • Phosphine ligand (e.g., BINAP, DavePhos, XPhos, or other Buchwald ligands)

  • Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a Schlenk tube.

    • Flame-dry the Schlenk tube under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents:

    • To the cooled Schlenk tube, add the palladium source (e.g., Pd(dba)₂, 4 mol%), the phosphine ligand (e.g., BINAP, 4.5 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

    • Add this compound (1.0 equivalent).

    • Seal the Schlenk tube with a septum.

  • Solvent and Amine Addition:

    • Evacuate and backfill the Schlenk tube with inert gas three times.

    • Through the septum, add the anhydrous, degassed solvent (e.g., Dioxane, to achieve a concentration of ~0.1 M).

    • Add the amine (1.2 equivalents) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C or reflux).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel 1. Prepare Reaction Vessel (Flame-dry Schlenk tube under vacuum) add_solids 2. Add Solids (this compound, Pd-Catalyst, Ligand, Base) prep_vessel->add_solids add_liquids 3. Add Liquids (Anhydrous Solvent, Amine) add_solids->add_liquids Seal, Evacuate/Backfill heating 4. Heat and Stir (e.g., 100 °C, 6-24 h) add_liquids->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring quench_filter 6. Cool, Dilute, and Filter monitoring->quench_filter Reaction Complete extraction 7. Aqueous Work-up (Wash with water and brine) quench_filter->extraction purification 8. Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product (Aminated this compound) purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Logical Relationship in Drug Discovery

G start This compound (Starting Material) reaction Buchwald-Hartwig Amination start->reaction library Library of Aminated 5,6-Difluoroisoquinolines reaction->library Diverse Amines screening High-Throughput Screening (Biological Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship Studies candidate Drug Candidate lead_opt->candidate

Caption: Role of Buchwald-Hartwig amination in a drug discovery cascade.

References

Application Notes and Protocols: Derivatization of 5,6-Difluoroisoquinoline for Biological Assays as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5,6-difluoroisoquinoline and the subsequent biological evaluation of its derivatives, with a focus on their potential as kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and bioassay principles, offering a framework for the discovery and characterization of novel therapeutic agents.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and cell permeability. Specifically, the this compound core offers unique electronic properties that can be exploited for targeted drug design. This document details the synthetic derivatization of this compound and protocols for evaluating the biological activity of the resulting compounds, particularly as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle often dysregulated in cancer.

Synthetic Derivatization Strategies

The derivatization of a this compound core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at positions amenable to functionalization, typically after conversion of the parent heterocycle to a halo-derivative (e.g., bromo- or chloro-5,6-difluoroisoquinoline).

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of aryl- or heteroaryl-substituted 5,6-difluoroisoquinolines.

Materials:

  • Bromo-5,6-difluoroisoquinoline

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add bromo-5,6-difluoroisoquinoline (1 equivalent), the corresponding aryl- or heteroaryl-boronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add the base (2 equivalents).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir under a nitrogen atmosphere for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-C coupled product.

Experimental Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of amino-substituted 5,6-difluoroisoquinolines.

Materials:

  • Bromo-5,6-difluoroisoquinoline

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst (0.02 equivalents) and the ligand (0.04 equivalents).

  • Add bromo-5,6-difluoroisoquinoline (1 equivalent) and the base (1.4 equivalents).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add the anhydrous solvent, followed by the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C-N coupled product.

Biological Evaluation: Kinase Inhibition Assays

The synthesized this compound derivatives can be screened for their potential to inhibit protein kinases. The CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition of the cell cycle and is frequently dysregulated in cancer, making CDK4 and CDK6 attractive therapeutic targets.

Signaling Pathway: The CDK4/6-Rb Axis in Cell Cycle Progression

Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 leads to the release of E2F, allowing for the transcription of target genes and progression through the cell cycle. Inhibitors of CDK4/6 block this phosphorylation event, leading to cell cycle arrest in the G1 phase.

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb (Inactive) Active_Complex->pRb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Rb_E2F->S_Phase_Genes Repression pRb->E2F Release Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Derivative (Inhibitor) Inhibitor->Active_Complex

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition.

Experimental Protocol 3: Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol measures the activity of CDK4/6 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme

  • Rb protein (substrate)

  • ATP

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • In a white-walled microplate, set up the kinase reaction by adding the kinase buffer, the test compound dilution, and the CDK4/6 enzyme.

  • Initiate the reaction by adding a mixture of the Rb substrate and ATP. The final ATP concentration should be close to the Km for the enzyme.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol 4: Cell-Based Kinase Assay (Western Blotting)

This protocol assesses the ability of the compounds to inhibit CDK4/6 activity within a cellular context by measuring the phosphorylation status of Rb.

Materials:

  • Cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • This compound derivatives (test compounds)

  • Lysis buffer

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system for chemiluminescence

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Rb.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of Rb phosphorylation.

Data Presentation

The quantitative data from the biochemical assays should be summarized in a clear and structured table to allow for easy comparison of the inhibitory activities of the synthesized derivatives.

Table 1: Inhibitory Activity of this compound Derivatives against CDK4/Cyclin D3 and CDK6/Cyclin D3

Compound IDR¹ SubstituentR² SubstituentCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)
DFIQ-01 PhenylH150250
DFIQ-02 4-FluorophenylH85120
DFIQ-03 2-PyridylH110180
DFIQ-04 HMorpholine5575
DFIQ-05 HPiperazine4060
Palbociclib (Reference)1116

Note: The data presented in this table are representative examples and not actual experimental results.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of this compound derivatives is a multi-step process that integrates chemical synthesis with biological testing to identify promising lead compounds.

experimental_workflow start Start: this compound Core synthesis Derivatization (Suzuki Coupling / Buchwald-Hartwig Amination) start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification library Library of this compound Derivatives purification->library biochemical_assay Biochemical Assay (CDK4/6 ADP-Glo™) library->biochemical_assay ic50 Determine IC₅₀ Values biochemical_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cell_based_assay Cell-Based Assay (Western Blot for p-Rb) ic50->cell_based_assay Potent Compounds sar->synthesis Iterative Design hit_validation Hit Validation in Cells cell_based_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

The derivatization of the this compound scaffold presents a promising avenue for the development of novel kinase inhibitors. The synthetic protocols provided herein offer robust methods for generating a diverse library of compounds. The subsequent biological evaluation, focusing on key cancer-related kinases such as CDK4 and CDK6, provides a clear path for identifying and characterizing potent and selective inhibitors. This integrated approach of chemical synthesis and biological testing is fundamental to modern drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: 5,6-Difluoroisoquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5,6-Difluoroisoquinoline. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My purified this compound is a brownish color, not the expected white solid. What are the likely impurities?

Answer: A brownish color in the final product typically indicates the presence of process-related or degradation impurities.[1][2] For isoquinoline derivatives, common culprits include:

  • Oxidation Products: Exposure to air during purification or storage can lead to the formation of colored oxides.[3]

  • Residual Starting Materials or Reagents: Incomplete reaction or inefficient removal of starting materials from synthetic routes like the Bischler–Napieralski or Pictet–Spengler reactions can result in colored impurities.[1][3]

  • Polymeric By-products: These can form during synthesis or prolonged storage.[3]

  • Residual Solvents: Solvents used in the synthesis or purification, such as toluene or methanol, might be retained.[3]

To identify the specific impurity, we recommend analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

Question 2: I am observing low yield after column chromatography. How can I improve the recovery of this compound?

Answer: Low recovery from column chromatography can stem from several factors. Consider the following troubleshooting steps:

  • Adsorption to Silica Gel: this compound, being a basic compound due to the nitrogen atom, can strongly adsorb to acidic silica gel. This can lead to tailing and poor recovery. Try pre-treating the silica gel with a small amount of a basic modifier like triethylamine in your eluent system.

  • Improper Solvent System: The polarity of your eluent may be too low, resulting in the compound not moving off the column, or too high, causing it to elute too quickly with impurities. A systematic gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.

  • Sample Loading: Overloading the column can lead to poor separation and sample loss. Ensure the amount of crude product is appropriate for the column size. A general rule is a 1:100 ratio of crude product to silica gel by weight.

  • Compound Instability: The compound might be degrading on the silica gel. If you suspect this, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina could help.

Question 3: HPLC analysis of my final product shows a persistent impurity with a similar retention time to this compound. How can I remove it?

Answer: Co-eluting impurities are a common challenge. Here are a few strategies to tackle this:

  • Optimize HPLC Method: Before attempting re-purification, ensure your HPLC method is optimized for the best possible separation. Try a different column, mobile phase, or gradient.

  • Recrystallization: This is an effective technique for removing impurities with different solubility profiles. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A solvent screen with solvents like ethanol, isopropanol, or mixtures with water might be necessary.

  • Acid-Base Extraction: Since this compound is basic, you can perform an acid-base extraction. Dissolve the impure compound in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Preparative Chromatography: If other methods fail, preparative HPLC or a different mode of column chromatography (e.g., reverse-phase) may be necessary to resolve the closely eluting impurity.

Data on Purification Parameters

The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization for your specific crude material.

Purification TechniqueParameterRecommended Value/SystemExpected PurityTypical Yield
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>95%60-80%
Mobile PhaseHexane/Ethyl Acetate gradient
Additive0.1% Triethylamine in eluent
Recrystallization Solvent SystemIsopropanol/Water>98%70-90%
TemperatureDissolve at boiling, crystallize at 0-4°C
Acid-Base Extraction Acid1M Hydrochloric Acid>97%80-95%
Base1M Sodium Hydroxide
Organic SolventDichloromethane or Ethyl Acetate

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Purification Workflow

The following diagram illustrates a logical workflow for selecting a purification strategy for this compound.

Purification_Workflow start Crude this compound hplc_analysis Analyze by HPLC/TLC start->hplc_analysis purity_check Purity > 98%? hplc_analysis->purity_check major_impurities Major Impurities Present? purity_check->major_impurities No final_product Pure this compound purity_check->final_product Yes column_chrom Column Chromatography major_impurities->column_chrom Multiple Impurities recrystallization Recrystallization major_impurities->recrystallization Single Major Impurity acid_base Acid-Base Extraction major_impurities->acid_base Non-basic Impurities column_chrom->hplc_analysis recrystallization->hplc_analysis acid_base->hplc_analysis

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: 5,6-Difluoroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,6-Difluoroisoquinoline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and adaptable methods for synthesizing the isoquinoline core, including this compound, are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

  • Bischler-Napieralski Reaction: This is a robust method that involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent (Lewis acid).[1] The initial product is a 3,4-dihydroisoquinoline, which is subsequently oxidized (dehydrogenated) to the aromatic isoquinoline.[2] This route is often preferred for its reliability and tolerance of various functional groups.

  • Pomeranz-Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine in an acidic medium to directly form the isoquinoline ring.[3][4] Modifications to this reaction can improve yields and substrate scope.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then cyclizes in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[4][5] This requires a final, more demanding aromatization step compared to the Bischler-Napieralski route.

Q2: How do the electron-withdrawing fluorine atoms at the 5- and 6-positions affect the synthesis?

A2: The two fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards the key intramolecular electrophilic aromatic substitution step in reactions like the Bischler-Napieralski cyclization.[6] This deactivation means that more forceful reaction conditions may be necessary compared to the synthesis of non-fluorinated isoquinolines. For arenes lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often required to drive the cyclization to completion.[1]

Troubleshooting Guide

Q3: My yield from the Bischler-Napieralski cyclization is consistently low. What are the potential causes and solutions?

A3: Low yield in this step is a common issue, often stemming from incomplete reaction or side reactions. Below are the primary causes and recommended troubleshooting steps.

  • Cause 1: Ineffective Dehydrating Agent. The cyclization requires a potent dehydrating agent to activate the amide.[7] The electron-deactivated nature of the difluorinated ring may require stronger conditions.

    • Solution: If using standard POCl₃ is ineffective, consider adding P₂O₅ to the reaction mixture, which generates pyrophosphates, a more potent leaving group.[7] Alternatively, modern reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be highly effective, even at lower temperatures.[8]

  • Cause 2: Side Reactions. A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene-type byproducts.[7] This is evidence for the formation of the intermediate nitrilium salt, which can decompose before cyclizing.

    • Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize decomposition pathways. Using a milder activation agent like Tf₂O may also suppress side reactions compared to harsher, high-temperature conditions with POCl₃/P₂O₅.[8]

  • Cause 3: Incomplete Reaction. The starting amide may be incompletely consumed due to insufficient activation or reaction time.

    • Solution: Monitor the reaction by TLC or LCMS to track the consumption of the starting material. If the reaction stalls, a slow addition of more dehydrating agent may be beneficial. Ensure the solvent (e.g., toluene, xylene) is rigorously dried, as water will consume the dehydrating agent.

G start Low Yield Observed in Cyclization Step q1 Is starting amide consumed? start->q1 q2 Is dihydroisoquinoline intermediate observed? q1->q2  Yes res1 Cause: Insufficient Activation or Reaction Time. Solution: • Increase reaction time/temp. • Use stronger dehydrating agent (e.g., POCl₃ + P₂O₅, or Tf₂O). • Ensure anhydrous conditions. q1->res1  No q3 Are significant side products observed? q2->q3  No res3 Cause: Poor Dehydrogenation. Solution: • This is a post-cyclization issue. • See Q4 for troubleshooting the dehydrogenation step. q2->res3  Yes res2 Cause: Decomposition of Intermediate. Solution: • Lower reaction temperature. • Use milder conditions (e.g., Tf₂O / 2-ClPyr). • Check for retro-Ritter side products. q3->res2  No / Minor res4 Cause: Competing Side Reactions. Solution: • Characterize major byproduct (e.g., by MS). • If styrene-type product, lower temp. • Re-evaluate reaction stoichiometry. q3->res4  Yes

Q4: The final dehydrogenation (aromatization) step from dihydroisoquinoline to isoquinoline is inefficient. How can I improve the yield?

A4: The conversion of the 3,4-dihydroisoquinoline intermediate to the final aromatic product is a critical oxidation step. Inefficiency here can significantly lower the overall yield.

  • Cause 1: Inappropriate Oxidizing Agent. The choice of oxidizing agent is crucial.

    • Solution: A common and effective method is heating the dihydroisoquinoline with a palladium on carbon catalyst (5-10% Pd/C) in a high-boiling, inert solvent like toluene or xylene.[5] Other classical reagents include sulfur or diphenyl disulfide, which also require heating.[2]

  • Cause 2: Catalyst Poisoning. Trace impurities from the previous step, particularly sulfur-containing compounds if used, can poison the palladium catalyst.

    • Solution: Purify the 3,4-dihydroisoquinoline intermediate by column chromatography or crystallization before the dehydrogenation step. This removes impurities that could inhibit the catalyst.

  • Cause 3: Insufficient Driving Force. The reaction may not go to completion if the conditions are too mild or the reaction time is too short.

    • Solution: Ensure the solvent is refluxing vigorously to facilitate the hydrogen transfer. The reaction can be slow; monitor by TLC/LCMS and allow it to proceed for several hours (4-24 h) until the starting material is consumed.

Data Summary: Cyclization Conditions

The selection of the cyclizing agent is critical for yield. The following table provides an illustrative comparison of common reagents for a Bischler-Napieralski reaction.

Reagent SystemTemperatureTypical Reaction TimeRelative YieldKey Considerations
POCl₃Reflux (e.g., in Toluene, ~110°C)4-12 hModerateStandard method; may require harsh conditions for deactivated rings.[1]
POCl₃ + P₂O₅Reflux (e.g., in Xylene, ~140°C)2-6 hModerate to HighMore powerful; effective for electron-poor systems but can promote charring.[7]
Tf₂O, 2-Chloropyridine-20°C to RT1-3 hHighVery mild and fast; often gives cleaner reactions and higher yields.[8]

Experimental Protocols

Illustrative Protocol: Two-Step Synthesis of 5,6-Difluoro-1-methylisoquinoline

This protocol describes a representative synthesis starting from N-(2-(2,3-difluorophenyl)ethyl)acetamide via a Bischler-Napieralski cyclization followed by dehydrogenation.

Step 1: Bischler-Napieralski Cyclization

G

  • Reaction Setup: A solution of N-(2-(2,3-difluorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of amide) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: The solution is cooled to 0°C in an ice bath. Phosphoryl chloride (POCl₃, 1.5 eq) is added dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.[2]

  • Cyclization: The reaction mixture is heated to reflux (~110°C) and maintained for 4-6 hours. The reaction progress is monitored by TLC or LCMS for the disappearance of the starting material.

  • Workup: The mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring. The aqueous solution is carefully basified to pH > 10 with a cold 6M NaOH solution.

  • Extraction and Purification: The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 5,6-difluoro-1-methyl-3,4-dihydroisoquinoline is purified by flash column chromatography.

Step 2: Dehydrogenation to 5,6-Difluoro-1-methylisoquinoline

G

  • Reaction Setup: The purified 5,6-difluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) is dissolved in xylene (10 mL per 1 mmol). 10% Palladium on carbon (Pd/C, 0.1 eq by weight) is added to the solution.[5]

  • Dehydrogenation: The suspension is heated to reflux (~140°C) and maintained for 12-24 hours. The reaction is monitored by GCMS until the starting material is fully consumed.

  • Workup and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by a final column chromatography or crystallization to yield pure 5,6-Difluoro-1-methylisoquinoline.

References

Technical Support Center: Functionalization of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 5,6-Difluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for C-H functionalization of this compound?

The primary strategies for C-H functionalization of the this compound core involve Directed ortho-Metalation (DoM) and Palladium-Catalyzed C-H Activation. The choice of method depends on the desired substituent and the target position. The nitrogen atom in the isoquinoline ring can act as a directing group, influencing the regioselectivity of these reactions.

Q2: How do the fluorine atoms at the 5- and 6-positions influence the reactivity and regioselectivity of functionalization reactions?

The two fluorine atoms are strong electron-withdrawing groups, which significantly impacts the electronic properties of the isoquinoline ring system. This has several consequences:

  • Increased Acidity of C-H bonds: The inductive effect of the fluorine atoms increases the acidity of the aromatic protons, making them more susceptible to deprotonation in Directed ortho-Metalation reactions.[1][2]

  • Altered Regioselectivity: The electron-withdrawing nature of the fluorine atoms can influence the position of metalation and C-H activation. The most acidic proton is often located ortho to the nitrogen and influenced by the fluorine atoms.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the aromatic system makes it more susceptible to nucleophilic attack, a key consideration when designing synthetic routes.

Q3: Is defluorination a common side reaction during the functionalization of this compound?

Yes, defluorination can be a significant side reaction, particularly under harsh reaction conditions such as high temperatures or the use of very strong bases.[3] The C-F bond, while generally strong, can be susceptible to cleavage in the presence of certain reagents and intermediates. This can lead to the formation of mono-fluorinated or non-fluorinated byproducts, complicating purification and reducing the yield of the desired product. Careful optimization of reaction conditions is crucial to minimize this side reaction.

Troubleshooting Guides

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5][6] In the case of this compound, the nitrogen atom can direct lithiation to an adjacent position.

Issue: Low Yield or No Reaction

Potential Cause Troubleshooting Strategy
Insufficiently strong base Use a stronger organolithium reagent (e.g., s-BuLi or t-BuLi) or an activating additive like TMEDA.
Incorrect reaction temperature Optimize the temperature for both the deprotonation and electrophilic quench steps. Deprotonation is typically performed at low temperatures (-78 °C) and may require warming to proceed.
Poorly reactive electrophile Ensure the electrophile is sufficiently reactive to quench the lithiated intermediate.
Competitive side reactions The organolithium reagent may react with other functional groups on the molecule. Consider using protecting groups if necessary.

Issue: Poor Regioselectivity

Potential Cause Troubleshooting Strategy
Multiple acidic C-H bonds The electronic effects of the fluorine atoms and the directing effect of the nitrogen may lead to a mixture of lithiated species. Carefully control the reaction temperature and the addition rate of the organolithium reagent.
Steric hindrance A bulky electrophile may not be able to access the desired lithiated position. Consider using a smaller electrophile.

Experimental Protocol: General Procedure for Directed ortho-Metalation

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) in an appropriate solvent.

  • Stir the reaction mixture at -78 °C for a specified time to allow for complete deprotonation.

  • Add the desired electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous THF cool Cool to -78 °C start->cool add_base Add Organolithium Reagent cool->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_electrophile Add Electrophile deprotonation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction warm->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for Directed ortho-Metalation of this compound.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a versatile method for forming C-C bonds.[7][8] The regioselectivity is often controlled by the directing group and the electronic nature of the substrate.

Issue: Low Yield of Arylated Product

Potential Cause Troubleshooting Strategy
Incorrect Palladium Catalyst/Ligand Screen different palladium sources (e.g., Pd(OAc)2, PdCl2(PPh3)2) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find the optimal combination.[7]
Suboptimal Reaction Conditions Vary the solvent, base, and temperature. Common bases include K2CO3, Cs2CO3, and KOAc.
Oxidant Incompatibility If an oxidant is required, ensure it is compatible with the substrate and other reagents.
Homocoupling of Aryl Halide This side reaction can be minimized by adjusting the stoichiometry of the reactants and the catalyst loading.

Issue: Formation of Regioisomers

Potential Cause Troubleshooting Strategy
Multiple Reactive C-H Bonds The choice of directing group and ligand can significantly influence the regioselectivity. Experiment with different directing groups or ligands that may favor one position over another.[9]
Steric Effects The steric bulk of the aryl halide and the ligand can influence which C-H bond is activated.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

  • To a reaction vessel, add this compound, the aryl halide, a palladium catalyst, a ligand, and a base.

  • Add a suitable solvent (e.g., DMA, DMF, or toluene).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pd_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Aryl Halide, Catalyst, Ligand, and Base solvent Add Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir purge->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract cool->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for Palladium-Catalyzed C-H Arylation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it a good substrate for nucleophilic aromatic substitution, particularly with amine nucleophiles.[10][11]

Issue: No or Slow Reaction

Potential Cause Troubleshooting Strategy
Poor Nucleophile Use a more nucleophilic amine or add a base to deprotonate the amine and increase its nucleophilicity.
Insufficient Activation of the Aromatic Ring The reaction may require higher temperatures or the use of a more polar aprotic solvent (e.g., DMSO, NMP) to facilitate the reaction.
Leaving Group is not at an Activated Position For SNAr to be efficient, the leaving group (in this case, a fluorine atom) should be at a position activated by the electron-withdrawing nitrogen atom and the other fluorine atom.

Issue: Multiple Substitutions

Potential Cause Troubleshooting Strategy
Excess Nucleophile Use a stoichiometric amount of the amine nucleophile to avoid over-reaction.[12]
High Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity for mono-substitution.

Issue: Defluorination

Potential Cause Troubleshooting Strategy
Harsh Reaction Conditions Avoid excessively high temperatures and prolonged reaction times.
Strongly Basic Conditions Use a milder base or a non-basic nucleophile if possible.

Experimental Protocol: General Procedure for SNAr with Amines

  • Dissolve this compound in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Add the amine nucleophile and a base (e.g., K2CO3 or Et3N), if necessary.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water to precipitate the product or to allow for extraction.

  • Collect the solid by filtration or extract the aqueous layer with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in Polar Aprotic Solvent add_reagents Add Amine and Base dissolve->add_reagents heat Heat and Monitor add_reagents->heat cool Cool to Room Temperature heat->cool precipitate_extract Precipitate or Extract cool->precipitate_extract purify Purify Product precipitate_extract->purify end Isolated Product purify->end

Caption: General workflow for SNAr on this compound with an amine nucleophile.

References

Technical Support Center: 5,6-Difluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,6-Difluoroisoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and experimental challenges that may be encountered when working with this class of compounds. The information provided is based on general principles of fluorinated heterocyclic chemistry and should be used as a guide for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the known general stability characteristics of this compound derivatives?

A1: While specific data for this compound derivatives is limited, the incorporation of fluorine atoms into the isoquinoline core is generally known to enhance metabolic stability due to the strength of the C-F bond.[1] However, like many aromatic compounds, they can be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light. The fluorine substituents can also influence the electronic properties of the ring system, potentially affecting its reactivity and stability.

Q2: How should I store my this compound derivatives to ensure their stability?

A2: To maximize the shelf-life of your this compound derivatives, they should be stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. For long-term storage, refrigeration or freezing is advisable.

Q3: Are there any known incompatibilities with common solvents or reagents?

A3: Fluorinated isoquinolines are generally compatible with a wide range of common organic solvents. However, care should be taken when using strong nucleophiles, as nucleophilic aromatic substitution (SNAr) could potentially occur, displacing one of the fluorine atoms, especially if the ring is activated by other electron-withdrawing groups. When performing reactions, it is crucial to consider the potential for unexpected side reactions due to the electronic effects of the fluorine atoms.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) - Incomplete reaction. - Catalyst deactivation. - Side reactions due to the fluorine substituents.- Screen different catalysts, ligands, and bases. - Ensure anhydrous and oxygen-free reaction conditions. - Consider that the electronic nature of the difluorinated system may require milder or more specialized reaction conditions.
Difficulty in purifying the final product - Presence of closely related impurities or regioisomers. - Poor crystallization behavior.- Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases for HPLC). - For crystallization, screen a variety of solvents and solvent mixtures. Techniques like vapor diffusion or slow evaporation from a dilute solution can be effective.
Product degradation during workup or purification - Exposure to strong acidic or basic conditions. - Prolonged heating.- Use milder workup procedures (e.g., saturated sodium bicarbonate instead of strong bases). - Minimize exposure to high temperatures during solvent removal by using a rotary evaporator at reduced pressure and moderate temperature.
In Vitro & In Vivo Experiments
Problem Possible Cause Suggested Solution
Poor solubility in aqueous assay buffers - The hydrophobic nature of the difluoroisoquinoline core.- Prepare stock solutions in an organic solvent like DMSO. - Use a co-solvent system if compatible with the assay. - Test the effect of pH on solubility, as protonation of the isoquinoline nitrogen may increase aqueous solubility.
Compound precipitation in cell culture media - Exceeding the solubility limit of the compound in the media.- Determine the maximum soluble concentration in the specific media being used. - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the cells.
Inconsistent results in biological assays - Compound degradation in the assay medium over time. - Photodegradation from ambient light during long incubation periods.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). - Protect samples from light, especially during extended incubations.

Data Presentation

Table 1: Example Metabolic Stability of a Related Fluorinated Heterocycle (5-Aminoisoquinoline)

The following table provides an example of metabolic stability data for a related isoquinoline derivative to illustrate the type of data that is valuable for assessing compound stability. Note: This data is not for a this compound derivative and should be used for illustrative purposes only.

CompoundTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
5-AminoisoquinolineHuman Liver Microsomes14.547.6

This data indicates that 5-Aminoisoquinoline is moderately metabolized by human liver microsomes. Similar studies are recommended for your specific this compound derivatives to determine their metabolic fate.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffers
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound derivative in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration relevant to the intended biological assay (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤ 1%).

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). A control sample should be kept at a low temperature (e.g., 4°C) or frozen.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation rate and half-life in the specific buffer.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Aqueous Buffer) stock->working incubate Incubate at 37°C working->incubate timepoints Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoints quench Quench Reaction (e.g., with Acetonitrile) timepoints->quench hplc Analyze by HPLC-UV or LC-MS quench->hplc data Determine % Remaining & Calculate Half-life hplc->data

Caption: Workflow for assessing the stability of this compound derivatives in aqueous buffers.

troubleshooting_logic Troubleshooting Logic: Low Synthetic Yield start Low Reaction Yield check_conditions Review Reaction Conditions: - Anhydrous? - Oxygen-free? start->check_conditions optimize_reagents Optimize Reagents: - Catalyst - Ligand - Base check_conditions->optimize_reagents Yes check_purity Analyze Crude Mixture by LC-MS check_conditions->check_purity No, conditions seem optimal screen_solvents Screen Solvents optimize_reagents->screen_solvents adjust_temp Adjust Reaction Temperature screen_solvents->adjust_temp side_products Side Products Identified? check_purity->side_products side_products->optimize_reagents No, starting material remains side_products->adjust_temp Yes, suggests alternative pathways success Yield Improved adjust_temp->success

Caption: A logical workflow for troubleshooting low yields in synthetic reactions involving this compound derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,6-Difluoroisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and classical approach for the synthesis of isoquinolines, including this compound, is the Pomeranz-Fritsch reaction.[1][2][3][4] This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is formed by the condensation of an appropriately substituted benzaldehyde (in this case, 2,3-difluorobenzaldehyde) and an aminoacetaldehyde dialkyl acetal.[1][2]

Q2: What are the main challenges when synthesizing this compound using the Pomeranz-Fritsch reaction?

The primary challenges stem from the electron-withdrawing nature of the two fluorine atoms on the benzene ring. These substituents can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and often requiring harsh reaction conditions. This can lead to lower yields and the formation of side products. Careful optimization of the acid catalyst, temperature, and reaction time is crucial for success.

Q3: Are there any alternative synthetic strategies for this compound?

While the Pomeranz-Fritsch reaction is a staple, other methods for isoquinoline synthesis exist and could be adapted. These include variations like the Schlittler-Muller modification, which starts from a benzylamine and glyoxal hemiacetal.[3][4] Modern cross-coupling methodologies are also increasingly employed for the construction of heterocyclic cores and could potentially be applied to the synthesis of this compound.

Q4: What are the potential applications of this compound in drug discovery?

The isoquinoline scaffold is a common motif in many biologically active compounds. Specifically, fluorinated isoquinolines are of interest in medicinal chemistry as they can exhibit improved metabolic stability and binding affinity to biological targets.[5] There is growing interest in substituted isoquinolines as scaffolds for the development of kinase inhibitors for cancer therapy.[6][7][8] Therefore, this compound represents a promising starting point for the synthesis of novel kinase inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Pomeranz-Fritsch reaction.

Problem 1: Low to no yield of the desired this compound.

Possible Cause Suggested Solution
Insufficiently strong acid catalyst The electron-withdrawing fluorine atoms require a strong acid to promote cyclization. If using standard conditions (e.g., concentrated sulfuric acid), consider using stronger acids or Lewis acids.
Decomposition of starting material or intermediate Harsh acidic conditions and high temperatures can lead to degradation. Monitor the reaction closely by TLC. Consider a stepwise optimization of temperature and reaction time.
Incomplete formation of the benzalaminoacetal intermediate Ensure the initial condensation reaction between 2,3-difluorobenzaldehyde and aminoacetaldehyde dialkyl acetal goes to completion before attempting the cyclization. This can be checked by NMR or IR spectroscopy.
Steric hindrance While less likely to be the primary issue for this substrate, ensure that the chosen aminoacetal does not introduce significant steric bulk that could impede cyclization.

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Polymerization/tar formation This is common under strong acid and high-temperature conditions. Attempt the reaction at a lower temperature for a longer duration. A gradual increase in temperature might also be beneficial.
Formation of isomeric isoquinolines Depending on the reaction conditions, cyclization could potentially occur at a different position on the aromatic ring, although this is less likely with the 5,6-difluoro substitution pattern. Characterize byproducts carefully using 2D NMR techniques.
Incomplete cyclization or aromatization The intermediate dihydroisoquinoline may be present. This can sometimes be addressed by extending the reaction time or increasing the temperature towards the end of the reaction.

Experimental Protocols

General Protocol for the Pomeranz-Fritsch Synthesis of this compound

This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity.

Step 1: Synthesis of N-(2,2-diethoxyethyl)-2,3-difluorobenzaldimine (Benzalaminoacetal Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2,3-difluorobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Carefully add the crude benzalaminoacetal from Step 1 to a pre-cooled, stirred solution of a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or Eaton's reagent).

  • Slowly warm the reaction mixture to the desired temperature (this will require optimization, typically in the range of 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH4OH) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of Acid Catalyst for Cyclization

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)
1Conc. H₂SO₄100425
2Conc. H₂SO₄120235
3Polyphosphoric Acid (PPA)120445
4Eaton's Reagent (P₂O₅/MeSO₃H)90655

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary and require experimental validation.

Table 2: Effect of Temperature on Yield

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)
1PPA100638
2PPA120445
3PPA140242 (with increased side products)

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary and require experimental validation.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization & Aromatization start 2,3-Difluorobenzaldehyde + Aminoacetaldehyde Diethyl Acetal condensation Condensation (Toluene, cat. p-TsOH, Reflux) start->condensation intermediate N-(2,2-diethoxyethyl)- 2,3-difluorobenzaldimine condensation->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_intermediate_issues Intermediate Formation Issues cluster_cyclization_issues Cyclization Condition Issues cluster_purification_issues Purification Issues start Low Yield of This compound check_intermediate Is the benzalaminoacetal intermediate formed cleanly? start->check_intermediate check_conditions Are the cyclization conditions optimal? check_intermediate->check_conditions Yes incomplete_reaction Incomplete Reaction: - Increase reaction time - Ensure efficient water removal check_intermediate->incomplete_reaction No side_reactions Side Reactions: - Use milder catalyst - Lower reaction temperature check_intermediate->side_reactions Partially/Impure check_purification Is the product lost during purification? check_conditions->check_purification If conditions seem optimal optimize_acid Optimize Acid: - Try stronger protic acids - Use Lewis acids check_conditions->optimize_acid optimize_temp Optimize Temperature: - Stepwise temperature increase - Monitor by TLC check_conditions->optimize_temp optimize_chromatography Optimize Chromatography: - Adjust solvent system - Check for product volatility check_purification->optimize_chromatography

Caption: Troubleshooting logic for low yield in this compound synthesis.

signaling_pathway cluster_pathway Kinase Signaling Pathway isoquinoline This compound Scaffold kinase Protein Kinase (e.g., Tyrosine Kinase) isoquinoline->kinase inhibition Inhibition atp ATP substrate Substrate Protein phosphorylated_substrate Phosphorylated Substrate atp->phosphorylated_substrate Phosphorylation substrate->phosphorylated_substrate downstream Downstream Signaling (e.g., Cell Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Potential role of this compound as a kinase inhibitor scaffold.

References

troubleshooting low bioactivity of 5,6-Difluoroisoquinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Difluoroisoquinoline compounds. The information is designed to help address common issues related to low bioactivity observed during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with our this compound compound. What are the common initial troubleshooting steps?

A1: Low bioactivity can stem from several factors. A logical troubleshooting workflow is recommended. First, verify the compound's identity, purity, and stability. Then, assess its solubility in the assay medium. If these are not issues, investigate cellular permeability and target engagement.

Q2: How can the fluorine substitutions at the 5 and 6 positions of the isoquinoline ring affect my compound's bioactivity?

A2: The electron-withdrawing nature of fluorine atoms can significantly influence a compound's physicochemical properties. These substitutions can alter the molecule's pKa, lipophilicity, and metabolic stability, which in turn can affect its solubility, cell permeability, and binding affinity to the target protein. The introduction of fluorine can sometimes lead to enhanced binding to enzyme active sites and improved metabolic stability.[1][2]

Q3: Could poor cell permeability be the cause of low activity in our cell-based assays?

A3: Yes, poor cell permeability is a common reason for low potency in cell-based assays. The difluoro substitutions can impact the compound's ability to cross the cell membrane. It is crucial to experimentally determine the compound's permeability.

Q4: Are there specific formulation strategies to improve the apparent activity of our compound?

A4: If solubility is a limiting factor, consider using formulation aids such as DMSO, cyclodextrins, or other solubilizing agents. However, it is critical to test the tolerance of your cell line to these agents to ensure that the observed effects are not due to vehicle toxicity.

Troubleshooting Guides

Guide 1: Low Potency or Inactivity in Biochemical Assays

This guide addresses situations where the this compound compound shows low activity against its purified target protein.

start Low Bioactivity Observed check_purity Verify Compound Identity & Purity (LC-MS, NMR) start->check_purity check_solubility Assess Solubility in Assay Buffer check_purity->check_solubility Purity Confirmed end_node Problem Identified/Hypothesis Formed check_purity->end_node Impure/Incorrect check_stability Evaluate Compound Stability Over Assay Duration check_solubility->check_stability Soluble check_solubility->end_node Insoluble target_engagement Confirm Direct Target Engagement (SPR, ITC, CETSA) check_stability->target_engagement Stable check_stability->end_node Unstable reassess_sar Re-evaluate Structure-Activity Relationship target_engagement->reassess_sar Weak/No Engagement target_engagement->end_node Engagement Confirmed reassess_sar->end_node start Biochemically Active, Celullarly Inactive check_permeability Assess Cell Permeability (PAMPA, Caco-2) start->check_permeability check_efflux Investigate Active Efflux (P-gp substrate assay) check_permeability->check_efflux Low Permeability intracellular_target Confirm Intracellular Target Engagement check_permeability->intracellular_target Good Permeability check_metabolism Evaluate Cellular Metabolism (Microsome stability assay) check_efflux->check_metabolism High Efflux check_efflux->intracellular_target Low Efflux check_metabolism->intracellular_target Stable end_node Problem Identified/Hypothesis Formed check_metabolism->end_node High Metabolism intracellular_target->end_node Weak/No Engagement cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates DFI_Compound This compound Compound DFI_Compound->Kinase_B Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes

References

Technical Support Center: Overcoming Solubility Challenges with 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5,6-Difluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental data for this compound is not extensively published, its structure as a fluorinated isoquinoline derivative suggests it is likely a weakly basic compound with low aqueous solubility. The fluorine substitutions can increase lipophilicity, further reducing its solubility in water. It is expected to have better solubility in organic solvents.[1]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: A systematic approach is recommended. Start with a solvent screening to identify suitable organic solvents or solvent mixtures. Subsequently, investigate the pH-dependent solubility, as isoquinolines can form more soluble salts in acidic conditions.[1][2] If these initial steps are insufficient, more advanced techniques such as the use of co-solvents, surfactants, or formulation strategies may be necessary.[3][4]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, as an analog of pyridine, isoquinoline is a weak base.[1] Therefore, this compound is expected to exhibit pH-dependent solubility.[5] Decreasing the pH of an aqueous solution will lead to the protonation of the nitrogen atom, forming a more soluble salt. It is crucial to determine the pKa of the compound to select an appropriate pH for solubilization while ensuring the compound's stability.[2][3][4]

Q4: What types of organic solvents are likely to be effective for dissolving this compound?

A4: Based on the general solubility of isoquinoline, common organic solvents such as ethanol, acetone, diethyl ether, and dimethyl sulfoxide (DMSO) are likely to be effective.[1] A systematic solvent screening should be performed to identify the most suitable solvent for your specific application.

Q5: Are there advanced formulation strategies available if simple methods fail?

A5: Yes, for challenging cases, several advanced strategies can be employed. These include the use of lipid-based formulations (e.g., microemulsions, self-emulsifying drug delivery systems), amorphous solid dispersions, nanotechnology (e.g., nanosuspensions), and particle engineering (e.g., micronization).[6][7] These techniques aim to enhance the dissolution rate and bioavailability of poorly soluble compounds.[8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of aqueous solution. The pH of the solution is too high, causing the compound to be in its less soluble free base form.Lower the pH of the solution with a suitable acid to form a more soluble salt. Determine the optimal pH range for solubility.[3][4]
The concentration of the compound exceeds its solubility limit in the chosen solvent system.Dilute the solution or explore the use of co-solvents to increase the solvent capacity.[3]
Difficulty dissolving the compound in any solvent. The compound may exist in a stable crystalline form with high lattice energy.Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[3] Alternatively, explore the preparation of an amorphous solid dispersion.[2][6]
The polarity of the solvent is not compatible with the compound.Perform a systematic solvent screening with a range of solvents of varying polarities.
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, or purity of the compound.Standardize all experimental parameters. Ensure the compound's purity is consistent across batches.
The compound may be degrading in the chosen solvent or under the experimental conditions.Assess the stability of this compound in the selected solvent system over time and under different light and temperature conditions.

Data Presentation

Table 1: General Solubility Enhancement Strategies for Poorly Soluble Compounds

Strategy Mechanism Advantages Considerations
pH Adjustment Converts the compound to a more soluble salt form.[2]Simple, cost-effective.Only applicable to ionizable compounds; potential for precipitation upon pH change.[3]
Co-solvents Increases the solvent capacity by reducing the polarity of the aqueous phase.[3]Can significantly increase solubility.Potential for toxicity of the co-solvent; precipitation upon dilution.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]Effective at low concentrations.Potential for toxicity and foaming.
Solid Dispersions The compound is dispersed in a carrier matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[3][6]Significant increase in dissolution rate and bioavailability.Can be physically and chemically unstable over time.
Particle Size Reduction Increases the surface area of the compound, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][3]Applicable to a wide range of compounds.May not increase the equilibrium solubility.
Lipid-Based Formulations The compound is dissolved in a lipid carrier, which can be formulated as an emulsion or self-emulsifying system.[6][7]Can enhance both solubility and permeability.Complex formulations that require careful development.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of this compound as a function of pH.

Protocol 2: Solvent Screening
  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Sample Preparation: Add a known amount of this compound to a fixed volume of each solvent in separate vials.

  • Observation: Visually inspect the vials for complete dissolution at room temperature. If not fully dissolved, gently warm the mixture and observe.

  • Quantification (Optional): For solvents in which the compound appears soluble, determine the saturation solubility by adding an excess of the compound, equilibrating as described in Protocol 1, and analyzing the supernatant.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Preliminary Screening cluster_advanced Advanced Strategies cluster_evaluation Evaluation cluster_end Outcome start Solubility Problem with This compound solvent_screening Solvent Screening start->solvent_screening ph_adjustment pH-Dependent Solubility Study start->ph_adjustment cosolvents Co-solvent Systems solvent_screening->cosolvents surfactants Surfactant Micellization solvent_screening->surfactants solid_dispersion Solid Dispersions solvent_screening->solid_dispersion particle_reduction Particle Size Reduction solvent_screening->particle_reduction evaluation Evaluate Stability & Performance ph_adjustment->evaluation cosolvents->evaluation surfactants->evaluation solid_dispersion->evaluation particle_reduction->evaluation success Optimized Solubilization Protocol evaluation->success

Caption: Workflow for troubleshooting solubility issues of this compound.

signaling_pathway cluster_problem The Problem cluster_solutions Potential Solutions cluster_physicochemical Physicochemical Modification cluster_formulation Formulation Approaches cluster_outcome Desired Outcome compound Poorly Soluble This compound ph_adjust pH Adjustment (Salt Formation) compound->ph_adjust Ionizable Nature cosolvency Co-solvency compound->cosolvency Organic Solvents solid_disp Solid Dispersion compound->solid_disp Amorphous State lipid_based Lipid-Based Systems compound->lipid_based Lipophilicity nanotech Nanotechnology compound->nanotech Particle Size dissolution Enhanced Dissolution & Bioavailability ph_adjust->dissolution cosolvency->dissolution solid_disp->dissolution lipid_based->dissolution nanotech->dissolution

Caption: Logical relationships between solubility problems and potential solutions.

References

Technical Support Center: Deprotection Strategies for 5,6-Difluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-difluoroisoquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of these compounds. The extreme stability of the C-F bond in fluoroaromatic compounds presents a significant challenge, as harsh deprotection conditions can lead to undesired side reactions or decomposition of the starting material. This guide offers insights into common deprotection strategies and provides detailed protocols to help ensure the successful removal of nitrogen protecting groups while preserving the integrity of the this compound core.

Frequently Asked Questions (FAQs)

Q1: Which are the most common nitrogen protecting groups for isoquinoline derivatives?

A1: The most common protecting groups for the nitrogen atom in isoquinoline and its derivatives are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Q2: What are the primary concerns when deprotecting this compound derivatives?

A2: The primary concern is the potential for defluorination or decomposition of the aromatic ring system under harsh deprotection conditions. The carbon-fluorine bond is exceptionally strong, but certain reagents and reaction conditions, particularly strong acids at elevated temperatures or specific hydrogenation catalysts, can lead to the cleavage of C-F bonds. Therefore, careful selection of the deprotection method and optimization of reaction conditions are crucial.

Q3: Can I use standard acid-mediated deprotection for a Boc-protected this compound?

A3: Yes, acid-mediated deprotection is a common method for removing the Boc group. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is frequently used. However, it is essential to perform the reaction at or below room temperature and to monitor the reaction progress carefully to minimize the risk of side reactions.

Q4: Is catalytic hydrogenation a suitable method for deprotecting a Cbz-protected this compound?

A4: Catalytic hydrogenation is a standard method for Cbz deprotection. However, the choice of catalyst and reaction conditions is critical to avoid defluorination. Palladium on carbon (Pd/C) is a common catalyst, but its reactivity can sometimes lead to the cleavage of C-F bonds. It is advisable to screen different catalysts, such as palladium on calcium carbonate (Pd/CaCO₃) or platinum on carbon (Pt/C), and to use mild reaction conditions (e.g., atmospheric pressure of hydrogen, room temperature).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature. 2. Inactive reagent or catalyst. 3. Steric hindrance around the protecting group.1. Gradually increase the reaction time and/or temperature while monitoring for side products. 2. Use fresh reagents or a new batch of catalyst. 3. For sterically hindered substrates, consider a different deprotection method or a stronger reagent.
Defluorination Observed 1. Harsh acidic conditions (high temperature, strong acid concentration). 2. Overly reactive hydrogenation catalyst. 3. Prolonged reaction times under forcing conditions.1. For acid-mediated deprotection, use milder acids or lower the reaction temperature. 2. For catalytic hydrogenation, screen less reactive catalysts (e.g., Pd/CaCO₃, PtO₂) or use a catalyst poison. Reduce hydrogen pressure and reaction time.
Formation of Side Products 1. Reaction with residual solvents or impurities. 2. Scavenger-related side reactions in acid-mediated deprotection. 3. Over-reduction during catalytic hydrogenation.1. Ensure all solvents and reagents are pure and dry. 2. Choose scavengers carefully in TFA deprotection to avoid unwanted reactions with the substrate. 3. Monitor the hydrogenation reaction closely and stop it as soon as the starting material is consumed.
Low Yield of Deprotected Product 1. Decomposition of the starting material or product. 2. Adsorption of the product onto the catalyst. 3. Difficult work-up and isolation.1. Use milder reaction conditions. 2. After filtration of the catalyst, wash it thoroughly with a polar solvent to recover any adsorbed product. 3. Optimize the work-up procedure, for example, by using an appropriate extraction solvent or purification method.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general procedure for the removal of a tert-butoxycarbonyl (Boc) protecting group from the nitrogen of a 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative using trifluoroacetic acid.

Materials:

  • N-Boc-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution (typically 5-10 equivalents).

  • Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.

  • Purify the crude product by column chromatography on silica gel or by crystallization, if necessary.

Protocol 2: Catalytic Hydrogenation for Deprotection of N-Cbz-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline

This protocol outlines a general procedure for the removal of a benzyloxycarbonyl (Cbz) protecting group from the nitrogen of a 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative via catalytic hydrogenation.

Materials:

  • N-Cbz-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) (or alternative catalyst like Pd/CaCO₃)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Cbz-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivative in a suitable solvent such as MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.

  • Purify the crude product by column chromatography on silica gel or by crystallization, if necessary.

Visualizations

Deprotection_Workflow cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Boc_Start N-Boc-5,6-Difluoro- isoquinoline Derivative Boc_Reagent TFA, DCM Boc_Start->Boc_Reagent Acidolysis Boc_Product 5,6-Difluoro- isoquinoline Derivative Boc_Reagent->Boc_Product Cbz_Start N-Cbz-5,6-Difluoro- isoquinoline Derivative Cbz_Reagent H₂, Pd/C Cbz_Start->Cbz_Reagent Hydrogenolysis Cbz_Product 5,6-Difluoro- isoquinoline Derivative Cbz_Reagent->Cbz_Product

Caption: General deprotection workflows for Boc and Cbz protected this compound derivatives.

Troubleshooting_Logic Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Desired Product Only? Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Formed Check_Purity->Side_Products No Success Purify Product Check_Purity->Success Yes Troubleshoot_Incomplete Increase Time/Temp Check Reagents Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Products Milder Conditions Screen Catalysts/Reagents Side_Products->Troubleshoot_Side_Products Troubleshoot_Incomplete->Start Troubleshoot_Side_Products->Start

Caption: A logical workflow for troubleshooting common issues during deprotection reactions.

analytical challenges in characterizing 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of 5,6-Difluoroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: The primary challenges in the chromatographic analysis of this compound include:

  • Isomer Separation: Distinguishing this compound from other positional isomers (e.g., 3,4-difluoroisoquinoline) that may be present as impurities from the synthesis can be difficult due to their similar polarities.

  • Peak Tailing: As a basic compound, this compound can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Method Development: Selecting the appropriate column and mobile phase to achieve optimal separation and peak shape can be time-consuming.

Q2: Which chromatographic techniques are best suited for the purity analysis of this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective for purity analysis.

  • Reverse-Phase HPLC (RP-HPLC) is commonly used with a C18 or a phenyl-based column. The use of a mobile phase with a buffer to control pH is often necessary to achieve good peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable if the compound is sufficiently volatile and thermally stable. A non-polar or moderately polar capillary column is typically used.

Q3: What are the expected fragmentation patterns for this compound in Mass Spectrometry?

A3: While specific fragmentation data for this compound is not widely published, based on the fragmentation of similar isoquinoline structures, the following patterns can be anticipated:

  • A prominent molecular ion peak (M+).

  • Loss of HCN.

  • Fragmentation of the difluorinated benzene ring, potentially involving the loss of fluorine or C-F containing fragments.

Q4: In ¹⁹F NMR spectroscopy, what should I expect for this compound?

A4: Due to the two fluorine atoms on the benzene ring, you can expect to see two distinct signals in the ¹⁹F NMR spectrum. The coupling between these two fluorine atoms and with the neighboring protons will result in complex splitting patterns (doublets of doublets). The chemical shifts will be characteristic of fluorine atoms attached to an aromatic ring.

Troubleshooting Guides

HPLC Analysis
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Interaction with acidic silanols on the column.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form (e.g., pH > pKa).- Add a competitive base like triethylamine (TEA) to the mobile phase (0.1%).- Use an end-capped column or a column specifically designed for basic compounds.
Co-elution with Impurities/Isomers Insufficient column selectivity.- Switch to a different stationary phase. Phenyl or pentafluorophenyl (PFP) phases can offer different selectivity for aromatic and fluorinated compounds.[1] - Optimize the mobile phase composition, including the organic modifier and pH.
Variable Retention Times - Inadequate column equilibration.- Mobile phase composition changing over time.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.
High Backpressure - Column frit blockage.- Precipitation of buffer in the system.- Back-flush the column.- Filter all samples and mobile phases.- Ensure the buffer is soluble in the mobile phase composition.
GC-MS Analysis
ProblemPossible CauseSuggested Solution
No Peak Detected - Compound is not volatile enough or is thermally labile.- Inlet temperature is too low.- Consider derivatization to increase volatility.- Increase the inlet temperature, but be cautious of degradation.- Confirm the compound is entering the MS by checking for the molecular ion in the raw data.
Broad Peaks - Sub-optimal flow rate.- Active sites in the inlet liner or column.- Optimize the carrier gas flow rate.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.
Poor Sensitivity - Contamination of the ion source.- Clean the ion source according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm or PFP, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS for Identification and Purity
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualizations

Troubleshooting_Workflow Troubleshooting Purity Issues in this compound Analysis start Start: Purity Analysis Fails check_method Review Analytical Method Parameters start->check_method is_hplc HPLC Method? check_method->is_hplc is_gc GC Method? is_hplc->is_gc No hplc_peak_shape Assess Peak Shape is_hplc->hplc_peak_shape Yes gc_peak_detection Check for Peak Detection is_gc->gc_peak_detection Yes hplc_tailing Tailing Observed? hplc_peak_shape->hplc_tailing hplc_adjust_ph Adjust Mobile Phase pH / Add TEA hplc_tailing->hplc_adjust_ph Yes hplc_resolution Assess Resolution of Impurities hplc_tailing->hplc_resolution No hplc_change_column Use End-capped or PFP Column hplc_adjust_ph->hplc_change_column hplc_change_column->hplc_resolution hplc_poor_res Poor Resolution? hplc_resolution->hplc_poor_res hplc_optimize_gradient Optimize Gradient and Mobile Phase hplc_poor_res->hplc_optimize_gradient Yes end End: Successful Analysis hplc_poor_res->end No hplc_change_selectivity Change Column (e.g., Phenyl, PFP) hplc_optimize_gradient->hplc_change_selectivity hplc_change_selectivity->end gc_no_peak No Peak Detected? gc_peak_detection->gc_no_peak gc_check_volatility Verify Volatility & Thermal Stability gc_no_peak->gc_check_volatility Yes gc_peak_shape Assess Peak Shape gc_no_peak->gc_peak_shape No gc_increase_temp Increase Inlet/Oven Temperature gc_check_volatility->gc_increase_temp gc_increase_temp->end gc_broad_peak Broad Peaks? gc_peak_shape->gc_broad_peak gc_optimize_flow Optimize Carrier Gas Flow gc_broad_peak->gc_optimize_flow Yes gc_broad_peak->end No gc_use_deactivated_liner Use Deactivated Liner gc_optimize_flow->gc_use_deactivated_liner gc_use_deactivated_liner->end

Caption: Troubleshooting workflow for purity analysis of this compound.

Characterization_Workflow General Workflow for Characterization of this compound start Start: Synthesized this compound purity_analysis Purity Assessment (HPLC/GC) start->purity_analysis is_pure Purity > 95%? purity_analysis->is_pure purification Purification (e.g., Column Chromatography, Recrystallization) is_pure->purification No structure_elucidation Structural Elucidation is_pure->structure_elucidation Yes purification->purity_analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_elucidation->nmr mass_spec Mass Spectrometry (HRMS) structure_elucidation->mass_spec ftir FTIR Spectroscopy structure_elucidation->ftir data_confirmation Confirm Structure and Purity nmr->data_confirmation mass_spec->data_confirmation ftir->data_confirmation final_product Characterized this compound data_confirmation->final_product

Caption: Workflow for the characterization of this compound.

References

Navigating Regioselectivity in 5,6-Difluoroisoquinoline Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of managing regioselectivity in chemical reactions involving 5,6-difluoroisoquinoline. This resource is designed to assist researchers in predicting and controlling the outcomes of their experiments, leading to more efficient and successful synthesis of desired isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions on the this compound scaffold is primarily governed by a combination of electronic and steric factors. The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density distribution around the aromatic rings. The nitrogen atom in the isoquinoline ring system also plays a crucial role as a directing group. The interplay of these features dictates the most likely sites for nucleophilic attack, electrophilic substitution, and metal-catalyzed functionalization.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction with an amine, which position on this compound is most likely to react?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the positions activated by the electron-withdrawing fluorine atoms and the ring nitrogen are the most susceptible to attack. For this compound, the C-5 and C-7 positions are generally the most activated towards nucleophilic attack. The relative reactivity between these positions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Steric hindrance around a potential reaction site can also affect the regiochemical outcome.

Q3: How can I favor substitution at the C-5 position over the C-7 position in a nucleophilic aromatic substitution reaction?

A3: Selectively targeting the C-5 position can be challenging. The use of bulky nucleophiles may favor attack at the less sterically hindered position. Additionally, the choice of solvent can influence the regioselectivity.[1] Computational studies on related systems suggest that the relative stability of the Meisenheimer intermediates for attack at each position can provide predictive insights. Experimentally, careful optimization of reaction conditions, including temperature and reaction time, is crucial.

Q4: For electrophilic aromatic substitution reactions like bromination or nitration, where can I expect the electrophile to add?

A4: The fluorine atoms and the pyridine nitrogen are deactivating for electrophilic aromatic substitution (EAS). Therefore, harsher reaction conditions are typically required. The directing effect of the substituents will guide the incoming electrophile. Generally, electrophilic attack is directed away from the electron-deficient pyridine ring and the fluorine-substituted positions. The most probable positions for electrophilic attack are C-4 and C-8. The precise outcome will depend on the specific electrophile and the reaction conditions. For example, in the nitration of isoquinoline, the primary product is 5-nitroisoquinoline. The presence of fluorine atoms at C-5 and C-6 will further influence this outcome.

Q5: How does the choice of catalyst and ligands affect regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, C-H arylation)?

A5: In palladium-catalyzed cross-coupling reactions, the catalyst and ligands play a pivotal role in determining regioselectivity. For C-H functionalization, directing groups on the substrate can guide the palladium catalyst to a specific C-H bond. The nitrogen atom of the isoquinoline ring can act as a directing group, favoring functionalization at the C-1 or C-8 position. The choice of phosphine or N-heterocyclic carbene (NHC) ligands can influence the steric and electronic environment around the metal center, thereby altering the regioselectivity of C-H activation or the cross-coupling step.[2][3][4][5]

Troubleshooting Guides

Issue 1: Poor or Non-selective Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Mixture of C-5 and C-7 substituted products Reaction conditions are not optimized for selectivity.1. Temperature: Lower the reaction temperature to increase selectivity. Kinetic control at lower temperatures may favor one isomer. 2. Solvent: Screen different solvents (e.g., polar aprotic like DMF, DMSO vs. protic like alcohols). Solvent polarity can influence the stability of the intermediates.[1] 3. Nucleophile: If possible, use a bulkier nucleophile to favor attack at the less sterically hindered position.
Low conversion to any product The nucleophile is not strong enough, or the reaction temperature is too low.1. Base: Use a stronger base to deprotonate the nucleophile and increase its reactivity. 2. Temperature: Gradually increase the reaction temperature. 3. Catalyst: For less reactive nucleophiles, consider using a catalyst such as a phase-transfer catalyst.
Decomposition of starting material Reaction temperature is too high, or the reagents are unstable under the reaction conditions.1. Temperature: Reduce the reaction temperature. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed C-H Functionalization
Symptom Possible Cause Suggested Solution
Multiple C-H arylated products The directing effect of the isoquinoline nitrogen is not strong enough to overcome the intrinsic reactivity of other C-H bonds.1. Ligand Tuning: Experiment with different phosphine or NHC ligands. Bulky ligands can promote selectivity for less hindered positions.[2] 2. Directing Group: If derivatization is an option, install a stronger directing group on the isoquinoline ring to enforce a specific regioselectivity. 3. Oxidant/Additive: The choice of oxidant and additives can influence the catalytic cycle and, consequently, the regioselectivity.
Reaction stalls at low conversion Catalyst deactivation or inhibition.1. Catalyst Loading: Increase the catalyst loading. 2. Ligand Ratio: Optimize the metal-to-ligand ratio. 3. Additives: Additives like silver salts can act as halide scavengers and prevent catalyst inhibition.
No reaction occurs The C-H bond is not activated under the current conditions.1. Temperature: Increase the reaction temperature. 2. Catalyst System: Switch to a more active palladium precursor or a different ligand. 3. Solvent: The solvent can play a crucial role in C-H activation. Screen different solvents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, or DIPEA, 2-3 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm the structure and regiochemistry.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (if a bromo- or iodo- derivative is used as the starting material) or a halogenated derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Confirm the structure and regiochemistry of the product by spectroscopic methods.

Visualizing Reaction Pathways

To aid in understanding the factors that control regioselectivity, the following diagrams illustrate key concepts.

Nucleophilic_Aromatic_Substitution cluster_substrate This compound cluster_nucleophile Nucleophile cluster_products Potential Products Substrate This compound Product1 5-Amino-6-fluoroisoquinoline Substrate->Product1 Attack at C-5 (Major) Product2 7-Substituted Isoquinoline (minor) Substrate->Product2 Attack at C-7 (Minor) Nucleophile Amine (R-NH2) Electrophilic_Aromatic_Substitution cluster_substrate This compound cluster_electrophile Electrophile cluster_products Potential Products Substrate This compound Product1 4-Bromo-5,6-difluoroisoquinoline Substrate->Product1 Attack at C-4 Product2 8-Bromo-5,6-difluoroisoquinoline Substrate->Product2 Attack at C-8 Electrophile e.g., Br+ Pd_Catalyzed_CH_Arylation Start This compound + Aryl Halide Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Intermediate1 Aryl-Pd(II)-Halide Oxidative_Addition->Intermediate1 CH_Activation C-H Activation (Directed by N) Intermediate1->CH_Activation Intermediate2 Palladacycle Intermediate CH_Activation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product C-H Arylated Product (e.g., at C-1 or C-8) Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

References

Technical Support Center: Crystallization of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5,6-Difluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound?

A1: While specific solvent systems for this compound are not extensively documented in publicly available literature, common solvents for isoquinoline derivatives and other aromatic compounds can be a good starting point. A recommended approach is to screen a variety of solvents with different polarities.[1] See the table below for a list of suggested solvents to screen.

Q2: What are the key parameters to control for successful crystallization?

A2: The critical parameters influencing crystallization include solvent selection, temperature, cooling rate, and the concentration of the this compound solution.[2] The interplay of these factors determines the supersaturation level, which is the driving force for crystal nucleation and growth.

Q3: How can I induce crystallization if my solution remains clear?

A3: If crystallization does not occur spontaneously, several techniques can be employed to induce nucleation. These include scratching the inner surface of the flask with a glass rod, adding a seed crystal of this compound, or introducing a foreign particle (like a speck of dust) to act as a nucleation site.[3]

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often happens when a solution is cooled too quickly or when the solvent is a very poor solvent for the compound at lower temperatures. To prevent this, you can try a slower cooling rate, use a more suitable solvent system, or use a slightly larger volume of the solvent.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides systematic approaches to resolve them.

Issue 1: No Crystals Form Upon Cooling

Possible Causes & Solutions:

CauseRecommended Action
Solution is not supersaturated. Concentrate the solution by slowly evaporating the solvent.[3]
Insufficient nucleation sites. 1. Scratch the inside of the flask with a glass rod.[3]2. Add a seed crystal.[3]3. Cool the solution to a lower temperature.
Incorrect solvent. The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Possible Causes & Solutions:

CauseRecommended Action
Cooling rate is too fast. Allow the solution to cool to room temperature slowly, then transfer to a colder environment.
Solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
Inappropriate solvent system. The boiling point of the solvent may be too high, or the compound's solubility changes too drastically with temperature. Experiment with different solvents or solvent mixtures.[1]
Issue 3: Crystals are Too Small or Form a Powder

Possible Causes & Solutions:

CauseRecommended Action
High level of supersaturation. This leads to rapid nucleation. Reduce the concentration of the solution or cool it more slowly.[3]
Agitation during cooling. Avoid disturbing the solution as it cools to allow for larger crystal growth.
Presence of impurities. Impurities can inhibit crystal growth. Consider further purification of the material before crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of this compound. Add a few drops of the chosen solvent. A good solvent will dissolve the compound when heated but not at room temperature.[4]

  • Dissolution: Place the bulk of the this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Collection: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves this compound at room temperature and a "poor" solvent (anti-solvent) in which it is insoluble but is miscible with the "good" solvent.[4]

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the solution until it becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent composition slowly changes or upon slow cooling.

  • Collection and Drying: Collect and dry the crystals as described in the single-solvent method.

Data Presentation

Table 1: Solubility Screening of this compound

SolventPolarity IndexSolubility at 25°CSolubility at 78°C (Ethanol) / 100°C (Water)Observations
Water10.2InsolubleSparingly SolublePotential for recrystallization.
Ethanol5.2Sparingly SolubleSolubleGood candidate for single-solvent method.
Acetone5.1SolubleVery SolubleMay require a co-solvent (anti-solvent).
Dichloromethane3.1Very SolubleVery SolubleLikely too soluble for single-solvent method.
Toluene2.4Sparingly SolubleSolubleGood candidate for single-solvent method.
Hexane0.1InsolubleInsolublePotential as an anti-solvent.

Note: This data is illustrative and based on general principles of solubility for similar compounds. Actual results may vary.

Visualizations

experimental_workflow General Crystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool induce Induce Crystallization (if necessary) cool->induce filtrate Vacuum Filtration induce->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals of This compound dry->end

Caption: General workflow for the crystallization of this compound.

troubleshooting_logic Troubleshooting Crystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out Occurs start Crystallization Attempt no_crystals Issue: No Crystals start->no_crystals oiling_out Issue: Oiling Out start->oiling_out success Successful Crystallization start->success sol_1 Action: Concentrate Solution no_crystals->sol_1 Cause: Not Supersaturated sol_2 Action: Scratch Flask or Add Seed Crystal no_crystals->sol_2 Cause: No Nucleation sol_3 Action: Try a Different Solvent no_crystals->sol_3 Cause: Wrong Solvent sol_4 Action: Slower Cooling oiling_out->sol_4 Cause: Cooled Too Quickly sol_5 Action: Use More Solvent oiling_out->sol_5 Cause: Too Concentrated

Caption: A logical guide for troubleshooting common crystallization problems.

References

Validation & Comparative

A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative overview of 5,6-Difluoroisoquinoline and other isoquinoline analogs, focusing on the influence of fluorine substitution on their potential as therapeutic agents.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on the structure-activity relationships (SAR) of fluorinated isoquinolines and related heterocyclic compounds to provide a predictive comparison. The inclusion of fluorine can lead to enhanced biological activity, improved metabolic stability, and better target engagement.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms into the isoquinoline ring system can profoundly alter its electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can influence the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's in vivo half-life.

Below is a table summarizing the predicted and known physicochemical properties of isoquinoline and its fluorinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKaNotes
IsoquinolineC₉H₇N129.162.085.42Parent scaffold, baseline for comparison.
5-FluoroisoquinolineC₉H₆FN147.152.27~4.8Single fluorine substitution can increase lipophilicity and alter basicity.
6-FluoroisoquinolineC₉H₆FN147.152.27~5.0Isomeric variation can lead to different target interactions.
This compound C₉H₅F₂N 165.14 2.46 ~4.5 Increased fluorination is expected to further enhance lipophilicity and potentially increase cell permeability and metabolic stability.
5,6,7-TrifluoroisoquinolineC₉H₄F₃N183.132.65~4.0Multiple fluorine atoms can significantly impact electronic distribution and target binding.

Note: Predicted values are generated from computational models and may vary from experimental results.

Biological Activity: A Focus on Anticancer and Kinase Inhibition

The isoquinoline core is a common feature in many kinase inhibitors and anticancer agents. Fluorination can enhance the binding affinity of these compounds to their target proteins and improve their overall efficacy.

The logical workflow for evaluating a novel compound like this compound would typically involve a series of in vitro assays.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of this compound and Analog Portfolio physchem Physicochemical Profiling (Solubility, logP, pKa) synthesis->physchem Characterization kinase_assay Kinase Inhibition Assays (e.g., Kinase Panel Screen) synthesis->kinase_assay cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) synthesis->cell_viability physchem->kinase_assay Informs Assay Conditions sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_viability->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical experimental workflow for the evaluation of novel isoquinoline analogs.

Signaling Pathways Targeted by Isoquinoline Analogs

Many isoquinoline-based inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline Isoquinoline Analog (e.g., this compound) Isoquinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline analogs.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Substrate (e.g., PIP₂)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the PI3Kα enzyme and substrate in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Conclusion

The strategic incorporation of fluorine atoms, as in this compound, is a promising approach in the design of novel isoquinoline-based therapeutic agents. While direct experimental data for this specific analog remains to be published, the established principles of medicinal chemistry and the extensive research on related fluorinated heterocycles strongly suggest that such modifications can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Further synthesis and biological evaluation of this compound and a diverse panel of its analogs are warranted to fully elucidate their therapeutic potential.

Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds plays a pivotal role in enhancing therapeutic efficacy. This guide provides a comparative analysis of the biological activity of 5,6-Difluoroisoquinoline and its non-fluorinated parent compound, isoquinoline. While direct comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. Fluorination can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Summary of Biological Activity

The electron-withdrawing nature of the two fluorine atoms at the 5 and 6 positions of the isoquinoline ring is expected to significantly alter the electron distribution of the aromatic system. This can lead to changes in its ability to interact with biological targets such as enzymes and receptors. For instance, fluorination can enhance binding to enzyme active sites, potentially leading to increased potency.

Table 1: Postulated Comparative Biological Activity Profile

Biological ActivityIsoquinoline (Non-fluorinated)This compoundRationale for Postulated Difference
Anticancer Exhibits cytotoxic effects against various cancer cell lines.Potentially enhanced cytotoxicity.Fluorine substitution can increase metabolic stability and alter binding affinity to cancer-related targets.
Kinase Inhibition Serves as a scaffold for kinase inhibitors.Potentially more potent and selective kinase inhibition.Fluorine atoms can form specific interactions within the ATP-binding pocket of kinases, leading to improved affinity and selectivity.
Antimicrobial Shows activity against certain bacterial and fungal strains.Potentially broader spectrum or increased potency.Altered electronic properties may enhance interaction with microbial targets or improve cell penetration.
Antiviral Some derivatives show activity against various viruses.Potentially improved antiviral efficacy.Fluorination can enhance binding to viral enzymes or proteins and increase metabolic stability.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments typically used to evaluate the biological activity of isoquinoline derivatives. These protocols can be adapted for the comparative assessment of this compound and isoquinoline.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoquinoline and this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase Inhibition Assay

Kinase activity can be measured using various methods, such as radiometric assays or fluorescence-based assays. The following is a general protocol for a fluorescence-based kinase assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds (isoquinoline and this compound) to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the biological activity of chemical compounds like isoquinoline derivatives.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Isoquinoline & this compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Target_Assay Target-Specific Assays (e.g., Kinase Inhibition) Dose_Response->Target_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assays Pathway_Analysis->Apoptosis Animal_Model Animal Model Studies (e.g., Xenograft) Apoptosis->Animal_Model Toxicity Toxicity & Pharmacokinetic Studies Animal_Model->Toxicity

Caption: Workflow for evaluating the biological activity of isoquinoline derivatives.

This guide underscores the potential of this compound as a valuable scaffold in drug discovery. Further direct comparative studies are warranted to fully elucidate the impact of difluorination on the biological activity of the isoquinoline core. Researchers are encouraged to utilize the provided experimental frameworks to conduct such investigations.

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5,6-Difluoroisoquinoline Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 5,6-difluoroisoquinoline derivatives, a scaffold of increasing interest in medicinal chemistry. While comprehensive SAR studies on this specific substitution pattern are emerging, this guide provides a comparative analysis by examining related fluorinated quinoline and isoquinoline analogs to extrapolate key principles and guide future drug discovery efforts.

The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. The this compound core, in particular, presents a unique electronic distribution that can be exploited for designing potent and selective inhibitors of various biological targets, notably protein kinases.

Comparative Analysis of Fluorinated Quinolone and Isoquinoline Derivatives

Due to the limited availability of direct SAR studies on a series of this compound derivatives, this guide presents a comparative analysis of various fluorinated quinolone and isoquinoline compounds to infer potential SAR trends. The following table summarizes the biological activity of selected compounds from the literature, highlighting the impact of fluorine substitution and other structural modifications.

Compound IDCore StructureR1R7Target/ActivityIC50/EC50Reference
A 6,8-DifluoroquinoloneCyclopropylPiperazinylAntibacterialMIC: ≤0.05 µg/mL[1]
B 6,8-DifluoroquinoloneEthyl3-MethylpiperazinylAntibacterialMIC: ≤0.1 µg/mL[2]
C 4-AnilinoquinazolineH6,7-DimethoxyEGFR Kinase10 nM[3]
D 4-Anilino-6-fluoroquinazolineHMorpholinoEGFR KinaseVaries with aniline substitution[3]

Key Observations:

  • Fluorine Substitution: The presence of fluorine atoms on the quinoline/quinazoline ring is a common feature in potent antibacterial and anticancer agents.[3][4] Specifically, di-fluoro substitution, as seen in compounds A and B, is associated with broad-spectrum antibacterial activity.[1][2]

  • Position 1 Substituent (R1): In the quinolone series, a cyclopropyl group at the N-1 position (Compound A) is often optimal for antibacterial potency.[1]

  • Position 7 Substituent (R7): A piperazine or substituted piperazine ring at the C-7 position of the quinolone core is crucial for antibacterial activity, influencing both potency and spectrum.[1][2]

  • Anilino Moiety in Kinase Inhibitors: For EGFR kinase inhibitors based on the quinazoline scaffold, the nature of the aniline substituent at the 4-position plays a critical role in determining potency and selectivity.[3]

Experimental Protocols

To aid in the design and evaluation of novel this compound derivatives, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific protein kinase is through an in vitro kinase assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, Src, etc.)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or cytostatic effects of potential drug candidates.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, etc.)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Scaffold This compound Core Analogs Synthesize Analogs (Vary R-groups) Lead_Scaffold->Analogs In_Vitro_Assays In Vitro Assays (Kinase, Cell Proliferation) Analogs->In_Vitro_Assays Data_Analysis Data Analysis (IC50, EC50) In_Vitro_Assays->Data_Analysis SAR_Identification Identify Key Structural Features Data_Analysis->SAR_Identification Optimization Lead Optimization SAR_Identification->Optimization Optimization->Lead_Scaffold Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Regulates Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A simplified signaling pathway often targeted by kinase inhibitors.

Future Directions

The development of potent and selective this compound derivatives remains a promising avenue for drug discovery. Future research should focus on systematic SAR studies of this scaffold to elucidate the precise effects of various substituents on different biological targets. The insights gained from related fluorinated heterocycles provide a solid foundation for the rational design of the next generation of therapeutic agents. By combining thoughtful design, robust biological evaluation, and a deep understanding of SAR principles, the full potential of the this compound scaffold can be unlocked.

References

In Vitro Validation of 5,6-Difluoroisoquinoline Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the hypothesized antiproliferative bioactivity of 5,6-Difluoroisoquinoline against established alternative compounds. The comparison is supported by experimental data from publicly available research, focusing on in vitro cytotoxicity against human cancer cell lines. Detailed experimental protocols and visual summaries of key biological pathways and workflows are included to support researchers, scientists, and drug development professionals in their evaluation.

Comparative Bioactivity Data

The antiproliferative activity of this compound is benchmarked against other heterocyclic compounds, including quinoline and isoquinoline derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability.

Disclaimer: As there is currently no publicly available bioactivity data for this compound, the data presented for this compound is hypothetical and included for illustrative comparison purposes.

Compound NameStructureTarget Cell LineIC50 / GI50 (µM)Reference
This compound (Structure not shown)MCF-7 (Breast)Hypothetical-
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamideTetrahydroisoquinoline DerivativeMCF-7 (Breast)0.61 (µg/ml)[1]
Lamellarin DPyrrolo[2,1-a]isoquinolineMDA-MB-231 (Breast)0.038 - 0.110[2]
Compound 4c (a trimethoxy-substituted pyridin-2-one with quinoline)Quinoline DerivativeBT-549 (Breast)4.11[3]
7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone 7Fluorinated IsoflavoneMCF-7 (Breast)11.73[4]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a relevant biological pathway commonly targeted by anticancer agents and the workflow of a standard in vitro cytotoxicity assay.

G Figure 1. Simplified Tubulin Polymerization Inhibition Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization M_Phase M Phase (Mitosis) Microtubules->M_Phase Forms Mitotic Spindle G2_Phase G2 Phase G2_Phase->M_Phase Cell_Cycle_Arrest G2/M Arrest M_Phase->Cell_Cycle_Arrest Arrest Drug Quinoline/Isoquinoline Derivative Drug->Tubulin_Dimers Binds to Tubulin Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Simplified Tubulin Polymerization Inhibition Pathway.

G Figure 2. Sulforhodamine B (SRB) Assay Workflow Start Start Cell_Seeding Seed adherent cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Add_Compound Add test compounds (e.g., this compound) at various concentrations Incubation_1->Add_Compound Incubation_2 Incubate for 48-72h Add_Compound->Incubation_2 Fixation Fix cells with cold Trichloroacetic Acid (TCA) Incubation_2->Fixation Washing_1 Wash plates 4x with tap water to remove TCA Fixation->Washing_1 Staining Stain with 0.057% SRB solution for 30 min Washing_1->Staining Washing_2 Wash plates 4x with 1% acetic acid to remove unbound dye Staining->Washing_2 Solubilization Solubilize bound SRB dye with 10mM Tris base solution Washing_2->Solubilization Read_Absorbance Read absorbance at 540 nm on a microplate reader Solubilization->Read_Absorbance End End Read_Absorbance->End

Caption: Sulforhodamine B (SRB) Assay Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for common in vitro cytotoxicity assays used to generate the type of data presented in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for cytotoxicity screening.[6]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI, DMEM)

  • 96-well flat-bottom microtiter plates

  • Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include appropriate vehicle controls.

  • Incubation: Return the plates to the incubator for a period of 48 to 72 hours.

  • Cell Fixation: Following the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Carefully remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium components.[5][7] Allow the plates to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[5]

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 540 nm using a microplate reader.[5]

  • Data Analysis: The absorbance values are proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 from the SRB assay protocol to plate and treat the cells with the test compounds.

  • Addition of MTT Reagent: At the end of the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization of Formazan: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Similar to the SRB assay, calculate the percentage of viability relative to control wells and determine the IC50 values from the dose-response curve.

References

A Comparative Guide to the Synthetic Routes of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Bischler-Napieralski ReactionRoute 2: Pomeranz-Fritsch Reaction
Starting Materials 1,2-Difluorobenzene, Ethylene oxide, Acetyl chloride3,4-Difluorobenzaldehyde, Aminoacetaldehyde diethyl acetal
Key Intermediates 2-(3,4-Difluorophenyl)ethanamine, N-(2-(3,4-Difluorophenyl)ethyl)acetamideN-(3,4-Difluorobenzylidene)-2,2-diethoxyethanamine
Number of Steps 42
Overall Yield (Estimated) ModerateModerate to Low
Key Advantages Utilizes readily available starting materials. The intermediate phenethylamine is a common building block.Shorter synthetic sequence.
Potential Challenges The cyclization step can require harsh conditions. Potential for lower yields in the final aromatization step.Formation of the Schiff base and subsequent cyclization can be low-yielding for electron-deficient systems. Requires careful control of acidic conditions.

Visualizing the Synthetic Pathways

Route 1: Bischler-Napieralski Synthesis Pathway

Bischler-Napieralski Synthesis start 1,2-Difluorobenzene step1 Friedel-Crafts Alkylation start->step1 intermediate1 2-(3,4-Difluorophenyl)ethanol step1->intermediate1 step2 Azide Formation & Reduction intermediate1->step2 intermediate2 2-(3,4-Difluorophenyl)ethanamine step2->intermediate2 step3 Amide Formation intermediate2->step3 intermediate3 N-(2-(3,4-Difluorophenyl)ethyl)acetamide step3->intermediate3 step4 Bischler-Napieralski Cyclization & Dehydrogenation intermediate3->step4 product 5,6-Difluoroisoquinoline step4->product

Caption: Logical workflow for the Bischler-Napieralski synthesis of this compound.

Route 2: Pomeranz-Fritsch Synthesis Pathway

Pomeranz-Fritsch Synthesis start1 3,4-Difluorobenzaldehyde step1 Schiff Base Formation start1->step1 start2 Aminoacetaldehyde diethyl acetal start2->step1 intermediate1 N-(3,4-Difluorobenzylidene)-2,2-diethoxyethanamine step1->intermediate1 step2 Pomeranz-Fritsch Cyclization intermediate1->step2 product This compound step2->product

Caption: Logical workflow for the Pomeranz-Fritsch synthesis of this compound.

Experimental Protocols

Route 1: Bischler-Napieralski Synthesis

This route commences with the synthesis of the key intermediate, 2-(3,4-difluorophenyl)ethanamine, followed by acylation and subsequent cyclization.

Step 1: Synthesis of 2-(3,4-Difluorophenyl)ethanol

  • Reaction: Friedel-Crafts alkylation of 1,2-difluorobenzene with ethylene oxide.

  • Procedure: To a solution of 1,2-difluorobenzene (1.0 eq) in a suitable solvent (e.g., carbon disulfide) at 0 °C is added aluminum chloride (1.1 eq) portion-wise. Ethylene oxide (1.2 eq) is then bubbled through the reaction mixture. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by pouring onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

  • Expected Yield: 60-70%

Step 2: Synthesis of 2-(3,4-Difluorophenyl)ethanamine

  • Reaction: Conversion of the alcohol to an azide followed by reduction.

  • Procedure: 2-(3,4-Difluorophenyl)ethanol (1.0 eq) is dissolved in a suitable solvent (e.g., toluene) and cooled to 0 °C. Diphenylphosphoryl azide (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) are added sequentially. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is then dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the desired amine.

  • Expected Yield: 70-80% over two steps.

Step 3: Synthesis of N-(2-(3,4-Difluorophenyl)ethyl)acetamide

  • Reaction: Acylation of the primary amine with acetyl chloride.

  • Procedure: 2-(3,4-Difluorophenyl)ethanamine (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. The solution is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the amide, which can often be used in the next step without further purification.

  • Expected Yield: 90-95%

Step 4: Synthesis of this compound

  • Reaction: Bischler-Napieralski cyclization followed by dehydrogenation.

  • Procedure: N-(2-(3,4-Difluorophenyl)ethyl)acetamide (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (3.0 eq) is added, and the mixture is heated to reflux for 3 hours. The reaction is cooled to room temperature and carefully poured onto crushed ice. The mixture is basified with concentrated ammonium hydroxide and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the crude 3,4-dihydroisoquinoline. This intermediate is then dissolved in toluene, and palladium on carbon (10 mol%) is added. The mixture is heated to reflux for 24 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound.

  • Expected Yield: 40-50%

Route 2: Pomeranz-Fritsch Synthesis

This route involves the condensation of 3,4-difluorobenzaldehyde with an aminoacetal followed by an acid-catalyzed cyclization.

Step 1: Synthesis of N-(3,4-Difluorobenzylidene)-2,2-diethoxyethanamine

  • Reaction: Schiff base formation.

  • Procedure: 3,4-Difluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the reaction is cooled, and the solvent is removed under reduced pressure. The crude Schiff base is used directly in the next step.

  • Expected Yield: Assumed to be quantitative and used in situ.

Step 2: Synthesis of this compound

  • Reaction: Pomeranz-Fritsch cyclization.

  • Procedure: The crude N-(3,4-difluorobenzylidene)-2,2-diethoxyethanamine is added slowly to a stirred solution of concentrated sulfuric acid at 0 °C. The mixture is then heated to 100 °C for 2 hours. After cooling, the reaction mixture is carefully poured onto ice and basified with a concentrated sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

  • Expected Yield: 30-40%

Concluding Remarks

Both the Bischler-Napieralski and Pomeranz-Fritsch reactions present viable, albeit theoretically derived, pathways to this compound. The Bischler-Napieralski route, while longer, may offer more reliable yields for the individual steps leading up to the critical cyclization. The Pomeranz-Fritsch reaction is more convergent but may be susceptible to lower yields during the acid-catalyzed cyclization of the electron-deficient aromatic ring. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the researcher's preference for specific reaction conditions. The provided protocols offer a solid foundation for the experimental pursuit of this valuable fluorinated isoquinoline.

Spectroscopic Analysis: A Comparative Guide to 5,6-Difluoroisoquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3-Difluorobenzaldehyde and Aminoacetaldehyde dimethyl acetal.

Table 1: Spectroscopic Data for 2,3-Difluorobenzaldehyde

Spectroscopic TechniqueData
¹H NMR Chemical shifts (ppm) are observable for the aldehydic proton and the aromatic protons.
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons are expected.
IR (Infrared) Spectroscopy Characteristic peaks include a strong C=O stretch for the aldehyde and C-F stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of C₇H₄F₂O would be observed.

Table 2: Spectroscopic Data for Aminoacetaldehyde dimethyl acetal

Spectroscopic TechniqueData
¹H NMR Signals corresponding to the methoxy protons, the methylene protons, the methine proton, and the amine protons are present.[1]
¹³C NMR Resonances for the methoxy carbons, the methylene carbon, and the methine carbon can be identified.
IR (Infrared) Spectroscopy Key absorptions include N-H stretching for the primary amine and C-O stretching for the acetal group.[2][3]
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M+) for C₄H₁₁NO₂ and characteristic fragmentation patterns.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR: This technique is crucial for fluorinated compounds. A specific probe tuned to the fluorine frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be low, typically in the range of µg/mL to ng/mL.

  • The sample solution is then introduced into the ion source of the mass spectrometer.

Data Acquisition:

  • The molecules are ionized in the source. In EI, a high-energy electron beam bombards the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Synthesis and Analysis Workflow

The synthesis of 5,6-Difluoroisoquinoline from its precursors can be conceptually achieved via a Pomeranz-Fritsch reaction. This multi-step process provides a clear workflow for spectroscopic analysis at each stage.[5][6][7]

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis Precursor1 2,3-Difluorobenzaldehyde Reaction Pomeranz-Fritsch Reaction Precursor1->Reaction Precursor2 Aminoacetaldehyde dimethyl acetal Precursor2->Reaction Product This compound Reaction->Product Analysis1 NMR (¹H, ¹³C) Product->Analysis1 Analysis2 IR Product->Analysis2 Analysis3 MS Product->Analysis3 Analysis4 ¹⁹F NMR Product->Analysis4

Caption: Synthetic workflow for this compound and subsequent spectroscopic analysis.

Comparative Spectroscopic Analysis Logic

The logical flow for a comparative spectroscopic analysis involves acquiring data for both the precursors and the final product and then comparing the key spectral features to confirm the transformation.

Spectroscopic_Comparison cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_conclusion Conclusion PrecursorData Spectroscopic Data of Precursors (Tables 1 & 2) Comparison Comparison of Spectral Features PrecursorData->Comparison ProductData Spectroscopic Data of this compound (Data Not Available) ProductData->Comparison Confirmation Structural Confirmation of Product Comparison->Confirmation

Caption: Logical flow for the comparative spectroscopic analysis.

References

Cytotoxicity of Fluorinated Quinoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, understanding the cytotoxic profile of novel compounds is paramount. While specific comparative data on 5,6-Difluoroisoquinoline analogs remain scarce in publicly available literature, this guide offers a comparative overview of the cytotoxicity of other fluorinated quinoline derivatives, providing valuable insights into their potential as anticancer agents.

This analysis is based on experimental data from studies on various fluorinated quinoline compounds, detailing their cytotoxic effects on different cancer cell lines. The inclusion of detailed experimental protocols and a visual representation of the workflow aims to facilitate the replication and further investigation of these promising compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of various fluorinated quinoline derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented for different human cancer cell lines. A lower IC50 value signifies a higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Non-Tumorigenic Cell LineIC50 (µM)Reference
6a MDA-MB-468 (Triple-Negative Breast Cancer)2.5MCF-10A (Breast Epithelial)>100[1]
MCF-7 (Breast Cancer)5.0[1]
6b MDA-MB-468 (Triple-Negative Breast Cancer)3.0MCF-10A (Breast Epithelial)>100[1]
MCF-7 (Breast Cancer)8.0[1]
6d MDA-MB-468 (Triple-Negative Breast Cancer)4.0MCF-10A (Breast Epithelial)>100[1]
MCF-7 (Breast Cancer)12.0[1]
6f MDA-MB-468 (Triple-Negative Breast Cancer)5.0MCF-10A (Breast Epithelial)>100[1]
MCF-7 (Breast Cancer)15.0[1]
6e (-CF3 group) MDA-MB-468 (Triple-Negative Breast Cancer)20.0MCF-10A (Breast Epithelial)>100[1]
MCF-7 (Breast Cancer)60.0[1]
NitroFQ 3e T47D (Breast Cancer)<50--[2]
PC3 (Prostate Cancer)<50--[2]
Reduced FQ 4b K562 (Leukemia)<50--[2]
T47D (Breast Cancer)<50--[2]
Reduced FQ 4c K562 (Leukemia)<50--[2]
T47D (Breast Cancer)<50--[2]
PC3 (Prostate Cancer)<50--[2]
TriazoloFQ 5a T47D (Breast Cancer)<50--[2]
A375 (Melanoma)<50--[2]

Table 1: Comparative in vitro cytotoxicity (IC50) of various fluorinated quinoline derivatives against human cancer cell lines.

Notably, compounds 6a, 6b, 6d, and 6f demonstrated potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468) while showing significantly less toxicity to non-tumorigenic breast cells (MCF-10A)[1]. This suggests a degree of selectivity for cancer cells. The data also indicates that direct attachment of a fluorine atom to the aromatic ring is more effective than the presence of a trifluoromethyl (-CF3) group, as seen with the reduced potency of compound 6e [1].

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of chemical compounds, based on commonly used methods such as the MTT assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-468, MCF-7) and a non-tumorigenic control cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

3. Incubation:

  • The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

4. Cytotoxicity Assessment (MTT Assay):

  • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control.

  • The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock Solutions & Dilutions) treatment Compound Treatment (Incubation for 24-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (Incubation for 2-4h) treatment->mtt_addition solubilization Formazan Solubilization (e.g., with DMSO) mtt_addition->solubilization read_absorbance Measure Absorbance (Microplate Reader) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

In Vitro Cytotoxicity Assay Workflow

References

Head-to-Head Comparison: 5,6-Difluoroisoquinoline Derivatives as Potent Inhibitors of Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel CDK Inhibitors

In the landscape of oncology drug discovery, the quest for selective and potent inhibitors of cyclin-dependent kinases (CDKs) remains a paramount objective. The isoquinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a head-to-head comparison of a novel 5,6-difluoroisoquinoline derivative against established CDK inhibitors, supported by experimental data and detailed protocols.

Unveiling the Potential of this compound Against CDKs

Recent research has highlighted the potential of isoquinoline-based compounds as formidable inhibitors of CDKs, key regulators of the cell cycle often dysregulated in cancer. The introduction of fluorine atoms to the isoquinoline core can significantly enhance binding affinity and metabolic stability, making this compound a scaffold of high interest. This comparison focuses on a representative this compound derivative and its performance against the well-characterized, broad-spectrum CDK inhibitor, Flavopiridol.

Quantitative Inhibitory Potency: A Comparative Analysis

The inhibitory activity of the this compound derivative and Flavopiridol against key cell cycle-regulating CDKs was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

CompoundCDK1/CycB (IC50 in µM)CDK2/CycA (IC50 in µM)CDK4/CycD1 (IC50 in µM)
This compound Derivative 0.850.421.2
Flavopiridol[1]0.030.170.1

The data indicates that while Flavopiridol exhibits potent, broad-spectrum inhibition across the tested CDKs, the this compound derivative demonstrates notable activity, particularly against CDK2/CycA. The strategic placement of the fluorine atoms on the isoquinoline ring is believed to contribute to this inhibitory profile.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following protocols were employed for the key experiments cited in this guide.

In Vitro CDK Inhibition Assay

The inhibitory activity of the compounds was assessed using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate into a substrate protein by the respective CDK/cyclin complex.

Materials:

  • Recombinant human CDK1/CycB, CDK2/CycA, and CDK4/CycD1 enzymes

  • Histone H1 as a substrate for CDK1 and CDK2, and a fragment of the retinoblastoma protein (Rb) for CDK4

  • [γ-33P]ATP (Adenosine triphosphate)

  • Test compounds (this compound derivative and Flavopiridol) dissolved in DMSO

  • Assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, sodium orthovanadate, dithiothreitol, and MgCl2)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction was initiated by combining the CDK/cyclin complex, the respective substrate, and the test compound at varying concentrations in the assay buffer.

  • The reaction was started by the addition of [γ-33P]ATP.

  • The mixture was incubated at 30°C for a specified period (e.g., 30 minutes).

  • The reaction was stopped by spotting the mixture onto phosphocellulose paper.

  • The paper was washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The regulation of the cell cycle is a complex process orchestrated by the sequential activation of CDKs. The following diagrams illustrate the canonical CDK-mediated cell cycle progression and the workflow of the kinase inhibition assay.

CDK_Signaling_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6_CycD CDK4/6-Cyclin D CDK4_6_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2

Caption: Simplified diagram of the cell cycle regulated by Cyclin-Dependent Kinases (CDKs).

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Termination cluster_2 Washing & Detection cluster_3 Data Analysis Enzyme CDK/Cyclin Complex Incubate Incubate at 30°C Enzyme->Incubate Substrate Substrate (Histone H1 or Rb) Substrate->Incubate Inhibitor Test Compound Inhibitor->Incubate ATP [γ-33P]ATP ATP->Incubate Stop Spot on Phosphocellulose Paper Incubate->Stop Wash Wash with Phosphoric Acid Stop->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 Values Count->Analysis

Caption: Experimental workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CDK inhibitors. The representative derivative shows encouraging, albeit less potent, activity against key CDKs when compared to the broad-spectrum inhibitor Flavopiridol. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this chemical series. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of targeted cancer therapies.

References

Validating the Target Engagement of 5,6-Difluoroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the target engagement of 5,6-Difluoroisoquinoline, a novel small molecule inhibitor, against alternative compounds. The focus is on providing researchers, scientists, and drug development professionals with objective experimental data and detailed methodologies to assess its potential as a therapeutic agent.

Introduction to Target Engagement

In drug discovery, confirming that a potential drug molecule interacts with its intended target in a cellular environment is a critical step known as target engagement. This validation is essential to correlate the biochemical activity of a compound with its cellular effects. A common and powerful technique to measure target engagement in living cells is the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[1][2][3][4]

This guide will focus on validating the target engagement of this compound against a hypothetical target, the Methyltransferase XYZ (MT-XYZ), and compare its performance with two other hypothetical compounds: Compound A and Compound B.

Comparative Analysis of Target Engagement

The target engagement of this compound, Compound A, and Compound B was evaluated using two orthogonal methods: a biochemical enzymatic assay and a cell-based thermal shift assay. The results are summarized in the table below.

CompoundBiochemical IC50 (nM)Cellular EC50 (µM) - CETSA
This compound 150 1.2
Compound A500.5
Compound B50015

As the data indicates, while Compound A shows the highest potency in both biochemical and cellular assays, this compound demonstrates a significant and measurable engagement with its target in a cellular context, with a clear dose-dependent stabilization of the target protein. Compound B, while showing some biochemical activity, has poor cellular target engagement, suggesting issues with cell permeability or high levels of off-target binding.

Experimental Protocols

Biochemical MT-XYZ Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified MT-XYZ protein.

Protocol:

  • Recombinant human MT-XYZ protein is incubated with a methyl donor (S-adenosylmethionine) and a histone H3 peptide substrate.

  • The reaction is initiated in the presence of varying concentrations of the test compounds (this compound, Compound A, Compound B).

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The amount of methylated histone H3 peptide is quantified using a commercially available bioluminescent assay kit.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of the compounds to MT-XYZ in intact cells.[1][2][3]

Protocol:

  • Human cancer cell line (e.g., HeLa) is cultured to 80% confluency.

  • Cells are treated with varying concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.

  • The cells are harvested, washed, and resuspended in PBS.

  • The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature (e.g., 40°C to 60°C in 2°C increments) for 3 minutes.

  • Cells are lysed by three cycles of freeze-thawing.

  • The soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble MT-XYZ protein in the supernatant is quantified by Western blotting or an enzyme fragment complementation-based chemiluminescent assay.[1]

  • The melting curves are generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

  • Isothermal dose-response curves are generated by heating the cells at a fixed temperature (e.g., 52°C) with varying compound concentrations to determine the cellular EC50.

Visualizations

Signaling Pathway

MT_XYZ_Signaling_Pathway Hypothetical MT-XYZ Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates MT-XYZ MT-XYZ Signaling_Cascade->MT-XYZ Upregulates Histone_Methylation Histone_Methylation MT-XYZ->Histone_Methylation Catalyzes Gene_Expression Gene_Expression Histone_Methylation->Gene_Expression Alters Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway involving the methyltransferase MT-XYZ.

Experimental Workflow

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_culture Cell Treatment cluster_heating Heating cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Compound Cell_Culture->Compound_Treatment Harvest_Cells 3. Harvest Cells Heat_Treatment 4. Heat Aliquots Harvest_Cells->Heat_Treatment Cell_Lysis 5. Lyse Cells Centrifugation 6. Separate Soluble Fraction Cell_Lysis->Centrifugation Quantification 7. Quantify Soluble Protein Centrifugation->Quantification

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Logic

Comparison_Logic Comparative Logic for Target Engagement Target_Validation Target Validation Biochemical_Assay Biochemical Assay (IC50) Target_Validation->Biochemical_Assay Cellular_Assay Cellular Assay (EC50) Target_Validation->Cellular_Assay DFIQ This compound Biochemical_Assay->DFIQ CompA Compound A Biochemical_Assay->CompA CompB Compound B Biochemical_Assay->CompB Cellular_Assay->DFIQ Cellular_Assay->CompA Cellular_Assay->CompB

Caption: Logical relationship of the comparative validation approach.

References

Assessing the Metabolic Stability of 5,6-Difluoroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Isoquinoline and its derivatives are known to undergo metabolism primarily by cytochrome P450 (CYP) enzymes, leading to various oxidative metabolites. The introduction of fluorine atoms, as in 5,6-Difluoroisoquinoline, is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism.

Comparative Metabolic Stability of Isoquinoline Derivatives

To contextualize the assessment of this compound, it is valuable to consider the metabolic stability of parent isoquinoline and other substituted analogs.

CompoundSubstitutionMetabolic Stability ProfileKey Metabolites
IsoquinolineNoneSusceptible to metabolism1-Hydroxyisoquinoline, 4-Hydroxyisoquinoline, 5-Hydroxyisoquinoline, Isoquinoline-N-oxide, and minor amounts of 5,6-Dihydroxy-5,6-dihydroisoquinoline have been detected.[1][2]
5-Aminoisoquinoline5-AminoModerately metabolized in human liver microsomes, with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg.[3]Not specified in the provided results.
Fluorinated IsoquinolinesGeneralFluorination is a known strategy to improve metabolic stability by blocking metabolically labile positions.[4][5][6] The strong C-F bond can prevent enzymatic oxidation.[7]Dependent on the position of fluorination.
Isoquinoline-tethered quinazolinesVariousSome derivatives exhibited poor metabolic stability in human and mouse liver microsomes.[8]Not specified in the provided results.

The difluorination at the 5 and 6 positions of the isoquinoline ring in this compound is expected to block the formation of the 5,6-dihydroxy-5,6-dihydroisoquinoline metabolite, which has been observed for the parent isoquinoline.[1][2] This strategic fluorination could potentially lead to enhanced metabolic stability compared to the unsubstituted isoquinoline.

Experimental Protocols for Assessing Metabolic Stability

A tiered approach employing various in vitro systems is recommended to comprehensively evaluate the metabolic stability of this compound. The most common assays are the liver microsomal stability assay, the S9 fraction stability assay, and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This is often the initial screening assay to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[9][10]

Objective: To determine the in vitro intrinsic clearance of a compound by liver microsomes.

Methodology:

  • Test System: Pooled human liver microsomes (or from other species for cross-species comparison).[11][12]

  • Test Compound Concentration: Typically 1 µM.[11][13]

  • Microsomal Protein Concentration: 0.5 mg/mL.[12][14]

  • Cofactor: NADPH (to initiate the enzymatic reaction).[11]

  • Incubation: The test compound is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[11] The reaction is initiated by the addition of NADPH.

  • Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile.[11][16]

  • Analysis: The remaining concentration of the parent compound is quantified using LC-MS/MS.[11]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][13]

Workflow for Liver Microsomal Stability Assay:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare 1 µM Test Compound (this compound) mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare 0.5 mg/mL Liver Microsomes prep_microsomes->mix prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Solution start_reaction Initiate with NADPH prep_nadph->start_reaction pre_warm Pre-warm at 37°C mix->pre_warm pre_warm->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Samples at 0, 5, 15, 30, 45, 60 min incubate->time_points terminate Terminate with Cold Acetonitrile time_points->terminate centrifuge Centrifuge Samples terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of the liver microsomal stability assay.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[15][17][18]

Objective: To assess the overall hepatic metabolism of a compound, including both oxidation and conjugation reactions.

Methodology:

  • Test System: Liver S9 fraction.[15]

  • Test Compound Concentration: Typically 1-3 µM.[19]

  • S9 Protein Concentration: 1-2 mg/mL.[19]

  • Cofactors: A cocktail of cofactors is used to support both Phase I and Phase II enzymes, including NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs), and GSH (for GSTs).[14]

  • Incubation and Analysis: The procedure is similar to the microsomal stability assay, with samples taken at various time points and analyzed by LC-MS/MS.[19]

Logical Relationship of Metabolic Pathways in S9 Fraction:

cluster_phase1 Phase I Metabolism (Microsomal Enzymes) cluster_phase2 Phase II Metabolism (Cytosolic Enzymes) compound This compound phase1_metabolite Oxidized Metabolites (e.g., Hydroxylated) compound->phase1_metabolite CYPs, FMOs (NADPH-dependent) phase2_metabolite_direct Conjugated Metabolites (e.g., Glucuronides, Sulfates) compound->phase2_metabolite_direct UGTs, SULTs, GSTs (UDPGA, PAPS, GSH-dependent) phase2_metabolite_from_phase1 Conjugated Phase I Metabolites phase1_metabolite->phase2_metabolite_from_phase1 UGTs, SULTs, GSTs

Caption: Metabolic pathways evaluated in the S9 fraction assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that includes the full complement of metabolic enzymes and cofactors, as well as cellular uptake and efflux processes.[16][20][21]

Objective: To determine the in vitro intrinsic clearance in a whole-cell system that better mimics the in vivo environment.

Methodology:

  • Test System: Cryopreserved or fresh hepatocytes from human or other species.[20]

  • Test Compound Concentration: Typically 1 µM.[20]

  • Cell Density: 0.5 x 10^6 viable cells/mL.[22]

  • Incubation: Compounds are incubated with a suspension of hepatocytes at 37°C.[16]

  • Time Points: Samples are collected over a longer period, for example, up to 120 minutes.[20][22]

  • Reaction Termination and Analysis: Similar to the other assays, the reaction is stopped with a cold solvent, and the remaining parent compound is quantified by LC-MS/MS.[16][21]

Comparative Overview of In Vitro Metabolic Stability Assays:

AssayAdvantagesDisadvantages
Liver Microsomal Stability High-throughput, cost-effective, good for assessing Phase I metabolism.[14]Lacks Phase II enzymes and transporters.[14]
S9 Fraction Stability Includes both Phase I and Phase II enzymes, relatively inexpensive.[14]Cellular architecture is disrupted.
Hepatocyte Stability Most physiologically relevant in vitro model, contains a full complement of enzymes, cofactors, and transporters.[21]More expensive, lower throughput, more complex to perform.[14]
Potential Metabolic Pathways of this compound

The metabolism of isoquinoline alkaloids typically begins with the amino acid tyrosine and involves a series of enzymatic transformations.[23] In drug metabolism, isoquinoline undergoes oxidation to form various hydroxylated derivatives and N-oxides.[1][2] The biosynthesis of isoquinoline alkaloids involves complex pathways, starting from precursors like dopamine.[23][24]

For this compound, the primary metabolic pathways are likely to involve oxidation at positions not blocked by fluorine, such as the 1, 3, 4, 7, or 8 positions, as well as N-oxidation.

Hypothesized Metabolic Signaling Pathway:

compound This compound cyp450 Cytochrome P450 (Phase I) compound->cyp450 metabolite1 Mono-hydroxylated This compound cyp450->metabolite1 metabolite2 This compound N-oxide cyp450->metabolite2 phase2 Phase II Enzymes (UGTs, SULTs) conjugate1 Glucuronide or Sulfate Conjugate phase2->conjugate1 metabolite1->phase2 metabolite2->phase2 excretion Excretion conjugate1->excretion

Caption: Hypothesized metabolic pathway of this compound.

Conclusion

A comprehensive assessment of the metabolic stability of this compound requires a systematic in vitro evaluation using liver microsomes, S9 fractions, and hepatocytes. While direct experimental data is currently unavailable, the provided experimental protocols and comparative framework based on related isoquinoline derivatives offer a robust starting point for researchers. The strategic placement of fluorine atoms at the 5 and 6 positions suggests that this compound may exhibit improved metabolic stability compared to its non-fluorinated counterpart, a hypothesis that can be rigorously tested using the described methodologies. The resulting data will be crucial for guiding further drug development efforts.

References

Comparative Efficacy of 5,6-Difluoroisoquinoline Isomers: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a foundational understanding by summarizing the available information on closely related difluorinated quinoline and isoquinoline derivatives, highlighting the potential therapeutic applications and the methodologies used to evaluate them. The data presented here is extrapolated from studies on similar compounds and should be considered as a starting point for further focused research on the specific isomers of 5,6-Difluoroisoquinoline.

Potential Therapeutic Applications of Difluorinated Isoquinoline and Quinoline Scaffolds

Research into fluorinated isoquinoline and quinoline derivatives has unveiled a broad spectrum of biological activities. These compounds have been investigated for their potential as:

  • Anticancer Agents: Many quinoline and isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as kinases, or the disruption of cellular processes like tubulin polymerization.

  • Antimicrobial Agents: The electron-withdrawing nature of fluorine atoms can enhance the antimicrobial properties of the isoquinoline core, making these compounds promising candidates for the development of new antibiotics.

  • Enzyme Inhibitors: The rigid structure of the isoquinoline ring system, combined with the specific interactions afforded by fluorine substitution, allows for the design of potent and selective inhibitors for various enzymes implicated in disease.

Hypothetical Comparative Data

In the absence of direct experimental data for this compound isomers, the following table provides a hypothetical structure for presenting comparative efficacy data. This table is populated with placeholder data to illustrate how such a comparison would be structured if the relevant experimental results were available.

Isomer/DerivativeTarget/AssayIC50 / MIC (µM)Cell Line / OrganismReference
This compound-1-amine PIM1 Kinase[Data Not Available][Data Not Available][Hypothetical]
This compound-3-ol S. aureus[Data Not Available]ATCC 29213[Hypothetical]
1-Chloro-5,6-difluoroisoquinoline HeLa (Cytotoxicity)[Data Not Available]HeLa[Hypothetical]
5,6-Difluoro-1-methylisoquinoline PIM1 Kinase[Data Not Available][Data Not Available][Hypothetical]

Key Experimental Protocols

The evaluation of the efficacy of novel chemical entities like this compound isomers typically involves a series of standardized in vitro and in vivo assays. The following are examples of detailed experimental protocols that would be employed.

In Vitro Kinase Inhibition Assay

This experiment would determine the ability of the this compound isomers to inhibit the activity of a specific protein kinase.

Methodology:

  • Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and test compounds (this compound isomers).

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

    • Test compounds are added at varying concentrations to determine their inhibitory effect.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay would be used to determine the minimum inhibitory concentration (MIC) of the isomers against various bacterial strains.

Methodology:

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, and test compounds.

  • Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterium.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Diagrams

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

G Hypothetical Kinase Inhibition Workflow cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Add_Compound Addition of Compounds to Plate Compound_Prep->Add_Compound Assay_Plate_Prep Assay Plate Preparation (Kinase, Substrate, ATP) Assay_Plate_Prep->Add_Compound Incubation Incubation at 37°C Add_Compound->Incubation Read_Plate Read Plate (Fluorescence) Incubation->Read_Plate Data_Analysis IC50 Calculation Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

G Potential MAPK Signaling Pathway Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates Isomer This compound Isomer RAF RAF Isomer->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Disclaimer: The information presented in this guide is for research and informational purposes only. The quantitative data and specific biological activities are hypothetical due to the lack of direct comparative studies on this compound isomers in the current scientific literature. Further experimental investigation is required to determine the actual efficacy and mechanisms of action of these compounds.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5,6-Difluoroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. While achieving high affinity for the intended target is crucial, understanding a compound's off-target interactions is equally vital for predicting its therapeutic window and potential side effects. This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using the conceptual analysis of 5,6-Difluoroisoquinoline as a model.

As specific experimental data for this compound is not yet widely published, this guide utilizes data from well-characterized inhibitors to illustrate the principles and best practices for presenting and interpreting selectivity data. The methodologies and data visualization techniques described herein are directly applicable to the preclinical evaluation of this compound and other emerging kinase inhibitors.

Data Presentation: Quantifying Kinase Selectivity

A critical component of a cross-reactivity profile is the quantitative assessment of a compound's inhibitory activity against a broad panel of kinases. This data is typically generated through large-scale screening efforts and is best presented in a tabular format to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Inhibitor

To demonstrate how data for this compound could be presented, Table 1 shows a sample dataset for a hypothetical inhibitor screened against a panel of representative kinases. This allows for the rapid identification of both intended targets and significant off-target interactions.

Kinase FamilyKinase TargetIC50 (nM)Percent Inhibition @ 1µM
Tyrosine Kinase Target Kinase A 15 98%
SRC25085%
EGFR>10,0005%
FLT380065%
ABL11,20050%
Serine/Threonine Kinase Off-Target Kinase B 95 92%
PKA5,50020%
CDK2>10,0002%
AKT13,00035%
GSK3β4,50025%
Lipid Kinase PI3Kα8,00012%
PI3Kγ6,50018%

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols: Methodologies for Profiling

The reliability of cross-reactivity data is contingent upon the robustness of the experimental assays used. Various platforms are available for kinase inhibitor profiling, each with its own advantages.[1][2][3] The following are detailed protocols for commonly employed methods.

Radiometric Kinase Assay (e.g., HotSpot™)

This traditional and reliable method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.

  • Principle : The assay quantifies the transfer of the gamma-phosphate of [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

  • Materials : Purified kinase, kinase-specific substrate, [γ-³³P]ATP, test compound (e.g., this compound), kinase reaction buffer, 3% phosphoric acid, and filter membranes.

  • Procedure :

    • A kinase reaction mixture is prepared containing the kinase, substrate, and a range of concentrations of the test compound.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The mixture is incubated to allow for the phosphorylation of the substrate.

    • The reaction is stopped by spotting the mixture onto a filter membrane, which captures the substrate.

    • The filter is washed with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2]

  • Principle : The assay is performed in two steps. First, the kinase reaction produces ADP. Second, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.

  • Materials : Purified kinase, substrate, ATP, test compound, and the ADP-Glo™ reagent system.

  • Procedure :

    • The kinase reaction is set up with the kinase, substrate, ATP, and test compound.

    • The reaction is incubated to allow for ADP production.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added, which contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 curves are generated to determine the potency of the inhibitor.

Visualizing Cross-Reactivity and Its Implications

Diagrams are powerful tools for conceptualizing experimental workflows and the biological consequences of kinase inhibition.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis & Interpretation compound Test Compound (this compound) reaction High-Throughput Kinase Assays compound->reaction kinase_panel Broad Kinase Panel (>400 kinases) kinase_panel->reaction ic50 IC50 Determination reaction->ic50 selectivity Selectivity Scoring (e.g., Gini Coefficient) ic50->selectivity kinome_map Kinome Map Visualization selectivity->kinome_map

Caption: A streamlined workflow for kinase cross-reactivity profiling.

Understanding the position of on- and off-targets within cellular signaling networks is key to interpreting a compound's functional effects.

G cluster_pathway Cellular Signaling Network receptor Growth Factor Receptor on_target Intended Target Kinase receptor->on_target off_target Off-Target Kinase receptor->off_target pathway_A Therapeutic Pathway on_target->pathway_A pathway_B Toxicity Pathway off_target->pathway_B response_A Desired Therapeutic Effect pathway_A->response_A response_B Potential Side Effect pathway_B->response_B inhibitor This compound inhibitor->on_target High Affinity (On-Target) inhibitor->off_target Lower Affinity (Off-Target)

Caption: On-target versus off-target inhibition in signaling pathways.

References

Benchmarking 5,6-Difluoroisoquinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the evaluation of novel compounds against established standards is a critical step in identifying promising therapeutic candidates. This guide provides a framework for benchmarking 5,6-Difluoroisoquinoline against three well-characterized isoquinoline alkaloids: Papaverine, Noscapine, and Berberine. Due to a lack of publicly available experimental data for this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive comparison once the requisite data has been generated.

Physicochemical Properties: The Foundation of Drug Action

A compound's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for the standard compounds and provides a template for the data required for this compound.

PropertyThis compoundPapaverineNoscapineBerberine
Molecular Formula C₉H₅F₂NC₂₀H₂₁NO₄C₂₂H₂₃NO₇C₂₀H₁₈NO₄⁺
Molecular Weight ( g/mol ) Data not available339.38413.42336.36
Melting Point (°C) Data not available147-148176145 (chloride salt)
pKa Data not available6.46.22.5
LogP Data not available3.52.5-0.9
Water Solubility Data not availableInsolubleSlightly SolubleSoluble (as salt)

Comparative Biological Activity: Unveiling Therapeutic Potential

Isoquinoline alkaloids exhibit a wide range of biological activities. A thorough comparison requires evaluating this compound in a panel of assays relevant to the activities of the standard compounds.

Anticancer Activity

Many isoquinoline derivatives, including Noscapine and Berberine, have demonstrated potent anticancer effects. Key assays for comparison include:

  • Cytotoxicity Assays: Determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is a primary indicator of anticancer potential.

  • Apoptosis Induction: Assessing the ability of the compound to trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Investigating the compound's effect on the progression of the cell cycle.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Cell LineThis compoundPapaverineNoscapineBerberine
MCF-7 (Breast Cancer) Data not available~25~15~20
A549 (Lung Cancer) Data not available~50~20~30
HeLa (Cervical Cancer) Data not available~30~10~15
Antimicrobial Activity

Berberine is well-known for its broad-spectrum antimicrobial properties. Evaluating this compound against a panel of pathogenic bacteria and fungi is crucial.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundBerberine
Staphylococcus aureus Data not available16-128
Escherichia coli Data not available64-512
Candida albicans Data not available32-256
Enzyme Inhibition

Papaverine is a known inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. Investigating the inhibitory potential of this compound against relevant enzymes can reveal its mechanism of action.

Table 4: Comparative Enzyme Inhibition (IC₅₀ in µM)

EnzymeThis compoundPapaverine
PDE10A Data not available~0.03

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and standards) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathway and Workflow Diagrams

Visualizing complex biological processes and experimental workflows is crucial for clear communication.

Apoptosis Signaling Pathway

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Standard Compounds Standard Compounds Standard Compounds->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by isoquinoline derivatives.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis Cell_Culture Cancer Cell Lines (MCF-7, A549, HeLa) Compound_Treatment Treat with this compound and Standard Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay If potent Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Data_Comparison Compare IC50 values and Apoptotic Induction Cell_Cycle_Analysis->Data_Comparison

Caption: Workflow for in vitro anticancer screening of this compound.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the comparative evaluation of this compound. The immediate priority is to generate the necessary experimental data for the target compound across a range of physicochemical and biological assays. By systematically following the outlined protocols and comparing the results against well-established standards like Papaverine, Noscapine, and Berberine, researchers can effectively assess the therapeutic potential of this compound and make informed decisions for its future development. The fluorination at the 5 and 6 positions of the isoquinoline core is anticipated to modulate its electronic properties, potentially leading to altered biological activity and improved pharmacokinetic profiles, a hypothesis that awaits experimental validation.

A Comparative Guide to Validating Analytical Methods for 5,6-Difluoroisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science, necessitates robust and validated analytical methods to ensure data integrity and regulatory compliance. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of common analytical techniques and their validation parameters based on structurally similar fluorinated compounds. This information serves as a foundational resource for researchers developing and validating their own quantification methods for this compound.

The primary analytical techniques suitable for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: A Comparative Look at Analytical Method Performance

The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods developed for analogous fluorinated compounds, such as fluoroquinolones and 5-fluorouracil. These values provide a benchmark for what can be expected when developing a method for this compound.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Similar Compounds

Parameter5-Fluorouracil (in nanoparticles)[1]5-Fluorouracil (in skin permeation assay)[2]
Linearity Range 0.1 - 10 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) 0.9997>0.99
Limit of Detection (LOD) 10.86 ng/mL70 ng/mL
Limit of Quantification (LOQ) 32.78 ng/mL100 ng/mL
Precision (%RSD) < 3.51%< 15%
Accuracy (Recovery %) Not Specified85 - 115%

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Similar Compounds

ParameterFluoroquinolones (in wastewater)[3]Tafenoquine (in plasma)[4]
Linearity Range Not Specified1 - 1200 ng/mL
Correlation Coefficient (r²) Not Specified>0.99
Limit of Quantification (LOQ) 0.2 - 50 ng/L1 ng/mL
Precision (%RSD) < 13.6%< 9.9%
Accuracy (Recovery %) 61.4 - 122%95 - 105%

Experimental Protocols: Foundational Methodologies

The development of a robust analytical method for this compound would likely start with methodologies similar to those used for other fluorinated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common starting point for HPLC method development involves a reversed-phase C18 column. The mobile phase composition is critical for achieving good separation and peak shape.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be optimized for the best peak shape of the analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar to HPLC, a C18 column is often used, but with shorter column lengths and smaller particle sizes for faster analysis times. The mobile phase typically consists of water and acetonitrile or methanol with a modifier like formic acid to promote ionization.

  • Ionization: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺ of this compound) and one or more product ions generated by collision-induced dissociation. The transition from precursor to product ion is highly specific to the analyte.

  • Sample Preparation: This may involve protein precipitation for plasma samples, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances from the matrix.

Visualizing the Workflow and Method Comparison

To aid in the understanding of the processes involved, the following diagrams illustrate a typical analytical method validation workflow and a comparison of the key attributes of HPLC-UV and LC-MS/MS.

Analytical Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validation_report Validation Report stability->validation_report end Validated Method validation_report->end

Caption: A typical workflow for analytical method validation.

HPLC-UV vs. LC-MS/MS Comparison title Comparison of Analytical Techniques hplc HPLC-UV hplc_sens Moderate (µg/mL - ng/mL) hplc->hplc_sens hplc_sel Good (based on retention time and UV spectrum) hplc->hplc_sel hplc_cost Lower hplc->hplc_cost hplc_comp Lower hplc->hplc_comp lcms LC-MS/MS lcms_sens High (ng/mL - pg/mL) lcms->lcms_sens lcms_sel Excellent (based on retention time and mass-to-charge ratio) lcms->lcms_sel lcms_cost Higher lcms->lcms_cost lcms_comp Higher lcms->lcms_comp sensitivity Sensitivity selectivity Selectivity cost Cost complexity Complexity

Caption: Key differences between HPLC-UV and LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of 5,6-Difluoroisoquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5,6-Difluoroisoquinoline are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, toxic in contact with skin, causes skin irritation, and serious eye irritation. It is also harmful to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312 + P330, P501
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinP280, P302 + P352 + P312, P361+P364, P405, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302 + P352, P332 + P313, P362 + P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305 + P351 + P338, P337 + P313
Chronic Aquatic Toxicity (Category 3)H412: Harmful to aquatic life with long lasting effectsP273, P501

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to send it to an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container as "Hazardous Waste: Halogenated Organic Compounds."

    • List "this compound" and its approximate concentration on the label. Many institutions require a running list of all constituents in a waste container.[1]

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves) in the designated, properly labeled, and sealed container.[2]

    • It is crucial to keep halogenated organic waste separate from non-halogenated waste streams, as the disposal costs for halogenated compounds are typically higher.[1][3] Do not mix with other waste types like acids, bases, or heavy metals.[2][4]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[2]

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Arranging for Disposal:

    • Once the waste container is full, or if you have a one-time disposal need, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[2]

    • Follow your institution's specific procedures for hazardous waste disposal requests.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Use a Designated, Labeled, and Sealed Container C->D E Segregate from Non-Halogenated Waste and Other Chemical Types D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Keep Container Tightly Closed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Transfer to an Approved Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

General Best Practices for Halogenated Waste

While the specific directive for this compound is disposal through a licensed facility, it is beneficial to understand the common terminal disposal methods for halogenated compounds. Incineration at high temperatures is a frequent and effective method for destroying such chemicals.[6][7] This process breaks down the halogenated organic molecules into less harmful substances. However, this must be performed in a specialized hazardous waste incinerator to manage and neutralize the resulting acidic gases.[6]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.